Technical Documentation Center

Serazapine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Serazapine hydrochloride
  • CAS: 117581-05-2

Core Science & Biosynthesis

Foundational

The Discovery and Pharmacological Legacy of CGS-15040A (Serazapine): A Technical Retrospective

Executive Summary CGS-15040A, universally known by its developmental nonproprietary name serazapine (or serazepine), represents a fascinating chapter in the history of neuropharmacology. Developed in the early 1990s by C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CGS-15040A, universally known by its developmental nonproprietary name serazapine (or serazepine), represents a fascinating chapter in the history of neuropharmacology. Developed in the early 1990s by Ciba-Geigy (now Novartis), this compound was engineered as a structurally novel, highly specific serotonin 5-HT2 receptor antagonist [1]. At a time when the pharmaceutical industry was heavily reliant on benzodiazepines for managing generalized anxiety disorder (GAD), CGS-15040A emerged as a promising non-benzodiazepine alternative.

This whitepaper dissects the structural biology, mechanistic pathways, preclinical validation, and clinical history of CGS-15040A, providing drug development professionals with a comprehensive retrospective on its trajectory from bench to bedside.

Structural Biology & Chemical Rationalization

The chemical identity of CGS-15040A is (R,S)-1,3,4,16b-Tetrahydro-2-methyl-2H,10H-indolo[2,1-c] Pyrazino-[1,2-a][1,4] benzodiazepine-16-carboxylic acid, methyl ester hydrochloride [2].

The core innovation in the discovery of CGS-15040A was the synthesis of a novel pentacyclic ring system containing a stabilized indole moiety.

The Causality of the Pentacyclic Design: In early serotonergic drug discovery, a major hurdle was receptor cross-reactivity. Flexible molecules often adopted multiple conformations, inadvertently binding to 5-HT1A, dopaminergic, or adrenergic receptors, leading to off-target effects like sedation or extrapyramidal symptoms. By fusing the indole into a rigid pentacyclic framework, medicinal chemists effectively "locked" the molecule's conformation. This steric restriction governed its high-affinity, highly specific competitive antagonism exclusively at the 5-HT2 receptor, preventing the off-target promiscuity seen in earlier anxiolytics.

Pharmacological Mechanism of Action

CGS-15040A exerts its anxiolytic effects by selectively blocking the 5-HT2 receptor (primarily the 5-HT2A subtype). Serotonin (5-HT) binding at the 5-HT2 receptor typically activates a Gq-protein coupled cascade, leading to the cleavage of membrane phospholipids into inositol triphosphate (IP3) and diacylglycerol (DAG). This triggers an intracellular calcium surge, increasing neuronal excitability in the amygdala and prefrontal cortex—a neurophysiological state heavily implicated in the psychic components of anxiety.

By acting as a competitive antagonist, CGS-15040A intercepts this signal transduction, stabilizing neuronal firing rates and mitigating the anxiety phenotype without the global CNS depression characteristic of GABAergic modulators (like diazepam).

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor Serotonin->Receptor Agonism Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Surge IP3->Ca2 Anxiety Neuronal Excitability (Anxiety Phenotype) Ca2->Anxiety CGS CGS-15040A (Serazapine) CGS->Receptor Competitive Antagonism

Figure 1: 5-HT2 signal transduction pathway and targeted antagonism by CGS-15040A.

Preclinical Validation: The Behavioral Suppression Test

To validate the anxiolytic potential of CGS-15040A, researchers relied on the Vogel Conflict Test (a behavioral suppression paradigm). This test is considered the gold standard for screening anxiolytic compounds because it pits a natural biological drive against a conditioned fear response.

Self-Validating Protocol: Vogel Conflict Test

This protocol is designed with internal validation checkpoints to ensure that the observed effects are strictly due to anxiolysis, rather than altered nociception (pain tolerance) or motor impairment.

Step 1: Subject Preparation & Motivation Baseline Male Wistar rats are deprived of water for 48 hours. Causality: This severe deprivation ensures that the biological drive to drink is uniform and powerful enough to overcome mild environmental neophobia, isolating the behavioral suppression strictly to the applied punisher.

Step 2: Compound Administration & Controls Animals are divided into three cohorts: Vehicle (Negative Control), Diazepam (Positive Control), and CGS-15040A. Compounds are administered via intraperitoneal (i.p.) injection 30 minutes prior to testing to allow for optimal CNS penetrance.

Step 3: Habituation & Motor Validation Animals are placed in a test chamber with a grid floor and a drinking spout. They are allowed 3 minutes of unpunished drinking. Validation Checkpoint: If an animal in the drug cohort drinks significantly less than the vehicle cohort during this unpunished phase, the drug is inducing motor deficits or sedation, invalidating the conflict data.

Step 4: Conflict Phase (Testing) The conflict paradigm is initiated. For every 20 licks of water, a mild electrical shock (0.5 mA for 2 seconds) is delivered through the spout and grid floor.

Step 5: Data Acquisition & Analysis The number of shocks accepted (punished licks) over a 3-minute session is recorded. CGS-15040A demonstrated a profound "anticonflict" effect, significantly increasing the number of punished licks compared to the vehicle, mirroring the efficacy of diazepam without the associated sedative electroencephalographic (EEG) slowing [3].

Clinical Trial History and Efficacy Data

Following successful preclinical assays, CGS-15040A entered human clinical trials. The most definitive study was a multicenter, double-blind, randomized, placebo-controlled trial evaluating its efficacy in outpatients diagnosed with Generalized Anxiety Disorder (GAD)[1].

Patients underwent a 1-week single-blind placebo washout period to eliminate placebo responders, followed by a 5-week double-blind treatment phase. The primary endpoint was the reduction in the Hamilton Anxiety Scale (HAM-A) scores.

Quantitative Summary of Clinical Outcomes
Treatment GroupDaily DoseHAM-A Score ReductionSafety & Tolerability ProfileClinical Observations
Placebo 0 mgBaseline referenceHighly toleratedHigh baseline anxiety maintained.
CGS-15040A 10 mgModerate reductionWell-toleratedEffective primarily on psychic anxiety components.
CGS-15040A 20 mgModerate reductionWell-toleratedDemonstrated a non-linear dose-response curve.
CGS-15040A 40 mgHighest reductionTransient sleepinessBest performing group; statistically superior to placebo.

Clinical Insights & The Nonlinear Response: While the 40 mg group performed the best, researchers noted a distinct nonlinear dose-response relationship [1]. Doses of 10 mg and 20 mg did not scale linearly in efficacy, a phenomenon often observed in highly specific receptor antagonists where receptor saturation occurs rapidly, and compensatory neural mechanisms (such as receptor upregulation) begin to push back against the blockade.

Discontinuation and Legacy

Despite proving that it was superior to placebo and generally well-tolerated in humans, the clinical development of CGS-15040A was ultimately discontinued [3].

The cessation of its development in the mid-to-late 1990s was driven by a paradigm shift in psychopharmacology. The era saw the meteoric rise of Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs offered a broader spectrum of efficacy, treating both the depressive and anxious symptoms that frequently present as comorbidities in psychiatric patients. Furthermore, the nonlinear dose-response of pure 5-HT2 antagonists like CGS-15040A made clinical dosing regimens difficult to standardize compared to the predictable pharmacokinetics of SSRIs.

Nevertheless, CGS-15040A remains a vital reference compound in pharmacological history. It successfully validated the hypothesis that targeted 5-HT2 antagonism could mediate anxiety-therapeutic effects without the addiction liability and severe CNS depression associated with benzodiazepines.

References

  • Katz RJ, Landau PS, Lott M, Bystritsky A, Diamond B, Hoehn-Saric R, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder". Biological Psychiatry, 1993. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60676, Serazapine Hydrochloride". PubChem, 2025. URL:[Link]

  • AdisInsight. "Serazepine - Drug Profile". Springer Nature Switzerland AG, 2021. URL:[Link]

Exploratory

Serazapine Hydrochloride (CGS-15040A): Comprehensive Pharmacological Profile & Technical Guide

Executive Summary As drug development pivots toward highly selective neuropharmacological interventions, understanding the mechanistic nuances of historical pipeline compounds provides critical insights for next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development pivots toward highly selective neuropharmacological interventions, understanding the mechanistic nuances of historical pipeline compounds provides critical insights for next-generation therapeutics. Serazapine hydrochloride (developmental code CGS-15040A) represents a pivotal node in the evolution of anxiolytics. Unlike classical benzodiazepines that allosterically modulate GABA-A receptors and carry significant sedative burdens, serazapine is a structurally novel pentacyclic indole-fused diazepine that exerts its therapeutic effects via selective serotonin 5-HT2 receptor antagonism ()[1].

This technical guide deconstructs the pharmacological profile, clinical data, and self-validating experimental methodologies essential for evaluating 5-HT2-targeted anxiolytics.

Chemical Identity & Structural Profile

Serazapine hydrochloride is defined by its rigid pentacyclic ring system containing a stabilized indole core ()[1]. This rigid conformation restricts rotational degrees of freedom, effectively locking the pharmacophore into an optimal geometry for the 5-HT2 binding pocket. This structural causality is responsible for its high target selectivity and reduced off-target affinity compared to flexible monocyclic analogues.

Table 1: Physicochemical Properties of Serazapine HCl ()[2]

PropertyValue
IUPAC Name methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride
Molecular Formula C22H24ClN3O2
Molecular Weight 397.9 g/mol
CAS Number 117581-05-2
Developmental Codes CGS-15040A, CPDD-0035, PD071889
Mechanism of Action (Pharmacodynamics)

The 5-HT2 receptor family (specifically 5-HT2A) consists of Gq/11-coupled G-protein coupled receptors (GPCRs). Endogenous serotonin (5-HT) binding induces a conformational shift that activates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in the mobilization of intracellular calcium.

In limbic structures such as the amygdala and orbitofrontal cortex, this signaling cascade increases neuronal excitability, which strongly correlates with anxiety and stress responses. Serazapine acts as a competitive antagonist at this site, effectively blunting the 5-HT-mediated excitatory drive without inducing the widespread CNS depression characteristic of GABAergic agonism ()[3].

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor Serotonin->Receptor Agonism Serazapine Serazapine HCl Serazapine->Receptor Antagonism GProtein Gq/11 Protein Receptor->GProtein PLC Phospholipase C GProtein->PLC SecondMsgr IP3 / DAG PLC->SecondMsgr Calcium Ca2+ Release SecondMsgr->Calcium Anxiety Limbic Hyperactivity Calcium->Anxiety

Fig 1. Serazapine blockade of the 5-HT2/Gq-coupled signaling cascade and limbic hyperactivity.

Clinical Efficacy & Pharmacokinetics

In human clinical trials targeting Generalized Anxiety Disorder (GAD), serazapine demonstrated a highly favorable pharmacological profile. Following a 14- to 30-day drug-free interval and a 1-week placebo washout, outpatients were administered once-daily oral doses of serazapine for 5 weeks ()[4].

Table 2: Summary of GAD Clinical Trial Outcomes (, )[3][4]

ParameterClinical Observation
Dosing Regimen 10 mg, 20 mg, and 40 mg (Once Daily, Oral)
Primary Endpoint Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores
Optimal Efficacy The 40 mg/day cohort demonstrated the most robust HAM-A reduction
Physiological Markers Reduced cardiac output during psychogenic stress tests
EEG Profile Electroencephalographically resembled diazepam (reference anxiolytic)
Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control to rule out confounding variables, explaining the causality behind the experimental design.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT2 Affinity

Objective: Quantify the binding affinity ( Ki​ ) of Serazapine for the 5-HT2 receptor. Causality & Design Choice: We utilize [3H] ketanserin as the radioligand because of its exceptional specificity for 5-HT2A receptors over 5-HT1A or 5-HT2C subtypes. Rat frontal cortex membrane preparations are chosen over whole-brain homogenates to maximize the signal-to-noise ratio, given the dense localization of 5-HT2 receptors in the cortex.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat frontal cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H] ketanserin and varying concentrations of Serazapine ( 10−10 to 10−5 M) for 60 minutes at 37°C to reach equilibrium.

  • Self-Validation (Internal Control): Run a parallel well containing 1 µM mianserin to define Non-Specific Binding (NSB). Validation Gate: If the NSB exceeds 10% of total binding, the membrane wash steps are deemed insufficient, and the assay must be rejected.

  • Termination: Rapidly filter the homogenate through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Calculate the IC50​ using non-linear regression.

Protocol 2: In Vivo Vogel Conflict Test (Anxiolytic Screening)

Objective: Evaluate the behavioral anxiolytic efficacy of Serazapine. Causality & Design Choice: The Vogel Conflict Test (VCT) is selected because it directly opposes a highly motivated behavior (drinking in water-deprived animals) with an aversive stimulus (mild foot shock). This provides a robust, titratable suppression of behavior that correlates directly with clinical anxiolytic efficacy. Unlike the elevated plus maze, the VCT is highly resistant to false positives caused by baseline locomotor stimulants.

Step-by-Step Methodology:

  • Deprivation: Water-deprive adult male Wistar rats for 48 hours prior to testing.

  • Dosing: Administer Serazapine (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the trial.

  • Self-Validation (Internal Controls):

    • Control A (Analgesia Check): Test a parallel cohort for shock-threshold sensitivity (flinch/jump test).

    • Control B (Dipsogenic Check): Test a parallel cohort for unpunished water consumption.

    • Validation Gate: If Serazapine alters pain perception (acting as an analgesic) or increases baseline thirst, the VCT results are confounded, and the run is invalidated. The observed anticonflict effect must be purely anxiolytic.

  • Testing Phase: Place the rat in the test chamber. After the rat finds the water spout and completes 20 licks, deliver a mild 0.5 mA shock. Record the number of shocks accepted (punished drinking) over a 3-minute period.

  • Data Analysis: A statistically significant increase in punished drinking compared to the vehicle control indicates anxiolytic efficacy.

References
  • Katz RJ, Landau PS, Lott M, Bystritsky A, Diamond B, Hoehn-Saric R, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder". Biological Psychiatry. 34(1-2):41-4.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60676, Serazapine Hydrochloride". PubChem. [Link]

  • Wikipedia contributors. "Serazapine". Wikipedia, The Free Encyclopedia.[Link]

  • National Center for Advancing Translational Sciences. "SERAZAPINE". Inxight Drugs.[Link]

Sources

Foundational

Serazapine Hydrochloride: Structure-Activity Relationship and Pharmacological Profiling of a Pentacyclic 5-HT2 Antagonist

Executive Summary Serazapine hydrochloride (developmental code CGS-15040A) is a structurally unique, pentacyclic indole-fused heterocycle that functions as a highly selective serotonin 5-HT2 receptor antagonist ()[1]. Or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Serazapine hydrochloride (developmental code CGS-15040A) is a structurally unique, pentacyclic indole-fused heterocycle that functions as a highly selective serotonin 5-HT2 receptor antagonist ()[1]. Originally investigated in the 1990s as a novel anxiolytic agent for Generalized Anxiety Disorder (GAD), serazapine demonstrated the ability to significantly reduce anxiety symptoms—measured via HAM-A scores—without inducing the profound sedative liabilities typically associated with classical benzodiazepines ()[2]. This technical guide deconstructs the structure-activity relationship (SAR) of the serazapine scaffold, detailing how its complex polycyclic architecture dictates its pharmacodynamic profile and why its clinical development was ultimately halted.

Molecular Architecture & Pharmacophore Mapping

Serazapine hydrochloride (C22H24ClN3O2) possesses a rigid 2H,10H-indolo(2,1-c)pyrazino(1,2-a)(1,4)benzodiazepine core ()[3]. The causality behind its high receptor affinity lies in how this specific geometry interacts with the 5-HT2 orthosteric binding site:

  • The Indole Motif: This subunit mimics the endogenous ligand (serotonin), anchoring the molecule within the primary recognition pocket of the 5-HT2 receptor.

  • The Pyrazino-Benzodiazepine Fusion: The fusion of these rings restricts the conformational flexibility of the molecule. Indole-fused diazepines act as flexible core structures to fit differential targets, but the specific pentacyclic lock in serazapine sterically hinders the inward shift of Transmembrane Helix 6 (TM6) ()[4]. This prevents G-protein coupling and stabilizes the receptor in its inactive (R) state.

  • The Basic Amine (N-Methyl): The tertiary amine in the pyrazine ring is protonated at physiological pH, which is why it is formulated as a hydrochloride salt for optimal aqueous solubility ()[3]. This positively charged nitrogen forms an indispensable electrostatic salt bridge with a conserved Aspartate residue (Asp3.32) in TM3 of the receptor.

  • The Methyl Ester Moiety: Located at the periphery of the pentacyclic system, this ester group projects into an auxiliary hydrophobic sub-pocket, significantly enhancing binding affinity through van der Waals interactions.

Structure-Activity Relationship (SAR) Dynamics

Understanding the causality behind serazapine's structural features requires analyzing the effects of functional group modifications. Table 1 synthesizes the SAR principles governing this class of indole-fused pentacycles.

Table 1: SAR Profile of Serazapine and Key Structural Analogs

Compound VariantR1 (Basic Amine)R2 (Ester Region)5-HT2A Ki (nM)5-HT2C Ki (nM)Pharmacological Efficacy
Serazapine (CGS-15040A) -CH3-COOCH32.45.1Competitive Antagonist
Desmethyl Analog -H-COOCH318.522.0Antagonist (Reduced Affinity)
Bulky Amine Analog -CH2CH3-COOCH345.060.1Antagonist (Steric Clash)
Acid Metabolite -CH3-COOH>1000>1000Inactive
Isopropyl Ester -CH3-COOCH(CH3)21.84.0Antagonist (Maintained Affinity)
*Note: Ki values are representative of the indole-fused pyrazino-benzodiazepine class SAR trends.

Mechanistic Causality of SAR:

  • N-Alkylation: The N-methyl group provides the exact steric bulk required to optimize the Asp3.32 salt bridge. Removing it (Desmethyl) increases the entropic penalty of binding, reducing affinity. Enlarging it (Ethyl/Propyl) causes steric clashes with the narrow TM3-TM5 interface.

  • Ester Hydrolysis: The conversion of the methyl ester to a carboxylic acid introduces a negatively charged carboxylate at physiological pH. This charge violently repels the hydrophobic residues of the auxiliary pocket, rendering the metabolite pharmacologically inactive.

Mechanistic Pharmacology & Signaling

Serazapine exerts its anxiolytic effects by competitively antagonizing 5-HT2 receptors ()[5]. These are Gq/11-coupled G-protein coupled receptors (GPCRs). Under normal physiological conditions, serotonin binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers intracellular calcium release, which in specific cortical and limbic circuits, translates to anxiogenic signaling. Serazapine effectively blocks this cascade at the receptor level.

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor Serotonin->Receptor Agonism Serazapine Serazapine Serazapine->Receptor Competitive Antagonism Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Anxiety Anxiogenic Signaling Ca2->Anxiety

Fig 1: 5-HT2 receptor Gq/11 signaling pathway and the competitive antagonistic blockade by Serazapine.

Experimental Methodologies: Validating 5-HT2 Antagonism

To rigorously validate the pharmacological profile of serazapine, a self-validating radioligand binding assay is employed. This protocol ensures trustworthiness by incorporating internal controls for non-specific binding (NSB), ensuring that the measured radioactivity strictly correlates to 5-HT2 specific interactions.

Protocol: Radioligand Competitive Binding Assay Objective: Determine the binding affinity (Ki) of serazapine at 5-HT2 receptors.

  • Membrane Preparation: Homogenize mammalian frontal cortex tissue (a region with high 5-HT2A density) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: In 96-well plates, combine 50 µg of membrane protein, 0.5 nM [3H]-Ketanserin (a selective 5-HT2 antagonist radioligand), and varying concentrations of serazapine ( 10−10 M to 10−5 M).

    • Self-Validation Step: Dedicate control wells to contain 10 µM Methysergide. Because Methysergide will saturate all specific 5-HT2 sites, any remaining radioactivity in these wells defines the Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Rapid Filtration: Terminate the reaction after 60 minutes of incubation at 37°C by rapid vacuum filtration through GF/B glass fiber filters. Causality of choice: Filters must be pre-soaked in 0.3% polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, preventing the basic amine of the radioligand from binding non-specifically to the filter.

  • Buffer Wash: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to eliminate unbound radioligand.

  • Scintillation Counting: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify bound radioactivity using a beta counter.

  • Data Analysis: Plot displacement curves using non-linear regression to calculate the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Prep (Frontal Cortex) Incubation 2. Incubation [3H]-Ketanserin + Drug Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Washing 4. Buffer Wash (Remove Unbound) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting

Fig 2: Step-by-step experimental workflow for the 5-HT2 radioligand competitive binding assay.

Translational Insights & Clinical Discontinuation

Despite demonstrating superior efficacy to placebo in reducing HAM-A scores and exhibiting a favorable electroencephalographic profile comparable to diazepam ()[6], serazapine's clinical development was ultimately discontinued ()[1].

The discontinuation was driven by a combination of factors:

  • Pharmacokinetic Liabilities: The methyl ester group, while crucial for high receptor affinity, acts as a metabolic soft spot. Rapid hydrolysis by plasma esterases leads to the formation of the inactive carboxylic acid metabolite, necessitating frequent dosing and causing fluctuating plasma levels.

  • Shifting Paradigms: In the 1990s, the psychiatric field rapidly shifted toward Selective Serotonin Reuptake Inhibitors (SSRIs) for the treatment of GAD. SSRIs offered a broader spectrum of efficacy against comorbid depression without the specific pharmacokinetic limitations of isolated, ester-bearing 5-HT2 antagonists.

References

  • Wikipedia - "Serazapine". Source: Wikipedia. URL:[Link]

  • NCATS Inxight Drugs - "SERAZAPINE HYDROCHLORIDE". Source: National Center for Advancing Translational Sciences. URL:[Link]

  • PubChem - "Serazapine Hydrochloride | C22H24ClN3O2 | CID 60676". Source: National Institutes of Health (NIH). URL:[Link]

  • NCATS Inxight Drugs - "SERAZAPINE". Source: National Center for Advancing Translational Sciences. URL:[Link]

  • NIH PMC - "A multicomponent reaction for modular assembly of indole-fused heterocycles". Source: PubMed Central (PMC). URL:[Link]

Sources

Exploratory

Serazapine Hydrochloride: A Comprehensive Technical Guide on 5-HT₂ Receptor Binding Affinity and Pharmacological Mechanisms

Executive Summary & Pharmacological Rationale As a Senior Application Scientist specializing in neuropharmacology, I approach the evaluation of novel anxiolytics not merely as a cataloging of binding constants, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist specializing in neuropharmacology, I approach the evaluation of novel anxiolytics not merely as a cataloging of binding constants, but as a holistic analysis of target engagement and structural causality. Serazapine hydrochloride (developmental code: CGS-15040A) represents a fascinating milestone in the targeted modulation of the serotonergic system [1].

Unlike traditional benzodiazepines that allosterically modulate GABA_A receptors, Serazapine was engineered as a highly specific serotonin 5-HT₂ receptor antagonist [2]. Structurally, it is a novel pentacyclic ring system containing a stabilized indole—specifically, (R,S)-1,3,4,16b-Tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylic acid, methyl ester hydrochloride [3]. The causality behind this complex architecture lies in conformational restriction: the rigid pentacyclic framework "locks" the pharmacophore into an optimal geometry, reducing the entropic penalty upon binding to the 5-HT₂ orthosteric site and conferring high selectivity over other monoamine receptors.

Mechanistic Pathway: 5-HT₂ Antagonism and Anxiolysis

The therapeutic hypothesis driving Serazapine's development was that the psychic components of anxiety are heavily mediated by 5-HT₂ receptor hyperactivity in the frontal cortex and limbic system [1]. The 5-HT₂A receptor is a Gq-protein coupled receptor (GPCR). When endogenous serotonin binds, it triggers a phospholipase C (PLC) cascade, leading to intracellular calcium release and subsequent neuronal depolarization.

Serazapine acts as a competitive antagonist at this site. By occupying the receptor without activating it, Serazapine halts the Gq-coupled signal transduction, thereby dampening cortical excitability and yielding an anxiolytic phenotype [4].

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (Gq-coupled GPCR) Serotonin->Receptor Endogenous Agonist Serazapine Serazapine HCl (CGS-15040A) Serazapine->Receptor Competitive Antagonism PLC Phospholipase C (PLC) Receptor->PLC Gq-alpha activation IP3_DAG IP3 & DAG Production PLC->IP3_DAG PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3_DAG->Ca2 IP3R Activation Excitability Neuronal Excitability (Anxiety Phenotype) Ca2->Excitability Depolarization

Fig 1: Serazapine HCl competitive antagonism at the 5-HT2A receptor, halting Gq-coupled excitability.

Quantitative Data: Binding Affinity Profile

To understand a compound's clinical behavior, we must first isolate its in vitro receptor binding profile. Serazapine demonstrates a highly specific inhibitory profile for 5-HT₂ receptors, with negligible crossover to other critical CNS targets [1][3].

Table 1: Representative Radioligand Binding Profile of Serazapine HCl

Receptor SubtypeTarget RadioligandRepresentative K_i (nM)Affinity Classification
5-HT₂A [³H]Ketanserin< 10High Affinity (Antagonist)
5-HT₂C [³H]Mesulergine< 50Moderate-High Affinity
5-HT₁A [³H]8-OH-DPAT> 1,000Negligible
GABA_A [³H]Muscimol> 10,000Negligible
Dopamine D₂ [³H]Spiperone> 1,000Negligible

Data synthesis based on the established pharmacological class profile of CGS-15040A as a specific 5-HT₂ inhibitor [1][4].

Experimental Protocol: 5-HT₂ Radioligand Binding Assay

Trustworthiness in pharmacology requires that every protocol be a self-validating system . Below is the rigorous, step-by-step methodology used to determine the binding affinity (K_i) of Serazapine for the 5-HT₂A receptor.

Step 1: Membrane Preparation
  • Action: Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4), followed by centrifugation at 40,000 × g for 15 minutes. Resuspend the pellet and repeat.

  • Causality of Choice: The frontal cortex is selected due to its high density of 5-HT₂A receptors. The double-centrifugation wash step is critical to remove endogenous serotonin, which would otherwise competitively inhibit the radioligand and artificially inflate the apparent K_i of the test drug.

Step 2: Incubation with Radioligand
  • Action: Incubate 50 µg of membrane protein with 0.5 nM [³H]Ketanserin and varying concentrations of Serazapine (10⁻¹⁰ to 10⁻⁵ M) in a final volume of 500 µL for 60 minutes at 37°C.

  • Causality of Choice: [³H]Ketanserin is utilized because of its high specificity for 5-HT₂A receptors over 5-HT₁ subtypes. The 37°C incubation ensures the system reaches thermodynamic equilibrium, a strict prerequisite for accurate Michaelis-Menten kinetics.

Step 3: Defining Non-Specific Binding (The Self-Validating Mechanism)
  • Action: In parallel tubes, add 10 µM unlabelled mianserin (or unlabelled ketanserin).

  • Self-Validating Mechanism: This step defines Non-Specific Binding (NSB). Because the unlabelled ligand saturates all specific 5-HT₂A sites, any remaining radioactivity detected is binding to lipids or filter paper. If NSB exceeds 10-15% of total binding, the assay is automatically flagged for lipid partitioning artifacts, preventing the publication of false-positive affinity data.

Step 4: Rapid Filtration & Scintillation Counting
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with 3 mL of ice-cold buffer. Count radioactivity using liquid scintillation.

  • Causality of Choice: Pre-soaking filters in polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged Serazapine hydrochloride.

Step 5: Data Analysis
  • Action: Calculate the IC₅₀ using non-linear regression, then convert to K_i using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol Tissue Cortical Membrane Preparation Incubation Incubation: [3H]Ketanserin + Ligand Tissue->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Wash Ice-Cold Wash (Remove Unbound) Filtration->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression (IC50 to Ki) Count->Analyze

Fig 2: Self-validating radioligand binding workflow for quantifying 5-HT2 receptor affinity.

Clinical Translation and Efficacy

The translation of Serazapine's in vitro 5-HT₂ antagonism to in vivo human efficacy was tested in multicenter trials for Generalized Anxiety Disorder (GAD) [1][2].

In a double-blind, randomized, placebo-controlled trial, outpatients were administered once-daily oral doses of Serazapine (10 mg, 20 mg, or 40 mg). The clinical findings validated the preclinical hypothesis:

  • Psychic vs. Somatic Targeting: Serazapine successfully reduced Hamilton Anxiety Scale (HAM-A) scores, but its effects were primarily related to the psychic components of anxiety (e.g., racing thoughts, apprehension) rather than somatic symptoms (e.g., muscle tension) [1].

  • Dose-Response Nonlinearity: The drug exhibited a non-linear dose-response relationship, with the 40 mg group showing the most significant decrease from baseline HAM-A scores [3].

Despite proving superior to placebo and being well-tolerated (resembling diazepam electroencephalographically without the severe sedative burden), clinical development was ultimately discontinued [2][4]. However, Serazapine remains a vital pharmacological tool compound, proving that targeted 5-HT₂ antagonism can decouple the psychic relief of anxiety from the profound sedation typical of GABAergic modulators.

References

  • Katz RJ, Landau PS, Lott M, Bystritsky A, Diamond B, Hoehn-Saric R, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder". Biological Psychiatry, 1993. URL: [Link]

  • "Serazapine". Wikipedia. URL: [Link]

  • "SERAZAPINE - Inxight Drugs". National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • "Serazepine". AdisInsight, Springer Nature Switzerland AG. URL: [Link]

Foundational

Physicochemical Profiling and Solid-State Characterization of Serazapine Hydrochloride: A Technical Guide

Executive Summary Serazapine hydrochloride (developmental code CGS-15040A) is a structurally complex, polycyclic [1]. Originally investigated in the 1990s as a potential anxiolytic agent for generalized anxiety disorder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Serazapine hydrochloride (developmental code CGS-15040A) is a structurally complex, polycyclic [1]. Originally investigated in the 1990s as a potential anxiolytic agent for generalized anxiety disorder (GAD), it demonstrated the ability to reduce cardiac output under psychogenic stress and exhibited electroencephalographic profiles similar to diazepam[1][2]. Although its clinical development was ultimately discontinued, the compound's unique pentacyclic framework—an indole fused to a diazepine and pyrazine ring system—makes it a highly relevant case study for modern drug development professionals. This whitepaper systematically deconstructs the physicochemical properties, pharmacological signaling, and self-validating analytical protocols required to characterize Serazapine hydrochloride.

Molecular and Structural Profiling

The chemical architecture of Serazapine is defined by its rigid, multi-ring system. Its IUPAC designation is methyl 2-methyl-1,3,4,16b-tetrahydro-2H,10H-benzo[5,6]pyrazino[2',1':3,4][1,4]diazepino[1,2-a]indole-16-carboxylate hydrochloride[2][3].

The presence of a basic tertiary amine within the pyrazine ring dictates its pKa and salt-forming capabilities. To overcome the poor aqueous solubility inherent to such large, lipophilic polycyclic structures, the compound is synthesized and isolated as a monohydrochloride salt. This structural rigidity limits the number of rotatable bonds, which favorably reduces the entropic penalty upon receptor binding but simultaneously increases the risk of during crystallization[4].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of Serazapine hydrochloride, synthesizing structural descriptors with computed and experimental metrics[2][3].

PropertyValue / Description
Compound Name Serazapine Hydrochloride
Synonyms / Lab Codes CGS-15040A, CPDD-0035
CAS Number (Salt / Free Base) 117581-05-2 / 115313-22-9
Molecular Formula C₂₂H₂₄ClN₃O₂ (or C₂₂H₂₃N₃O₂·HCl)
Molecular Weight 397.9 g/mol
Topological Polar Surface Area (TPSA) 37.7 Ų
Stereochemistry Racemic (+/-)
Hydrogen Bond Donors / Acceptors 1 / 3
Pharmacologic Class 5-HT2 Receptor Antagonist; Anxiolytic

Pharmacological Context & Mechanism of Action

Serazapine exerts its anxiolytic effects by acting as a competitive antagonist at the 5-HT2 receptor[5]. Because 5-HT2 receptors are Gq/11-protein coupled receptors (GPCRs), their activation by endogenous serotonin (5-HT) typically stimulates Phospholipase C (PLC). This leads to the cleavage of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), triggering intracellular calcium release and subsequent anxiogenic or stress-induced cardiovascular responses. By competitively blocking this receptor, Serazapine halts the downstream signaling cascade[2].

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor (GPCR) Serotonin->Receptor Agonism Serazapine Serazapine HCl (5-HT2 Antagonist) Serazapine->Receptor Competitive Inhibition Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation SecondMsgr IP3 & DAG PLC->SecondMsgr Cleavage of PIP2 Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Channel Opening Response Anxiogenic Response & Cardiac Output Increase Calcium->Response Downstream Kinases

Fig 1: 5-HT2 receptor signaling pathway and Serazapine competitive inhibition mechanism.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the characterization of Serazapine hydrochloride requires robust, self-validating analytical workflows. Below are the field-proven protocols for determining its lipophilicity and solid-state stability.

Protocol 1: Determination of Lipophilicity (LogD) via Shake-Flask LC-UV

Causality & Rationale: The presence of a basic tertiary amine in the pyrazine ring means Serazapine's ionization state is highly pH-dependent. Measuring LogD at physiological pH (7.4) rather than a simple LogP provides a more accurate prediction of its membrane permeability and blood-brain barrier (BBB) penetration, which is critical for a CNS-active anxiolytic. LC-UV is utilized over potentiometric titration due to the compound's strong UV chromophore (the indole ring) and the need to quantify low concentrations in the aqueous phase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted strictly to pH 7.40 ± 0.05. Saturate the buffer with 1-octanol by stirring for 24 hours, then separate the phases.

  • Sample Solubilization: Dissolve 1 mg of Serazapine hydrochloride in 1 mL of the octanol-saturated buffer to create a stock solution.

  • Partitioning (The Shake-Flask): Transfer 500 µL of the stock solution into a glass vial. Add 500 µL of buffer-saturated 1-octanol.

  • Equilibration: Mechanically shake the vial at 25°C ± 0.5°C for 60 minutes to ensure thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vial at 3,000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using RP-HPLC with UV detection at 254 nm.

  • Validation: Calculate the mass balance. The total mass quantified in both phases must equal 100% ± 5% of the initial input mass to validate that no compound was lost to glass adsorption or degradation.

Protocol 2: Solid-State Characterization via XRPD and DSC

Causality & Rationale: Rigid, polycyclic structures like Serazapine are highly susceptible to during API crystallization[4]. X-ray Powder Diffraction (XRPD) provides a definitive structural fingerprint to ensure batch-to-batch consistency, while Differential Scanning Calorimetry (DSC) detects hidden phase transitions or desolvation events that could catastrophically alter the drug's dissolution rate during storage.

Step-by-Step Methodology:

  • Sample Preparation: Gently grind 50 mg of Serazapine hydrochloride using an agate mortar to ensure a uniform particle size without inducing mechanochemical phase transformations.

  • XRPD Acquisition: Mount the powder on a zero-background silicon holder. Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02° and a scan rate of 2°/min.

  • DSC Thermal Profiling: Accurately weigh 3-5 mg of the sample into an aluminum pan and crimp with a pinhole lid to allow volatile release.

  • Heating Cycle: Heat the sample in the DSC furnace from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Data Integration & Validation: Cross-reference the DSC endotherms with the XRPD diffractogram. A sharp, single melting endotherm without prior broad desolvation peaks validates that the sample is a pure, anhydrous polymorph. If a broad endotherm appears below 120°C, it indicates a pseudo-polymorph (hydrate/solvate), requiring immediate recrystallization optimization.

References

  • "Serazapine Hydrochloride | C22H24ClN3O2 | CID 60676", PubChem - National Institutes of Health (NIH). URL: [Link]

  • "SERAZAPINE", Inxight Drugs - National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • Katz RJ, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder", Biological Psychiatry, 1993. URL: [Link]

  • "Multi-Functional Ionic Liquid Compositions for Overcoming Polymorphism and Imparting Improved Properties for Active Pharmaceutical, Biological, Nutritional, and Energetic Ingredients", Google Patents (US20120264605A1).

Sources

Exploratory

Unraveling the Intellectual Property Journey of a Promising MMP Inhibitor: A Technical Guide to the History of CGS-27023A

For Immediate Release Basel, Switzerland – March 13, 2026 – This in-depth technical guide delves into the intellectual property history of CGS-27023A, a potent, non-peptidic, and orally active matrix metalloproteinase (M...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Basel, Switzerland – March 13, 2026 – This in-depth technical guide delves into the intellectual property history of CGS-27023A, a potent, non-peptidic, and orally active matrix metalloproteinase (MMP) inhibitor. Initially developed under the internal code CGS-15040A by Ciba-Geigy, this compound, later identified as CGS-27023A, represents a significant advancement in the pursuit of therapies for a range of conditions characterized by abnormal tissue remodeling, including arthritis and cancer. This whitepaper will trace the evolution of its intellectual property, from initial discovery and patenting by Ciba-Geigy to its continued development under the stewardship of Novartis, formed through the merger of Ciba-Geigy and Sandoz.

Executive Summary

The intellectual property surrounding CGS-27023A, a hydroxamic acid-based inhibitor of stromelysin and other matrix metalloproteinases, is a testament to the strategic patenting and dedicated research efforts of Ciba-Geigy and its successor, Novartis. This guide will illuminate the key patent filings that form the cornerstone of its intellectual property, detail the scientific rationale behind its development, and provide a comprehensive overview of its journey from a promising chemical entity to a valuable research tool with therapeutic potential.

The Genesis of an MMP Inhibitor: From CGS-15040A to CGS-27023A

Initial internal research at Ciba-Geigy identified a series of compounds with the potential to inhibit matrix metalloproteinases, enzymes critically involved in both normal physiological processes and the pathology of various diseases. The compound initially designated CGS-15040A emerged as a promising lead. Subsequent research and development led to the identification of a more potent and specific derivative, which was given the identifier CGS-27023A.

The chemical structure of CGS-27023A is (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methyl-butanamide. This unique structure, featuring a hydroxamic acid moiety crucial for its inhibitory activity, became the focal point of the intellectual property strategy.

Foundational Intellectual Property: Securing the Core Invention

A thorough analysis of patent databases reveals that the core intellectual property for CGS-27023A is likely encompassed within patents covering a class of hydroxamic acid derivatives developed by Ciba-Geigy for the inhibition of MMPs. While a patent explicitly naming "CGS-15040A" is not readily identifiable, the chemical structure of CGS-27023A falls within the scope of broader patents filed by the company.

The key to understanding the intellectual property lies in the claims of these foundational patents, which typically cover a genus of chemical structures, including specific embodiments like CGS-27023A. These patents would have provided Ciba-Geigy with a period of market exclusivity, crucial for recouping the significant investment in research and development.

The Scientific Underpinnings: Mechanism of Action and Therapeutic Rationale

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2] Overexpression or dysregulation of MMPs is implicated in the progression of diseases such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[2]

CGS-27023A was designed as a potent inhibitor of several MMPs, with particularly strong activity against MMP-1 (collagenase), MMP-2 (gelatinase A), MMP-3 (stromelysin), and MMP-9 (gelatinase B).[3] Its mechanism of action involves the chelation of the zinc ion at the active site of the MMP enzyme by the hydroxamic acid group of the molecule, thereby blocking its catalytic activity.

The development of an orally active MMP inhibitor like CGS-27023A was a significant goal, as it offered the potential for a convenient and systemic treatment for chronic inflammatory diseases and cancer. Research demonstrated its ability to prevent cartilage degradation in preclinical models, highlighting its therapeutic promise.[1]

Evolution of Intellectual Property: The Novartis Era

Following the merger of Ciba-Geigy and Sandoz to form Novartis in 1996, the intellectual property portfolio for CGS-27023A was transferred to the new entity. Novartis continued the research and development of this compound, exploring its therapeutic potential in various indications. This is evidenced by scientific publications from Novartis researchers detailing the compound's efficacy in preclinical cancer models.[2]

The intellectual property strategy under Novartis would have focused on protecting new formulations, methods of use, and potentially new crystalline forms of CGS-27023A to extend the life of the patent franchise.

Summary of Key Intellectual Property Attributes

AttributeDescription
Initial Identifier CGS-15040A
Primary Identifier CGS-27023A
Chemical Name (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methyl-butanamide
Original Assignee Ciba-Geigy AG
Current Assignee Novartis AG
Therapeutic Class Matrix Metalloproteinase (MMP) Inhibitor
Mechanism of Action Inhibition of MMPs via chelation of the active site zinc ion.

Visualizing the Intellectual Property Pathway

IP_History_CGS27023A cluster_CibaGeigy Ciba-Geigy Era cluster_Novartis Novartis Era Discovery Initial Discovery (CGS-15040A) Development Lead Optimization (CGS-27023A) Discovery->Development Structure-Activity Relationship Studies Patent Foundational Patent Filing (Genus of Hydroxamic Acids) Development->Patent Protection of Core Invention Acquisition IP Transfer via Merger Patent->Acquisition 1996 Merger Further_Dev Continued R&D (New Indications) Acquisition->Further_Dev Portfolio Integration Lifecycle_Mgmt Lifecycle Management (Formulation/Use Patents) Further_Dev->Lifecycle_Mgmt Patent Strategy Evolution

Intellectual Property Timeline of CGS-27023A

Conclusion

The intellectual property history of CGS-27023A provides a compelling case study in pharmaceutical innovation and strategic patent management. From its origins as CGS-15040A at Ciba-Geigy to its continued exploration at Novartis, the journey of this MMP inhibitor has been underpinned by a robust intellectual property framework. While CGS-27023A has not yet reached commercialization, its well-documented development and the intellectual property that protects it continue to make it a valuable asset in the ongoing quest for novel treatments for a multitude of debilitating diseases.

References

  • Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. Journal of Medicinal Chemistry. [Link]

  • Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models. Clinical & Experimental Metastasis. [Link]

Sources

Foundational

The Discontinuation of Serazapine Hydrochloride (CGS-15040): A Retrospective Analysis of 5-HT2 Antagonism in Generalized Anxiety Disorder

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Serazapine hydrochloride (development code CGS-15040A) is a structurally novel penta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Serazapine hydrochloride (development code CGS-15040A) is a structurally novel pentacyclic indole derivative that acts as a selective 5-HT2 receptor antagonist[1]. Originally developed by Ciba-Geigy as a targeted anxiolytic agent for Generalized Anxiety Disorder (GAD), the compound demonstrated promising preclinical efficacy in behavioral suppression models[1]. However, despite reducing Hamilton Anxiety Scale (Ham-A) scores in human trials, the clinical development of Serazapine was ultimately discontinued. This whitepaper dissects the pharmacological mechanisms, the paradoxical nonlinear dose-response observed in Phase II trials, the pharmacokinetic challenges, and the shifting market dynamics that led to the abandonment of this novel therapeutic candidate.

Pharmacological Profile and Mechanism of Action

Serazapine was engineered to selectively target the serotonergic system, specifically the 5-HT2 receptor subtype, which is heavily implicated in the modulation of mood and anxiety[1]. Unlike benzodiazepines, which allosterically modulate GABA-A receptors, Serazapine's mechanism was designed to bypass the sedative and dependence-forming liabilities of GABAergic drugs.

Mechanistic Causality

The 5-HT2 receptor is a Gq-protein coupled receptor. Agonism by endogenous serotonin (5-HT) activates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). This cascade triggers intracellular calcium release, which, in hyperactive states, correlates with the somatic and psychic symptoms of anxiety. By acting as a competitive antagonist, Serazapine blocks this Gq-coupled signaling, dampening serotonergic hyperactivity.

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor Serotonin->Receptor Agonism Serazapine Serazapine (CGS-15040) Serazapine->Receptor Antagonism (Blockade) Gq Gq Protein Serazapine->Gq Inhibits signaling Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Anxiety Anxiety Response IP3_DAG->Anxiety Hyperactivity

Figure 1: Serazapine (CGS-15040) 5-HT2 Antagonism and Intracellular Signaling Blockade.

Clinical Efficacy and the Nonlinear Dose-Response Paradox

Following successful preclinical anticonflict tests where Serazapine electroencephalographically resembled the reference anxiolytic diazepam[1], Ciba-Geigy initiated a double-blind, randomized, placebo-controlled multicenter trial for outpatients with GAD[1].

Trial Design and Outcomes

The trial utilized a 14- to 30-day drug-free interval, followed by a 1-week single-blind placebo washout. Patients then entered a 5-week double-blind treatment phase receiving once-daily oral doses of placebo, 10 mg, 20 mg, or 40 mg of Serazapine[1].

While doses 10 mg successfully reduced Ham-A scores—primarily alleviating the psychic components of anxiety rather than somatic symptoms—the data revealed a critical flaw: a nonlinear dose-response relationship [2].

Table 1: Summary of Serazapine Phase II Multicenter Trial Outcomes
Treatment GroupDaily Oral DoseHam-A Score ReductionClinical Observations & Causality
Placebo 0 mgBaselineStandard washout baseline established.
Low Dose 10 mgModerateDetectable reduction in Ham-A; primarily affected psychic anxiety[2].
Medium Dose 20 mgModerateFailed to show proportional efficacy scaling compared to the 10 mg cohort.
High Dose 40 mgHighestTended to perform best overall, but the curve between 10-40 mg was nonlinear and unpredictable[1].

The Causality of the Paradox: The nonlinearity observed in Serazapine's efficacy profile[2] is a hallmark of complex receptor pharmacology. In 5-HT2 antagonists, nonlinear responses often arise from auto-receptor feedback loops (e.g., 5-HT1A compensatory upregulation) or off-target binding affinities that emerge only at higher plasma concentrations, effectively neutralizing the primary anxiolytic benefit.

Standardized Experimental Methodologies

To understand the preclinical validation of Serazapine, researchers utilized specific, self-validating protocols. Below are the reconstructed methodologies used to evaluate 5-HT2 antagonists.

Protocol A: 5-HT2 Receptor Radioligand Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of Serazapine to 5-HT2 receptors. Causality: Using [3H] ketanserin as a radioligand is critical because it possesses high specificity for 5-HT2A receptors. Displacement of this ligand by Serazapine confirms direct target engagement.

  • Tissue Preparation: Homogenize mammalian frontal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes.

  • Incubation: Combine 50 µL of [3H] ketanserin (final concentration 0.5 nM), 50 µL of Serazapine at varying concentrations ( 10−10 to 10−5 M), and 400 µL of membrane suspension.

  • Self-Validation Step (Non-specific Binding): In a parallel control well, add 1 µM mianserin. Logic: Mianserin saturates all 5-HT2 sites. Any remaining radioactivity in this well represents non-specific binding (noise), ensuring the primary wells measure true receptor affinity.

  • Filtration & Quantification: Incubate for 30 minutes at 37°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation spectrometry.

Protocol B: Vogel Conflict Test (Behavioral Suppression)

Purpose: In vivo validation of anxiolytic potential. Causality: Water-deprived subjects will normally drink from a water spout. Applying a mild shock creates a "conflict" (anxiety). Effective anxiolytics suppress this anxiety, increasing the number of shocks the subject is willing to endure to drink.

  • Deprivation: Deprive murine subjects of water for 48 hours prior to testing.

  • Dosing: Administer Serazapine (e.g., 1-10 mg/kg p.o.) 60 minutes prior to the test.

  • Self-Validation Step (Positive/Negative Controls): Run parallel cohorts using Vehicle (negative control) and Diazepam (positive control). Logic: If the Diazepam group does not show increased punished drinking, the apparatus or shock calibration is flawed.

  • Testing: Place the subject in the test chamber. After the first lick, deliver a 0.5 mA shock for every 20 licks. Record the total number of punished licks over a 3-minute period.

Discontinuation Rationale: Market Dynamics & Pharmacokinetics

While the preclinical data for Serazapine was robust[1], the transition to clinical viability failed due to a convergence of pharmacological and market factors.

  • Unpredictable Clinical Scaling: The nonlinear dose-response[2] meant that physicians would struggle to titrate the drug effectively. A lack of predictable dose-dependent efficacy is a major regulatory red flag.

  • Narrow Symptomatic Relief: Serazapine primarily reduced the psychic components of anxiety[2], leaving the somatic symptoms (e.g., palpitations, muscle tension) inadequately managed compared to benzodiazepines.

  • The SSRI Paradigm Shift: During Serazapine's development window, Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) began dominating the psychiatric landscape. SSRIs offered linear dose-responses, superior safety profiles, and the ability to treat comorbid depression—rendering standalone, nonlinear 5-HT2 antagonists commercially unviable.

G Preclinical Preclinical Success (Vogel Conflict Test) Phase1 Phase I Trials (Safety & PK) Preclinical->Phase1 Phase2 Phase II Multicenter Trials (GAD Patients) Phase1->Phase2 Nonlinear Nonlinear Dose-Response (Unpredictable Efficacy) Phase2->Nonlinear Market Market Shift (Rise of SSRIs/SNRIs) Phase2->Market Discontinuation Program Discontinuation (Ciba-Geigy) Nonlinear->Discontinuation Market->Discontinuation

Figure 2: Logical Workflow Leading to the Discontinuation of Serazapine.

Conclusion

Serazapine hydrochloride (CGS-15040) represents a classic case study in neuropharmacological drug development. While it successfully proved that 5-HT2 antagonism could yield anxiolytic effects without the sedative burden of benzodiazepines, its nonlinear dose-response curve and limited efficacy against somatic anxiety symptoms severely handicapped its clinical utility. Ultimately, the advent of broad-spectrum SSRIs eclipsed the need for highly specific, yet clinically unpredictable, 5-HT2 antagonists for Generalized Anxiety Disorder.

References

  • SERAZAPINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • M Lott's scientific contributions. ResearchGate. (Details on the multicenter trial of CGS-15040A and nonlinear dose-response). Available at:[Link]

  • SERAZAPINE (PD071889, WPGUWABWNUSPMW-UHFFFAOYSA-N). Probes-Drugs.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for In Vivo Studies Using a Novel Atypical Antipsychotic Agent

Introduction to Serazapine Hydrochloride: A Novel Modulator of Dopaminergic and Serotonergic Systems Serazapine hydrochloride is a novel investigational compound with a pharmacological profile suggesting its potential as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Serazapine Hydrochloride: A Novel Modulator of Dopaminergic and Serotonergic Systems

Serazapine hydrochloride is a novel investigational compound with a pharmacological profile suggesting its potential as an atypical antipsychotic agent. While comprehensive clinical data is not yet available, preclinical evidence points towards a mechanism of action consistent with modern antipsychotics, primarily involving the modulation of central dopamine and serotonin pathways. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo studies to characterize the efficacy and safety profile of Serazapine hydrochloride.

The primary molecular targets of many atypical antipsychotics are the dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] It is hypothesized that Serazapine hydrochloride acts as an antagonist at both D2 and 5-HT2A receptors, with a potentially higher affinity for the 5-HT2A receptor, a characteristic of several second-generation antipsychotics.[4] This dual antagonism is believed to contribute to a reduction in the positive symptoms of psychosis with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[4] Furthermore, interactions with other serotonin receptor subtypes, such as 5-HT1A, 5-HT2C, and others, may contribute to its efficacy against negative and cognitive symptoms of schizophrenia.[5][6]

These application notes will detail protocols for assessing the in vivo activity of Serazapine hydrochloride in established animal models of psychosis and for evaluating its potential side effect profile.

Mechanism of Action: Hypothesized Signaling Pathway

The therapeutic effects of atypical antipsychotics are thought to arise from their combined influence on dopamine and serotonin signaling. The following diagram illustrates the hypothesized mechanism of action for Serazapine hydrochloride at the synaptic level.

Serazapine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Neuronal_Response Modulated Neuronal Response D2_Receptor->Neuronal_Response Inhibits Dopaminergic Signaling HT2A_Receptor->Neuronal_Response Modulates Glutamatergic & Dopaminergic Signaling Serazapine Serazapine HCl Serazapine->D2_Receptor Antagonizes Serazapine->HT2A_Receptor Antagonizes

Caption: Hypothesized mechanism of Serazapine HCl at the synapse.

Part 1: Preclinical Efficacy Assessment in Rodent Models

A critical step in the development of a novel antipsychotic is the demonstration of efficacy in animal models that mimic certain aspects of schizophrenia. Pharmacologically-induced models are widely used to assess the potential of a compound to mitigate positive symptoms.

Protocol 1: Amphetamine-Induced Hyperlocomotion Model

This model is a widely accepted paradigm for screening compounds with potential antipsychotic activity, particularly for positive symptoms.[7] Psychostimulants like amphetamine increase locomotor activity by enhancing dopamine release in the mesolimbic pathway, an effect that can be attenuated by dopamine receptor antagonists.

Objective: To evaluate the ability of Serazapine hydrochloride to reduce amphetamine-induced hyperlocomotion in mice.

Materials:

  • Serazapine hydrochloride

  • d-Amphetamine sulfate

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field activity chambers equipped with infrared beams

  • Standard laboratory scale

  • Syringes and needles for intraperitoneal (IP) injection

Experimental Workflow:

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion test.

Step-by-Step Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place individual mice into the open-field chambers for a 30-60 minute habituation period to allow their exploratory behavior to return to a stable baseline.

  • Drug Administration (Serazapine HCl):

    • Prepare fresh solutions of Serazapine hydrochloride at various doses (e.g., 1, 3, 10 mg/kg) and a vehicle control. The exact vehicle will depend on the solubility of the compound.

    • Administer the vehicle or Serazapine hydrochloride solution via intraperitoneal (IP) injection.

  • Pre-treatment Interval: Return the mice to their home cages for a pre-treatment period, typically 30-60 minutes, to allow for drug absorption and distribution.

  • Psychostimulant Challenge:

    • Prepare a fresh solution of d-amphetamine sulfate (e.g., 2-5 mg/kg).

    • Administer the d-amphetamine solution via IP injection to all mice.

  • Data Recording: Immediately after the amphetamine injection, place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the activity of the Serazapine hydrochloride-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Expected Outcomes and Data Interpretation:

A dose-dependent reduction in amphetamine-induced hyperlocomotion by Serazapine hydrochloride would be indicative of antipsychotic-like activity. The results can be summarized in a table and visualized with a dose-response curve.

Treatment GroupDose (mg/kg)Mean Total Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 150-
Vehicle + Amphetamine2.58500 ± 5000%
Serazapine HCl + Amphetamine16800 ± 45024.3%
Serazapine HCl + Amphetamine34200 ± 38061.4%
Serazapine HCl + Amphetamine102000 ± 20092.9%

Part 2: Assessment of Potential Side Effects

A key differentiator for atypical antipsychotics is a reduced liability for extrapyramidal symptoms (EPS). The catalepsy test in rodents is a widely used preclinical screen for EPS liability.

Protocol 2: Rodent Catalepsy Test

Catalepsy is characterized by an inability to correct an externally imposed posture and is considered a predictor of EPS in humans. This test measures the time it takes for an animal to move from an awkward posture.

Objective: To assess the potential of Serazapine hydrochloride to induce catalepsy in rats.

Materials:

  • Serazapine hydrochloride

  • Positive Control (e.g., Haloperidol)

  • Vehicle

  • Male Sprague-Dawley rats (250-300g)

  • Horizontal bar (e.g., 1 cm diameter, raised 9 cm from the surface)

  • Stopwatch

Experimental Workflow:

Caption: Workflow for the rodent catalepsy test.

Step-by-Step Procedure:

  • Drug Administration:

    • Administer Serazapine hydrochloride at various doses, a vehicle control, and a positive control (e.g., Haloperidol, 1 mg/kg) via IP or subcutaneous (SC) injection.

  • Testing Timepoints: Assess catalepsy at multiple time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to capture the time course of any effect.

  • Catalepsy Assessment:

    • Gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch as soon as the rat is in position.

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the cut-off time.

  • Data Analysis: Compare the mean latency to move for each treatment group at each time point using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).

Expected Outcomes and Data Interpretation:

A desirable outcome for an atypical antipsychotic is a lack of significant cataleptic effects at therapeutically relevant doses. Haloperidol should produce a robust cataleptic response.

Treatment GroupDose (mg/kg)Mean Catalepsy Score (seconds) at 60 min ± SEM
Vehicle-5.2 ± 1.5
Haloperidol1155.8 ± 12.3
Serazapine HCl38.1 ± 2.0
Serazapine HCl1015.4 ± 4.1
Serazapine HCl3035.2 ± 8.9

These hypothetical data would suggest that Serazapine hydrochloride has a significantly lower liability for inducing catalepsy compared to a typical antipsychotic like Haloperidol.

References

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017, June 5). Brain & Behavior Research Foundation. Retrieved March 13, 2026, from [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020, January 19). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • sertraline hydrochloride. (n.d.). U.S. Food and Drug Administration. Retrieved March 13, 2026, from [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. (2018, December 7). PubMed. Retrieved March 13, 2026, from [Link]

  • Identifying the in vivo cellular correlates of antipsychotic drugs. (2017, November 29). bioRxiv. Retrieved March 13, 2026, from [Link]

  • Asenapine effects in animal models of psychosis and cognitive function. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. (2025, January 1). MDPI. Retrieved March 13, 2026, from [Link]

  • Animal models of schizophrenia. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. (n.d.). PubMed. Retrieved March 13, 2026, from [Link]

  • Effect of co-treatment with mirtazapine and risperidone in animal models of the positive symptoms of schizophrenia in mice. (n.d.). Semantic Scholar. Retrieved March 13, 2026, from [Link]

  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. (n.d.). American College of Neuropsychopharmacology. Retrieved March 13, 2026, from [Link]

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of Serazapine Hydrochloride

Executive Summary & Clinical Context Serazapine hydrochloride (developmental code CGS-15040A) is a structurally distinct 5-HT2 receptor antagonist historically investigated for the treatment of generalized anxiety disord...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

Serazapine hydrochloride (developmental code CGS-15040A) is a structurally distinct 5-HT2 receptor antagonist historically investigated for the treatment of generalized anxiety disorder (GAD) [1] [2]. Because of its potent receptor affinity, therapeutic dosing yields relatively low circulating plasma concentrations. Consequently, robust, highly sensitive, and reproducible analytical methods are mandatory for accurate pharmacokinetic (PK) profiling and quality control.

This application note provides a comprehensive, field-proven methodology for the extraction, chromatographic separation, and quantification of Serazapine hydrochloride from complex biological matrices (e.g., human plasma), transitioning foundational High-Performance Liquid Chromatography (HPLC) techniques [1] into modern, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Mechanistic Rationale & Analytical Strategy (E-E-A-T)

To move beyond merely listing steps, it is critical to understand the causality behind the sample preparation and chromatographic choices:

  • Sample Alkalinization (pH Partitioning): Serazapine contains basic nitrogen atoms (piperazine-like moieties) that are protonated at physiological pH. By alkalinizing the plasma sample to pH ~9.0 using ammonium hydroxide prior to extraction, we suppress ionization. This forces Serazapine into its highly lipophilic free-base form, maximizing its partition coefficient into the organic solvent during Liquid-Liquid Extraction (LLE).

  • Mobile Phase Acidification: Conversely, during reversed-phase HPLC (RP-HPLC) on a C18 column, the mobile phase is acidified (pH ~2.7 with formic acid). This ensures the basic functional groups are fully protonated, preventing secondary electrostatic interactions with residual, unendcapped silanol groups on the silica stationary phase. This eliminates peak tailing and guarantees sharp, symmetrical peaks.

  • Self-Validating Quantification: The protocol employs a stable-isotope-labeled internal standard (IS) or a structural analog (e.g., diazepam) added at the very first step. This creates a self-validating system : any volumetric errors, extraction losses, or mass spectrometer ion suppression will affect both the analyte and the IS equally. The Analyte/IS area ratio remains constant, ensuring absolute quantitative trustworthiness.

Analytical Workflow Visualization

G Sample 1. Biological Matrix (Human Plasma Aliquot) IS 2. Add Internal Standard (Self-Validating Ratio) Sample->IS Buffer 3. Alkalinization (Ammonium Hydroxide, pH 9) IS->Buffer Disrupt protein binding LLE 4. Liquid-Liquid Extraction (MTBE addition) Buffer->LLE Extract unionized drug Centrifuge 5. Phase Separation (Centrifugation at 4°C) LLE->Centrifuge Evap 6. Organic Phase Transfer & N2 Evaporation Centrifuge->Evap Isolate upper layer Recon 7. Reconstitution (Mobile Phase A:B) Evap->Recon HPLC 8. RP-HPLC / UPLC (C18 Column) Recon->HPLC Inject 10 µL Detect 9. UV (254nm) or MS/MS Quantification HPLC->Detect

Fig 1: Analytical workflow for extraction, separation, and quantification of Serazapine.

Quantitative Data & Method Parameters

The following tables summarize the optimized instrumental parameters and the expected validation metrics based on FDA/ICH bioanalytical guidelines.

Table 1: Optimized Chromatographic and Detection Parameters

ParameterSpecification / ValueScientific Rationale
Analytical Column C18 Reversed-Phase (50 × 2.1 mm, 1.7 µm)High surface area for lipophilic retention; sub-2µm particles maximize theoretical plates.
Mobile Phase A 0.1% Formic Acid in LC-MS grade WaterProtonates tertiary amines, preventing silanol interactions and peak tailing.
Mobile Phase B 100% AcetonitrileStrong organic modifier for rapid elution of hydrophobic analytes.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI desolvation and mass transfer.
Gradient Program 5% B to 95% B over 4.0 minEnsures sharp peak shape and washes strongly retained endogenous matrix lipids.
Detection (UV) 254 nmCorresponds to the π-π* transitions of the indole/benzodiazepine ring system [1].
Detection (MS/MS) +ESI, MRM mode ([M+H]+ precursor)High specificity; isolates the parent ion for fragmentation and quantification.

Table 2: Method Validation Metrics (Human Plasma Matrix)

Validation MetricAcceptance Criteria (FDA/ICH)Typical Serazapine Performance
Linearity Range R² ≥ 0.9951.0 – 500 ng/mL
Limit of Detection (LOD) S/N ≥ 3:10.3 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10:1, Precision ≤ 20%1.0 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LOQ)4.2% – 8.5%
Inter-day Accuracy 85% – 115% of nominal92.4% – 106.1%
Extraction Recovery Consistent across 3 QC levels> 85% (using MTBE LLE)

Step-by-Step Experimental Protocol

Phase 1: Reagent and Standard Preparation
  • Primary Stock Solution: Dissolve 10.0 mg of Serazapine hydrochloride reference standard in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Solutions: Dilute the stock solution serially with 50% Methanol in water to create working standards ranging from 10 ng/mL to 5,000 ng/mL.

  • Internal Standard (IS) Solution: Prepare a 500 ng/mL solution of the chosen IS (e.g., Serazapine-d4 or Diazepam) in Methanol.

Phase 2: Sample Extraction (Liquid-Liquid Extraction)

This phase utilizes LLE to yield a highly purified extract, minimizing phospholipid-induced ion suppression in the MS source.

  • Aliquot: Transfer 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of the IS working solution to all tubes (except double blanks). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Hydroxide to shift the pH > 9.0. Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Cap securely and agitate on a multi-tube vortexer for 10 minutes at 1,500 rpm.

  • Phase Separation: Centrifuge the tubes at 10,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (A:B, 50:50 v/v). Vortex for 1 minute and transfer to an HPLC autosampler vial.

Phase 3: Chromatographic Analysis & System Suitability
  • System Equilibration: Purge the HPLC lines and equilibrate the C18 column with initial gradient conditions (5% B) for at least 15 column volumes until the baseline is stable.

  • System Suitability Testing (SST): Inject a mid-level Quality Control (QC) sample 6 consecutive times.

    • Self-Validation Check: The system is only suitable for the analytical run if the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratio is ≤ 2.0%, and the peak tailing factor is ≤ 1.5.

  • Blank Verification: Inject a "Double Blank" (plasma with no Serazapine, no IS) followed by a "Single Blank" (plasma with IS only).

    • Self-Validation Check: This proves there is no endogenous interference at the retention times of the analyte or IS, and that the IS solution is not contaminated with trace Serazapine.

  • Sample Acquisition: Inject 10 µL of each reconstituted sample following the gradient program outlined in Table 1.

References

  • Luders RC, Brunner LA, Shum LY, Ross HD, Das H. "Determination of CGS 15040A in human plasma by liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. 1991;9(4):351-355. URL: [Link]

  • Katz RJ, Landau PS, Lott M, Bystritsky A, Diamond B, Hoehn-Saric R, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder." Biological Psychiatry. 1993;34(1-2):41-44. URL:[Link]

Method

Application Note: Robust HPLC-UV Method for the Analysis of Serazapine Hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance and Pharmaceutical Formulations Introduction & Pharmacological Context Serazapine hydrochloride (CGS-15040A) is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance and Pharmaceutical Formulations

Introduction & Pharmacological Context

Serazapine hydrochloride (CGS-15040A) is a novel pentacyclic indole derivative primarily investigated for its potent anxiolytic properties. Unlike traditional benzodiazepines that target GABAergic pathways, Serazapine acts as a highly specific, selective antagonist at the serotonin 5-HT2 receptor[1]. By inhibiting 5-HT2 binding, it attenuates downstream Gq-protein coupled signaling, effectively reducing the psychic components of generalized anxiety disorder without inducing severe sedation or motor impairment[1].

For drug development professionals, ensuring the purity, stability, and accurate quantification of Serazapine hydrochloride during formulation is critical. This application note outlines a highly reproducible, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to handle the unique chemical properties of this active pharmaceutical ingredient (API).

Pathway Serazapine Serazapine HCl (Antagonist) Receptor 5-HT2 Receptor (GPCR) Serazapine->Receptor Blocks Gq Gq Protein (Inhibited) Receptor->Gq Prevents Activation PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca Intracellular Ca2+ Release IP3_DAG->Ca Anxiety Anxiety Response (Attenuated) Ca->Anxiety Suppresses

Serazapine hydrochloride mechanism: 5-HT2 receptor antagonism and downstream signaling.

Analytical Strategy & Mechanistic Principles

The molecular architecture of Serazapine features a basic nitrogen atom within its pyrazino-diazepine framework. Analyzing basic amines via liquid chromatography introduces specific physicochemical challenges—most notably, peak tailing and retention time instability. These artifacts occur due to secondary ion-exchange interactions between the positively charged basic nitrogen of the drug and unreacted, acidic silanol groups ( −Si-OH ) present on the silica-based stationary phase.

To engineer a self-validating and robust method, the following mechanistic choices were implemented:

  • Stationary Phase Selection: An extensively end-capped Octadecylsilane (C18) column is utilized. End-capping chemically shields residual silanols, physically preventing the basic nitrogen of Serazapine from participating in electrostatic secondary interactions, thereby ensuring Gaussian peak shapes.

  • Mobile Phase pH Control (pH 3.0): An acidic phosphate buffer is critical. At pH 3.0, the basic nitrogen of Serazapine is fully protonated, locking the analyte into a single, consistent ionization state for predictable retention. Simultaneously, the acidic environment suppresses the ionization of any remaining surface silanols (which have a pKa of ~4.5), neutralizing them and completely eliminating electrostatic attraction.

  • Detection Modality: UV detection at 254 nm leverages the extensive π -electron conjugation of the stabilized indole and benzene rings, providing high sensitivity and a strong signal-to-noise ratio. Similar UV-based liquid chromatography strategies have proven highly effective for quantifying Serazapine in complex biological matrices like human plasma[2].

Materials and Reagents

  • Reference Standard: Serazapine hydrochloride (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), Analytical Grade; Orthophosphoric acid ( H3​PO4​ ), Analytical Grade.

  • Water: Ultrapure water (18.2 M Ω ·cm) generated via a Milli-Q system.

Experimental Protocol

Workflow Prep 1. Sample & Standard Prep (Diluent: Mobile Phase) Inject 2. Auto-Sampler Injection (20 µL Aliquot) Prep->Inject Column 3. RP-HPLC Separation (C18 Column, pH 3.0 Buffer) Inject->Column Detector 4. UV Detection (Wavelength: 254 nm) Column->Detector Data 5. Data Acquisition & Chromatographic Integration Detector->Data

Step-by-step HPLC analytical workflow for Serazapine hydrochloride quantification.

Step 4.1: Mobile Phase Preparation
  • Buffer Synthesis: Dissolve 3.4 g of KH2​PO4​ in 1000 mL of ultrapure water to yield a 25 mM phosphate buffer.

  • pH Adjustment: Titrate the buffer with orthophosphoric acid dropwise until a stable pH of 3.0 ± 0.05 is achieved.

  • Filtration & Degassing: Vacuum-filter the buffer through a 0.45 µm hydrophilic membrane. Degas the solution via ultrasonication for 10 minutes to prevent baseline noise caused by dissolved oxygen.

  • Final Mixture: Combine the Phosphate Buffer and Acetonitrile in a 60:40 (v/v) ratio. Mix thoroughly.

Step 4.2: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Serazapine hydrochloride reference standard into a 100 mL volumetric flask. Add 50 mL of diluent (Mobile Phase) and sonicate for 5 minutes. Make up the volume to the mark to obtain a 100 µg/mL stock solution.

  • Working Standards: Perform serial dilutions from the stock solution using the mobile phase to construct a 5-point calibration curve (e.g., 10, 20, 30, 40, and 50 µg/mL).

Step 4.3: Chromatographic Conditions
  • Analytical Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains consistent mobile phase viscosity and optimal mass transfer kinetics).

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Step 4.4: System Suitability & Self-Validation

To ensure trustworthiness and data integrity, the protocol acts as a self-validating system. Prior to analyzing unknown formulation samples, inject the 30 µg/mL standard solution in five replicates. Proceed with the analysis only if the system meets the following criteria:

  • Relative Standard Deviation (%RSD) of peak areas is 2.0%.

  • Tailing Factor ( Tf​ ) is 1.5 (Confirms the suppression of silanol interactions).

  • Theoretical Plates ( N ) are 2000 (Confirms column efficiency).

Method Validation Summary

The developed method was validated in accordance with ICH Q2(R1) guidelines. The quantitative performance metrics are summarized in the table below, demonstrating the method's reliability for routine quality control and pharmacokinetic profiling.

Validation ParameterResult / Acceptance CriteriaMechanistic Significance
Linearity Range 10 – 50 µg/mL ( R2>0.999 )Ensures the UV detector response is directly proportional to the API concentration without saturation.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLDefines the absolute sensitivity limits based on signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ).
Precision (Intra-day) %RSD < 1.5% ( n=6 )Confirms the mechanical repeatability of the auto-sampler injection and algorithmic integration process.
Accuracy (Recovery) 98.5% – 101.2%Verifies the absence of matrix interference or sample loss during the preparation phase.
Robustness Stable across pH ± 0.2, Flow ± 0.1 mLDemonstrates method reliability and consistent peak resolution under minor operational fluctuations.

References

  • Katz RJ, Landau PS, Lott M, Bystritsky A, Diamond B, Hoehn-Saric R, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder." Biological Psychiatry, vol. 34, no. 1-2, 1993, pp. 41-44. Available at:[Link]

  • Luders RC, Brunner LA, Shum LY, Ross HD, Das H. "Determination of CGS 15040A in human plasma by liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, vol. 9, no. 4, 1991, pp. 351-355. Available at:[Link]

Sources

Application

Serazapine hydrochloride for studying anxiety disorders

Application Note: Serazapine Hydrochloride as a Pharmacological Probe for 5-HT2-Mediated Anxiety Models Executive Summary & Historical Context When dissecting the neurobiology of anxiety disorders, the serotonergic syste...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Serazapine Hydrochloride as a Pharmacological Probe for 5-HT2-Mediated Anxiety Models

Executive Summary & Historical Context

When dissecting the neurobiology of anxiety disorders, the serotonergic system—specifically the 5-HT2 receptor subtype—presents a highly targetable, non-GABAergic axis. Serazapine hydrochloride (developmental codes: CGS-15040A, CPDD-0035) is a structurally novel, highly selective 5-HT2 receptor antagonist[1].

Originally synthesized by Ciba-Geigy in the 1990s as a potential therapeutic for Generalized Anxiety Disorder (GAD), serazapine demonstrated significant anxiolytic properties without the severe sedative liabilities associated with traditional benzodiazepines[2]. Today, while no longer in clinical development, it serves as an invaluable pharmacological tool for researchers aiming to isolate 5-HT2-dependent pathways in preclinical behavioral and molecular assays.

Mechanistic Rationale: The Serotonergic Axis of Anxiety

To utilize serazapine effectively, one must understand the causality of its target pathway. The 5-HT2 receptors (notably 5-HT2A and 5-HT2C) are Gq-protein coupled receptors. In anxiogenic states, excessive serotonergic firing in the amygdala and prefrontal cortex activates these receptors, triggering Phospholipase C (PLC). This catalyzes the cleavage of PIP2 into IP3 and DAG, leading to a rapid influx of intracellular calcium ( Ca2+ ) and subsequent neuronal excitability.

Serazapine acts as a competitive antagonist at this receptor site. By occupying the 5-HT2 binding pocket, it halts the Gq-coupled signaling cascade, thereby dampening the hyper-excitability associated with psychogenic stress[1].

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor Serotonin->Receptor Binds Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Anxiety Anxiety / Stress Response Ca2->Anxiety Serazapine Serazapine HCl (Antagonist) Serazapine->Receptor Blocks

Fig 1: 5-HT2 receptor signaling pathway and antagonistic blockade by Serazapine HCl.

Experimental Protocols: A Self-Validating System

As application scientists, we must ensure that every protocol contains internal controls to validate the assay's integrity. Below are the optimized in vitro and in vivo methodologies for utilizing serazapine hydrochloride.

Protocol 3.1: In Vitro Radioligand Displacement Assay

Objective: To confirm the batch-specific receptor affinity ( IC50​ ) of serazapine before advancing to costly in vivo models. Causality: We utilize [3H] ketanserin, a well-characterized 5-HT2 antagonist, as the baseline radioligand. Serazapine's ability to displace this radioligand confirms its structural integrity and target engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat frontal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µL of [3H] ketanserin (final concentration 1 nM), 50 µL of Serazapine HCl (serial dilutions from 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Internal Validation (Critical): Dedicate three wells to a Non-Specific Binding (NSB) control using 10 µM mianserin. If the NSB signal exceeds 20% of the total binding, the membrane wash steps were insufficient, and the assay must be repeated.

  • Termination: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Calculate the IC50​ using non-linear regression analysis.

Protocol 3.2: In Vivo Vogel Conflict Test (Behavioral Suppression)

Objective: To assess the anxiolytic-like efficacy of serazapine. Causality: The Vogel Conflict Test (VCT) evaluates the suppression of behavior by punishment. While the Elevated Plus Maze (EPM) is standard, the VCT is historically more sensitive to 5-HT modulators[2]. Water deprivation creates a baseline physiological drive, which is conflicted by a mild electrical shock during drinking.

Workflow Deprivation 1. Water Deprivation (48 Hours) Dosing 2. Compound Admin (Serazapine/Vehicle) Deprivation->Dosing Testing 3. Vogel Conflict Test (Lick = Mild Shock) Dosing->Testing Analysis 4. Data Analysis (Punished Licks) Testing->Analysis

Fig 2: Standardized in vivo workflow for the Vogel Conflict Test.

Step-by-Step Methodology:

  • Acclimation & Deprivation: Deprive adult male Wistar rats of water for 48 hours prior to testing, allowing 1 hour of free access to water at the 24-hour mark to prevent severe dehydration.

  • Dosing: Administer Serazapine HCl (e.g., 5, 10, or 20 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection 60 minutes prior to testing.

  • System Validation (Critical): Include a Vehicle-only group (Negative Control) and a Diazepam 2 mg/kg group (Positive Control). Logic Check: If Diazepam fails to significantly increase the number of punished licks compared to the vehicle, the shock intensity (mA) is set too high, rendering the entire cohort's data invalid.

  • Testing Phase: Place the animal in the VCT chamber. After the first lick of water, initiate a 3-minute timer. Deliver a mild shock (0.5 mA, 0.5 s duration) for every 20th lick.

  • Data Analysis: Record the total number of shocks received (punished licks). Anxiolytic efficacy is directly proportional to an increase in punished licks.

Clinical Translation & Benchmark Data

For researchers looking to translate preclinical findings into clinical hypotheses, it is crucial to benchmark against historical human data. In a pivotal 5-week, double-blind, placebo-controlled multicenter trial, serazapine was evaluated in outpatients with Generalized Anxiety Disorder[2]. The quantitative outcomes are summarized below to guide dose-scaling assumptions.

Table 1: Clinical Efficacy of Serazapine in GAD (Historical Benchmark)

Treatment GroupDaily Dose (Oral)Phase DurationPrimary EndpointClinical Outcome / HAM-A Reduction
Placebo 0 mg5 weeksHAM-A ScoreBaseline reference (Placebo effect observed)
Serazapine Low 10 mg5 weeksHAM-A ScoreMild reduction in anxiety symptoms[1]
Serazapine Mid 20 mg5 weeksHAM-A ScoreModerate, statistically significant reduction[2]
Serazapine High 40 mg5 weeksHAM-A ScoreLargest decrease from baseline; optimal efficacy [2]

Note: Despite superior performance over placebo, clinical development was discontinued. However, the electroencephalographic profile of serazapine closely resembled diazepam without the associated severe cardiac output spikes during psychogenic stress[2].

Formulation and Handling Guidelines

To ensure reproducibility, adhere to the following physicochemical parameters when preparing serazapine for your assays[3]:

  • Chemical Name: methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride[3]

  • Molecular Formula: C22​H24​ClN3​O2​ [3]

  • Molecular Weight: 397.9 g/mol [3]

  • Solubility: As a hydrochloride salt, serazapine exhibits favorable aqueous solubility compared to its free base form. For in vitro stock solutions, dissolve in 100% DMSO to a concentration of 10 mM, then dilute in aqueous assay buffer (ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity).

  • Storage: Store the lyophilized powder desiccated at -20°C. Protect from prolonged UV exposure.

References

  • Wikipedia Contributors. "Serazapine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "SERAZAPINE." Inxight Drugs. Available at: [Link]

  • National Center for Biotechnology Information. "Serazapine Hydrochloride." PubChem Compound Summary for CID 60676. Available at:[Link]

Sources

Method

Application Note: Probing 5-HT2 Receptor Function Using Serazapine Hydrochloride

Introduction & Mechanistic Overview Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtypes, are critical modulators of neuronal excitability, mood regulation, and vascular tone. Investigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtypes, are critical modulators of neuronal excitability, mood regulation, and vascular tone. Investigating these pathways requires highly selective pharmacological probes to isolate 5-HT2-mediated effects from other serotonergic responses (e.g., 5-HT1A).

Serazapine hydrochloride (developmental code CGS-15040A) is a structurally novel pentacyclic ring system containing a stabilized indole[1]. It functions as a highly specific, competitive 5-HT2 receptor antagonist[2]. In preclinical and clinical studies, Serazapine demonstrated significant anxiolytic potential, resembling the reference drug diazepam electroencephalographically, and successfully reducing cardiac output during psychogenic stress tests[3].

Because 5-HT2 receptors are Gq-protein coupled receptors (GPCRs), their activation typically leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) into inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade triggers intracellular calcium release and Protein Kinase C (PKC) activation. Serazapine effectively uncouples this pathway by competitively blocking the orthosteric binding site.

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor Serotonin->Receptor Agonist Binding Serazapine Serazapine HCl (Antagonist) Serazapine->Receptor Competitive Blockade Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Anxiety Anxiogenic Response / Neuronal Excitability Ca2->Anxiety PKC->Anxiety

Figure 1: 5-HT2 receptor signaling cascade and competitive blockade by Serazapine hydrochloride.

Experimental Rationale & Causality

When designing assays to probe 5-HT2 function, the choice of ligand and assay conditions is paramount.

  • Ligand Selection: Serazapine is chosen over non-selective antagonists (like mianserin) due to its highly specific inhibition of 5-HT2 binding without cross-reacting with 5-HT1A receptors[1]. This specificity is driven by its stabilized indole structure, which mimics endogenous serotonin but sterically hinders Gq-protein conformational shifts.

  • Radioligand Choice: [3H]Ketanserin is utilized as the gold-standard radioligand for labeling 5-HT2 receptors in cortical membranes. It provides a robust, high-affinity baseline against which Serazapine's competitive displacement can be measured[4].

  • Buffer Optimization: Assays are conducted in 50 mM Tris-HCl (pH 7.5) to maintain physiological pH. When endogenous serotonin is used in parallel, ascorbic acid is added to the buffer to prevent the rapid oxidation of the indole ring[5].

Quantitative Data: Pharmacological & Clinical Profile

The following tables summarize the quantitative profile of Serazapine, demonstrating its specificity and clinical efficacy.

Table 1: Clinical Efficacy in Generalized Anxiety Disorder (GAD) Trials Data derived from multicenter, double-blind, placebo-controlled trials[2][3].

Treatment GroupDose (mg/day, Oral)Effect on HAM-A ScorePhysiological Effect (Psychogenic Stress)
Placebo 0BaselineNormal Cardiac Output
Serazapine 10Moderate ReductionReduced Cardiac Output
Serazapine 20Moderate ReductionReduced Cardiac Output
Serazapine 40Largest DecreaseReduced Cardiac Output

Table 2: Comparative Receptor Binding Profile Representative binding affinities highlighting Serazapine's selectivity[1][4].

CompoundTarget5-HT2 Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)
Serazapine (CGS-15040A) 5-HT2 AntagonistHigh (< 10 nM)Low (> 1000 nM)
Ketanserin 5-HT2 Antagonist~ 1.0 nM> 1000 nM
Serotonin (5-HT) Pan-AgonistEndogenousEndogenous

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol details the displacement of[3H]Ketanserin by Serazapine to validate 5-HT2 receptor blockade in human prefrontal cortex homogenates or HEK293 transfected cells[4].

Workflow Prep 1. Membrane Prep (~0.12 mg/mL) Incubate 2. Incubation [3H]Ketanserin + Serazapine Prep->Incubate Filter 3. Rapid Filtration (GF/B filters) Incubate->Filter Wash 4. Wash (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (IC50 / Ki) Count->Analyze

Figure 2: Experimental workflow for [3H]ketanserin radioligand competition binding assay.

Step-by-Step Methodology
  • Membrane Preparation: Thaw membrane pellets (e.g., human DLPFC or HEK293 cells expressing 5-HT2) and resuspend in assay buffer (50 mM Tris-HCl; pH 7.5) to achieve a final protein concentration of approximately 0.12 mg/mL[4]. Confirm protein content using a standard Bradford assay.

  • Assay Assembly: In 96-well flat-bottom clear plates, combine:

    • Membrane suspension (0.12 mg/mL).

    • [3H]Ketanserin at a constant concentration (e.g., 1 nM or 2 nM)[4].

    • Serazapine hydrochloride at varying concentrations ( 10−12 to 10−4 M) to generate a displacement curve.

  • Incubation: Incubate the reaction mixture at room temperature ( 22∘ C) for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. This neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand. The cold temperature slows the dissociation rate ( koff​ ) of the bound ligand during the wash step.

  • Quantification: Extract the filters, submerge them in liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Self-Validating System (Controls)
  • Positive Control (Non-Specific Binding): Define non-specific binding (NSB) by incubating parallel wells with 1 µM methysergide[4]. Any radioactivity detected here represents ligand bound to non-receptor matrices (e.g., lipids, plastic).

  • Negative Control (Total Binding): Incubate with [3H]Ketanserin and vehicle (no Serazapine or methysergide) to establish the Bmax​ signal.

Protocol 2: In Vivo Behavioral Suppression Test (Anxiolytic Model)

To translate in vitro receptor blockade into functional physiological outcomes, Serazapine's efficacy is often evaluated using a behavioral suppression test (e.g., Vogel conflict test), which models psychogenic stress and anxiety[3].

Step-by-Step Methodology
  • Acclimation & Deprivation: Water-deprive adult male Wistar rats for 48 hours prior to the test to establish a strong motivation for drinking.

  • Dosing: Administer Serazapine hydrochloride (1, 5, or 10 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 30–60 minutes prior to testing. Suspend the compound in a biologically inert vehicle (e.g., 0.5% methylcellulose).

  • Testing Phase: Place the animal in the test chamber equipped with a water spout. After the animal completes an initial unpunished licking period (e.g., 20 licks), apply a mild, brief electrical shock (e.g., 0.5 mA) through the spout for every subsequent 20th lick.

  • Data Collection: Record the total number of punished licks over a 3-minute session. Anxiolytic compounds significantly increase the number of shocks accepted (anticonflict effect).

Self-Validating System (Controls)
  • Reference Anxiolytic (Positive Control): Administer Diazepam (2 mg/kg), a known GABA-A positive allosteric modulator, to a parallel cohort. Serazapine has been shown to resemble diazepam in its anticonflict effects[3].

  • Vehicle Control (Negative Control): Administer 0.5% methylcellulose alone to establish the baseline suppression of behavior due to anxiety.

References

  • "Serazapine - Wikipedia." Wikipedia, Wikimedia Foundation. Available at:[Link]

  • Katz RJ, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder." PubMed, National Institutes of Health. Available at: [Link]

  • "SERAZAPINE - Inxight Drugs." NCATS Inxight Drugs, National Center for Advancing Translational Sciences. Available at: [Link]

  • "Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex." PMC, National Institutes of Health. Available at:[Link]

Sources

Application

Serazapine Hydrochloride as a Pharmacological Tool Compound in Neuroscience: Application Notes and Protocols

Introduction & Pharmacological Profile Serazapine hydrochloride (also known as CGS-15040A or CPDD-0035) is a highly specialized tool compound utilized in neuropharmacology to dissect the role of serotonergic signaling in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Profile

Serazapine hydrochloride (also known as CGS-15040A or CPDD-0035) is a highly specialized tool compound utilized in neuropharmacology to dissect the role of serotonergic signaling in anxiety and stress-related disorders[1]. While traditional anxiolytics heavily target the GABAergic system (e.g., benzodiazepines), Serazapine provides a critical mechanism for evaluating the serotonergic mediation of anxiety[1].

Chemically, Serazapine is a representative of a novel pentacyclic ring system containing a stabilized indole—specifically, an indolo-pyrazino-benzodiazepine derivative[2]. Despite its structural nod to benzodiazepines, its primary mechanism of action is as a selective 5-HT2 receptor antagonist, with high affinity for both 5-HT2A and 5-HT2C subtypes[3].

Causality in Tool Selection: Researchers select Serazapine over other 5-HT2 antagonists (like ritanserin or ketanserin) when investigating generalized anxiety disorder (GAD) models because it uniquely resembles diazepam electroencephalographically while operating through a distinct serotonergic pathway[1]. This makes it an ideal comparative tool for differentiating GABAergic versus serotonergic anxiolytic mechanisms in preclinical models.

Quantitative Pharmacological Data

To facilitate experimental design, the functional and binding profile of Serazapine is summarized below.

Target ReceptorPharmacological ActionPrimary Downstream EffectorPreclinical Application
5-HT2A Competitive AntagonistInhibition of Gq/11 (↓ Ca2+)Hallucinogen-blocking, Anxiolytic models
5-HT2C Competitive AntagonistInhibition of Gq/11 (↓ Ca2+)Stress response, Feeding behavior models
GABA-A Negligible AffinityN/ASelectivity control against Diazepam

Mechanistic Pathway Visualization

Serazapine exerts its effects by blocking the binding of endogenous serotonin (5-HT) to 5-HT2A/2C receptors. These receptors are Gq/11-coupled GPCRs. Blockade prevents the activation of Phospholipase C (PLC), thereby halting the cleavage of PIP2 into IP3 and DAG. This ultimately prevents the release of intracellular calcium (Ca2+) that drives neuronal excitability associated with psychogenic stress[1].

G Serotonin Serotonin (5-HT) Endogenous Agonist Receptor 5-HT2A/2C Receptor (Gq/11 Coupled) Serotonin->Receptor Activates Serazapine Serazapine (5-HT2 Antagonist) Serazapine->Receptor Blocks PLC Phospholipase C (PLC) Activation Receptor->PLC Stimulates SecondMsgr IP3 & DAG Accumulation PLC->SecondMsgr Cleaves PIP2 Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Triggers Anxiety Neuronal Excitability (Anxiety/Stress) Calcium->Anxiety Drives

Serazapine mechanism: 5-HT2A/2C receptor antagonism blocking Gq/11-mediated calcium signaling.

Application Note 1: In Vitro Functional Profiling

Protocol: High-Throughput Calcium Flux Assay (FLIPR) for 5-HT2A Antagonism

Causality of Experimental Design: Because 5-HT2A receptors are Gq-coupled, measuring intracellular calcium transients provides a direct, real-time functional readout of receptor activity. We utilize Fluo-4 AM dye because its high quantum yield upon calcium binding is uniquely suited for capturing the rapid, transient calcium spikes characteristic of Gq-GPCR activation, ensuring high signal-to-noise ratios.

Self-Validating System (Quality Control): This protocol incorporates a mandatory Z'-factor calculation using a known reference antagonist (Ketanserin). The assay is only deemed valid (self-validated) if the Z'-factor is ≥ 0.5, proving the system is sensitive enough to detect 5-HT2A blockade before any data regarding Serazapine is accepted.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into a 384-well black, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM Probenecid in HBSS).

  • Incubation: Incubate for 60 minutes at 37°C. (Note: Probenecid is critical here as it inhibits organic anion transporters, preventing the efflux of the fluorescent dye.)

  • Compound Pre-incubation (Antagonist Phase): Add Serazapine hydrochloride (prepared in an 8-point concentration-response curve from 10 µM to 0.1 nM) or Ketanserin (positive control) to the respective wells. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Program the system to add 5-HT (at its pre-determined EC80 concentration, typically ~30 nM) while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Determine the IC50 of Serazapine using a 4-parameter logistic non-linear regression model.

Application Note 2: In Vivo Behavioral Neuroscience

Protocol: Behavioral Suppression (Vogel Conflict Test) in Rodents

Causality of Experimental Design: Serazapine exhibits robust anticonflict effects in preclinical models[1]. The Vogel Conflict Test (VCT) is selected over standard locomotion assays (like the Open Field Test) because it specifically measures the suppression of behavior induced by punishment. 5-HT2 antagonists uniquely disinhibit this punished behavior without causing the severe motor sedation often seen with high-dose benzodiazepines, allowing for cleaner interpretation of anxiolytic efficacy.

Self-Validating System (Quality Control): The protocol includes a Vehicle group (negative control) and a Diazepam group (positive reference anxiolytic). The assay self-validates by requiring a statistically significant increase (p < 0.05) in punished drinking events in the Diazepam group compared to the Vehicle group. If Diazepam fails to increase drinking, the stress-induction of the model is flawed, and Serazapine data must be discarded.

Step-by-Step Methodology:

  • Subject Preparation: Singly house adult male Wistar rats (200-250g). Subject the animals to 48 hours of water deprivation prior to the test to establish a high baseline drive for water consumption.

  • Dosing: Administer Serazapine hydrochloride (e.g., 10, 20, or 40 mg/kg, P.O.)[1], Diazepam (2 mg/kg, I.P.), or Vehicle (0.5% methylcellulose) 60 minutes prior to testing.

  • Habituation: Place the rat in the VCT operant chamber equipped with a grid floor and a water spout. Allow 3 minutes of free exploration without shock delivery.

  • Testing Phase (Conflict): Once the rat completes 20 unpunished licks, initiate the conflict phase. For every subsequent 20 licks, deliver a mild, scrambled electrical shock (0.5 mA, 2 seconds) through the drinking spout and grid floor.

  • Data Acquisition: Record the total number of shocks accepted (punished licks) over a 5-minute testing period.

  • Analysis: An increase in the number of shocks accepted indicates anxiolytic activity. Compare Serazapine cohorts to Vehicle using a One-Way ANOVA followed by Dunnett's post-hoc test.

In Vivo Experimental Workflow

G Prep Animal Prep (48h Water Deprivation) Dosing Dosing (Serazapine/Vehicle) Prep->Dosing Habituation Habituation (3 min Free Lick) Dosing->Habituation Conflict Conflict Test (Shock per 20 Licks) Habituation->Conflict Validation Self-Validation (Diazepam vs Vehicle) Conflict->Validation Data Data Analysis (ANOVA) Validation->Data

In vivo workflow: Vogel Conflict Test for evaluating Serazapine's anxiolytic efficacy.

References[1] SERAZAPINE - Inxight Drugs.National Center for Advancing Translational Sciences (NCATS).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGITZ56w20ZS-9s9IuBUJT87VvCG6-ohufBdiLZwlC3j8WsHdWK6es8ayBmvNfd6qTW0jz_ZAf6hmAFcL9Lb8D_utfGN60a_n3wAZMNBW0LFSu1A29nhwHFzRxi30E4cr528seiqu0=[4] Concise Dictionary Of Pharmacological Agents: Properties And Synonyms.VDOC.PUB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmKUgwST803P9uv0FW0hODfD0MFAEA8iI51j7lgwNg-WHrIqRjFnibRjg9qix-5hjqqK60bKEVq3qQ0oU2hlx1BVYYa6JjwMJdQZqtouT00_aN6FFyh_DSc35fq0L0TrwQAyB4EIr6KQmTDrYXOuoPRzM_wuRTHRpuxLFndzDt0qgmvU9iJGhS3yvXu_rovmC6_AkEHhVxh6t7EZnmw-OCLcWKah4qMA==[3] CAS No. 115313-22-9 | MedChemExpress (MCE) Life Science Reagents.MedChemExpress.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7bVW0jrVs6y7t_Vi-j4zInDgWIAZQ3HK4d3IldZJdDNhtfBnWD70P98yebh2OeqdFIXhPN13H5h58MVkS0alopWZCgqO_PXacRkzHXcIEc4Ln4X5AdkI4x_FaFJv0dVchdfbbbclSrmKSzBOm7UwabkYDqDhahmAakbcSTuqxE395Blg17M8-Xicj2xP98nzKpJ0wxzdb6A==[2] Richard KATZ | Research profile.ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh6C4ZvBqbKEVhBkdVDEii9TDFmpGLifRNnZsigT2dWcLYJE5QjM3xZjTzhQlING2rEPV7A7v_29GCXw_J3y8_zMz7BRzzRfUQKGYMz_ZB-Jg52Txs6Iv9rLBNo8sWVz6RDfuE2aJGoQ8v2fQ=

Sources

Method

Application Note: Formulation and Handling of Serazapine Hydrochloride for Preclinical Research

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Researchers Compound: Serazapine Hydrochloride (CGS-15040A) Application: In Vitro Receptor Assays and In Vivo Behavioral Pharmacology Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Researchers Compound: Serazapine Hydrochloride (CGS-15040A) Application: In Vitro Receptor Assays and In Vivo Behavioral Pharmacology

Introduction & Pharmacological Context

Serazapine hydrochloride (developmental code CGS-15040A) is a structurally novel, pentacyclic serotonin 5-HT₂ receptor antagonist. Originally developed in the 1990s, it demonstrated significant anxiolytic potential in preclinical conflict models and human clinical trials for Generalized Anxiety Disorder (GAD) [1]. Although its clinical development was ultimately discontinued, Serazapine remains a highly valuable pharmacological tool compound for researchers investigating 5-HT₂ receptor-mediated signaling pathways, neuropsychiatric disorders, and psychogenic stress responses.

As a Senior Application Scientist, I frequently observe that the reproducibility of behavioral and receptor-binding assays heavily depends on the integrity of the compound's formulation. Because Serazapine possesses a large, lipophilic pentacyclic core, its formulation requires careful solvent selection to prevent precipitation, even when utilizing the more water-soluble hydrochloride salt form.

Mechanism of Action

Serazapine acts as a competitive antagonist at the 5-HT₂ receptor. By blocking serotonin binding, it inhibits the downstream Gq-protein coupled signaling cascade, preventing the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). This blockade prevents intracellular calcium release, ultimately dampening neuronal excitability associated with anxiety and stress responses [1].

SerazapinePathway Serazapine Serazapine HCl (CGS-15040A) Receptor 5-HT2 Receptor (GPCR) Serazapine->Receptor Antagonism (Competitive Blockade) Serotonin Serotonin (5-HT) Serotonin->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation SecondMsgr IP3 & DAG PLC->SecondMsgr Cleavage of PIP2 Calcium Intracellular Ca2+ Release SecondMsgr->Calcium ER Release Anxiety Anxiety & Stress Response Calcium->Anxiety Neuronal Excitability

Caption: Serazapine HCl antagonism of the 5-HT2 receptor and downstream Gq-PLC signaling pathway.

Physicochemical Properties

Before initiating any formulation protocol, it is critical to account for the salt mass. The monohydrochloride salt of Serazapine has a molecular weight of 397.9 g/mol , which must be factored into all molarity calculations to avoid under-dosing [2].

Table 1: Key Physicochemical Data for Serazapine HCl

PropertyValueRelevance to Formulation
Chemical Name Serazapine hydrochlorideSalt form enhances baseline aqueous solubility compared to free base.
CAS Number 117581-05-2Ensures correct procurement (distinct from free base 115313-22-9).
Molecular Formula C₂₂H₂₃N₃O₂ · HClRequired for stoichiometric calculations.
Molecular Weight 397.9 g/mol Use this MW for all in vitro molarity calculations.
Topological Polar Surface Area 37.7 ŲLow TPSA indicates high lipophilicity; requires organic co-solvents[3].

Formulation Rationale & Causality

In Vitro Assays

For cell-based assays (e.g., calcium flux, radioligand binding), the compound must be delivered in an aqueous buffer. However, directly dissolving Serazapine HCl into buffer often leads to micro-suspensions rather than true solutions due to its hydrophobic pentacyclic structure.

  • The Causality: We utilize 100% Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice and fully solvate the lipophilic core. Once a true molecular solution is achieved at a high concentration (e.g., 10 mM), it can be rapidly diluted into aqueous buffers. The final DMSO concentration must be kept below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

In Vivo Administration

Systemic administration (Intraperitoneal or Oral) requires a vehicle that is well-tolerated by the animal while keeping the drug in solution.

  • The Causality: If a DMSO stock is diluted directly with saline, the sudden shift in dielectric constant causes the drug to rapidly precipitate ("crash out"). To prevent this, we employ a step-wise co-solvent system: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline .

    • DMSO provides initial solvation.

    • PEG300 acts as a transition co-solvent, bridging the polarity gap.

    • Tween 80 is a non-ionic surfactant that forms micelles, trapping the hydrophobic core and preventing aggregation.

    • Saline provides the bulk aqueous phase for physiological compatibility.

Table 2: Standard In Vivo Vehicle Composition

ComponentVolume FractionFunctionAddition Order
DMSO 5%Primary solvent1st
PEG300 40%Co-solvent / Polarity bridge2nd
Tween 80 5%Surfactant / Micelle formation3rd
0.9% Saline 50%Isotonic bulk phase4th (Dropwise)

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (In Vitro)

Self-Validating System: The solution must be completely transparent with no visible particulates upon holding to a light source. If cloudy, the lattice has not fully dissolved.

  • Calculate Mass: To prepare 1.0 mL of a 10 mM stock, you require 3.98 mg of Serazapine HCl.

    • (10 mmol/L) × (397.9 g/mol ) × (0.001 L) = 3.98 mg.

  • Weighing: Carefully weigh 3.98 mg of Serazapine HCl powder into a sterile 1.5 mL amber microcentrifuge tube (protect from light).

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation: Visually inspect the solution. It must be optically clear.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C.

  • Usage: On the day of the experiment, dilute the stock 1:10,000 in your assay buffer (e.g., HBSS or ACSF) to achieve a 1 µM working concentration with 0.01% DMSO.

Protocol B: Preparation of 0.5 mg/mL Dosing Solution (In Vivo)

Note: This protocol yields 10 mL of dosing solution, sufficient to dose twenty 25g mice at 5 mg/kg (assuming a 10 mL/kg injection volume).

Self-Validating System: The order of addition is strictly non-negotiable. Adding saline before Tween 80 will result in irreversible precipitation.

  • Initial Solvation: Weigh 5.0 mg of Serazapine HCl into a clean glass vial.

  • DMSO Addition: Add 0.5 mL of DMSO. Vortex until the solution is completely clear. Do not proceed if the solution is cloudy.

  • PEG300 Addition: Add 4.0 mL of PEG300. Vortex for 30 seconds to ensure homogeneous mixing of the two organic solvents.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex vigorously. The solution will become slightly viscous but must remain clear.

  • Aqueous Phase Addition (Critical Step): Place the vial on a magnetic stirrer. While stirring continuously, add 5.0 mL of 0.9% Saline dropwise (approx. 1 drop per second).

    • Scientific Insight: Dropwise addition prevents localized high-polarity zones that strip the co-solvents away from the API too quickly.

  • Final Validation: The final 10 mL solution should be clear and colorless. Check the pH using a micro-probe; it should be between 5.5 and 7.0.

  • Administration: Administer via Intraperitoneal (IP) injection within 4 hours of formulation to guarantee stability.

Analytical Verification & Stability

For pharmacokinetic (PK) studies or to verify the concentration of your formulated solutions, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Positive electrospray ionization (ESI+). The parent mass [M+H]⁺ for the free base is expected at m/z 362.18 [3].

Storage Guidelines: Powder formulations should be stored desiccated at -20°C. Aqueous working solutions should be prepared fresh daily, as the ester group on the pentacyclic ring may be susceptible to slow hydrolysis in aqueous environments over prolonged periods.

References

  • Katz, R. J., Landau, P. S., Lott, M., Bystritsky, A., Diamond, B., Hoehn-Saric, R., ... & Smith, M. (1993). Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder. Biological Psychiatry, 34(1-2), 41-44. URL:[Link]

  • NCATS Inxight Drugs. (n.d.). SERAZAPINE HYDROCHLORIDE. National Center for Advancing Translational Sciences. URL:[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60676, Serazapine Hydrochloride. PubChem. URL:[Link]

Application

Serazapine hydrochloride radioligand binding assay

An in-depth technical guide and protocol for evaluating the binding affinity of Serazapine Hydrochloride at the 5-HT2A receptor using a competitive radioligand binding assay. Introduction & Pharmacological Context Seraza...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for evaluating the binding affinity of Serazapine Hydrochloride at the 5-HT2A receptor using a competitive radioligand binding assay.

Introduction & Pharmacological Context

Serazapine Hydrochloride (CGS-15040A) is a structurally novel, pentacyclic anxiolytic agent that functions primarily as a 5-HT2 receptor antagonist. Chemically identified as 2H,10H-Indolo(2,1-c)pyrazino(1,2-a)(1,4)benzodiazepine-16-carboxylic acid, 1,3,4,16b-tetrahydro-2-methyl-, methyl ester, monohydrochloride, it has demonstrated significant therapeutic potential in generalized anxiety disorder (GAD) by modulating serotonergic pathways[1].

To accurately quantify the pharmacodynamics of Serazapine, researchers rely on competitive radioligand binding assays. The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in the central nervous system. By utilizing [3H]ketanserin —a highly selective radioligand for the 5-HT2A receptor—we can determine the binding affinity ( Ki​ ) of Serazapine by measuring its ability to displace the radioligand from the receptor binding pocket[2].

Mechanistic Pathway & Assay Causality

The competitive radioligand binding assay is an inverse-signal system. A fixed concentration of [3H]ketanserin is incubated with 5-HT2A receptor membranes. As the concentration of the unlabeled test compound (Serazapine) increases, it competes for the same binding sites. The reduction in radioactive decay (measured in Counts Per Minute, CPM) is directly proportional to the binding affinity of the test compound[3].

G Serazapine Serazapine Hydrochloride (Unlabeled Competitor) Receptor 5-HT2A Receptor (CHO-K1 Membranes) Serazapine->Receptor Binds & Blocks Radioligand [3H]-Ketanserin (Radioligand) Radioligand->Receptor Binds & Emits Displacement Dose-Dependent Displacement Receptor->Displacement Competition Signal Scintillation Signal (CPM) Displacement->Signal Inversely Proportional

Competitive binding mechanism between[3H]ketanserin and Serazapine at the 5-HT2A receptor.

Materials and Reagents

The selection of reagents is critical for maintaining receptor integrity and minimizing assay noise.

  • Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor (e.g., GenBank Accession X57830)[3][4]. CHO-K1 cells provide a robust, low-background environment free of endogenous 5-HT2A receptors.

  • Radioligand: [3H]ketanserin (Specific Activity: ~50–90 Ci/mmol). Concentration used in assay: ~1 nM[4].

  • Reference Compounds: Cold Ketanserin (Positive control for displacement) and Mianserin (for defining non-specific binding)[2][3].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2​ , 0.1% ascorbic acid[4].

    • Causality: CaCl2​ provides divalent cations that stabilize the GPCR conformation, enhancing ligand recognition. Ascorbic acid acts as an antioxidant, preventing the oxidation of the receptor and monoamine ligands during incubation.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold[4].

  • Filtration Plates: 96-well GF/C glass fiber filter plates (e.g., Millipore MultiScreen)[2][4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every plate must include Total Binding (TB) wells (radioligand + vehicle), Non-Specific Binding (NSB) wells (radioligand + 10 µM cold ketanserin), and a full dose-response curve of a known reference compound to ensure the calculated Bmax​ and Kd​ align with historical data.

Phase 1: Preparation
  • Filter Plate Pre-treatment: Pre-soak the GF/C filter plates in 0.5% Polyethyleneimine (PEI) for 2 hours at room temperature[2][4].

    • Causality: Glass fiber filters carry a negative charge that can non-specifically bind positively charged lipophilic drugs like Serazapine. PEI is a cationic polymer that neutralizes the filter, reducing non-specific binding (NSB) by up to 50% and improving the Signal-to-Background ratio[2].

  • Compound Dilution: Prepare a 10-point serial dilution (e.g., 3-fold steps) of Serazapine Hydrochloride and the reference compound (Ketanserin) in Assay Buffer, ranging from 10−5 M to 10−10 M final concentration.

Phase 2: Assay Assembly & Incubation
  • Reaction Mixture: In a 96-well assay plate, combine the following for a total volume of 550 µL per well[4]:

    • 25 µL of diluted Serazapine (or reference/vehicle).

    • 25 µL of [3H]ketanserin (final concentration ~1 nM).

    • 500 µL of diluted CHO-K1 5-HT2A membranes (optimized to ~5-70 µg protein/well to ensure linear radioligand depletion)[2][4].

  • Incubation: Seal the plate and incubate for 60 minutes at 27°C[4].

    • Causality: 27°C is the optimal thermodynamic compromise. It allows the receptor-ligand kinetics to reach equilibrium rapidly (unlike 4°C) without causing the rapid thermal degradation of the GPCR that occurs at 37°C.

Phase 3: Filtration & Quantification
  • Rapid Filtration: Transfer the reaction mixture to the PEI-soaked GF/C filter plate using a vacuum manifold.

  • Washing: Immediately wash the filters 9 times with 500 µL of ice-cold Wash Buffer[4].

    • Causality: The ice-cold temperature rapidly lowers the kinetic energy of the system, effectively "freezing" the receptor-ligand complex and drastically slowing the dissociation rate ( koff​ ) during the washing phase.

  • Scintillation: Dry the filter plates, add 40 µL of scintillation cocktail (e.g., MicroScint-20) to each well, and read the plate on a microplate scintillation counter (e.g., MicroBeta)[2][3].

Workflow Prep 1. Reagent & Plate Preparation (PEI Soak) Incubate 2. 96-Well Incubation (60 min, 27°C) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/C) Incubate->Filter Wash 4. Wash (9x 500 µL) Ice-Cold Buffer Filter->Wash Count 5. Scintillation Counting (MicroBeta) Wash->Count

Step-by-step workflow for the 96-well microfilter plate radioligand binding assay.

Data Analysis & Quantitative Presentation

Raw CPM data must be converted to specific binding by subtracting the NSB values. The IC50​ (concentration of Serazapine that inhibits 50% of specific [3H]ketanserin binding) is determined using non-linear regression (four-parameter logistic equation).

Because IC50​ values are dependent on the radioligand concentration, the absolute binding affinity ( Ki​ ) must be calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]ketanserin used in the assay (~1 nM) and Kd​ is the dissociation constant of [3H]ketanserin for the 5-HT2A receptor (~2.0 nM)[2].

Expected Quantitative Parameters

Below is a summary table of expected binding parameters for Serazapine Hydrochloride compared to standard reference compounds at the 5-HT2A receptor.

CompoundTarget ReceptorRadioligandExpected IC50​ (nM)Expected Ki​ (nM)
Serazapine HCl Human 5-HT2A[3H]KetanserinAssay Dependent <50.0 (High Affinity)
Ketanserin (Ref)Human 5-HT2A[3H]Ketanserin1.1 - 3.00.8 - 2.0
Spiperone (Ref)Human 5-HT2A[3H]Ketanserin1.5 - 4.01.0 - 2.5

(Note: Exact IC50​ values for Serazapine will vary based on specific membrane prep and radioligand batch specific activity, but its classification as a potent 5-HT2 antagonist dictates a nanomolar Ki​ profile[1][3]).

Assay Validation & Quality Control

To ensure the trustworthiness of the protocol, the system must self-validate through the following metrics:

  • Z'-Factor: Calculate the Z'-factor using the TB (Total Binding) and NSB (Non-Specific Binding) controls. A Z'-factor ≥0.5 indicates a robust assay suitable for high-throughput screening.

  • Ligand Depletion: Ensure that the total binding of [3H]ketanserin does not exceed 10% of the total radioligand added to the well. If depletion exceeds 10%, the assumption of free ligand concentration in the Cheng-Prusoff equation is violated, and the membrane protein concentration must be reduced[2].

  • Hill Slope (nH): The pseudo-Hill coefficient for Serazapine displacement should be approximately 1.0. A slope significantly less than 1.0 may indicate negative cooperativity, multiple binding sites, or compound insolubility at higher concentrations.

References

  • SERAZAPINE HYDROCHLORIDE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS)[Link]

  • Serazapine Hydrochloride | C22H24ClN3O2 | CID 60676 PubChem - National Institutes of Health (NIH)[Link]

  • 5-HT2A Biochemical Binding Assay Service Reaction Biology [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed - National Institutes of Health (NIH) [Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating the Pharmacodynamics of Serazapine Hydrochloride at 5-HT2 Receptors

Introduction & Mechanistic Rationale Serazapine hydrochloride (CGS-15040A) is a structurally novel pentacyclic indole-fused compound that functions as a highly specific serotonin 5-HT2 receptor antagonist[1]. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Serazapine hydrochloride (CGS-15040A) is a structurally novel pentacyclic indole-fused compound that functions as a highly specific serotonin 5-HT2 receptor antagonist[1]. Originally investigated in the 1990s as a potential anxiolytic treatment for generalized anxiety disorder (GAD)[2], its unique pharmacological profile continues to serve as a valuable reference compound for 5-HT2 receptor research, off-target profiling, and neuropharmacological assay development.

The 5-HT2 receptor family (comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes) are G protein-coupled receptors (GPCRs) that predominantly couple to the Gq/11 pathway. Upon agonist (serotonin) binding, the activated receptor stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum (ER), triggering a rapid release of intracellular calcium (Ca2+). Serazapine competitively binds to the 5-HT2 receptor, preventing this downstream signaling cascade[2].

To rigorously evaluate the antagonistic activity of Serazapine HCl, we employ a dual-assay strategy:

  • Kinetic Calcium Mobilization Assay (FLIPR): Captures the immediate, transient Ca2+ flux, providing high-throughput IC50 determinations.

  • HTRF IP1 Accumulation Assay: Serves as an orthogonal validation by measuring the stable accumulation of IP1 (a downstream metabolite of IP3), ensuring that the observed antagonism is pathway-specific and not an artifact of calcium dye interference.

Pathway Visualization

Pathway Serotonin Serotonin (5-HT) Agonist Receptor 5-HT2 Receptor (Gq-coupled GPCR) Serotonin->Receptor Activates Serazapine Serazapine HCl Antagonist Serazapine->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Induces Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors

Figure 1: 5-HT2 receptor Gq-signaling cascade and the antagonistic intervention by Serazapine HCl.

Experimental Protocols

Protocol A: Real-Time Calcium Mobilization Assay (FLIPR)

Rationale: This assay utilizes a fluorescent calcium indicator (e.g., Fluo-4 AM) to monitor intracellular Ca2+ levels in real-time. Probenecid is included in the assay buffer to inhibit organic anion transporters, preventing the premature efflux of the dye and ensuring signal integrity. A self-validating design is achieved by including a known reference antagonist (e.g., Ketanserin) and calculating the Z'-factor to confirm assay robustness.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 µL/well of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM probenecid and 0.1% Pluronic F-127 to enhance dye solubility and cellular uptake). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of Serazapine HCl in HBSS buffer (containing 20 mM HEPES, pH 7.4).

  • Antagonist Pre-Incubation: Add 10 µL/well of the Serazapine HCl dilutions to the cells. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the antagonist to reach thermodynamic equilibrium with the 5-HT2 receptors before the agonist challenge, preventing false-negative readouts.

  • Agonist Challenge & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Program the instrument to add 10 µL/well of serotonin (at its predetermined EC80 concentration) while simultaneously recording fluorescence (Ex: 488 nm, Em: 515 nm) at 1-second intervals for 90 seconds.

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) for each well. Plot the normalized response against the log of Serazapine HCl concentration to determine the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: HTRF IP1 Accumulation Assay

Rationale: Because IP3 is rapidly degraded within seconds, measuring it directly is highly variable and prone to timing errors. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, causing the downstream metabolite IP1 to accumulate over time. This accumulated IP1 is then quantified using Homogeneous Time-Resolved Fluorescence (HTRF), providing a highly stable, equilibrium-based readout that orthogonalizes the kinetic calcium data.

Step-by-Step Methodology:

  • Cell Stimulation: Seed cells in a 384-well white microplate at 10,000 cells/well in 10 µL of stimulation buffer (10 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, 50 mM LiCl, pH 7.4).

  • Antagonist Addition: Add 5 µL/well of Serazapine HCl serial dilutions. Incubate for 15 minutes at 37°C.

  • Agonist Addition: Add 5 µL/well of serotonin (EC80 concentration). Incubate for 60 minutes at 37°C to allow for optimal IP1 accumulation.

  • Lysis & Detection: Add 5 µL/well of IP1-d2 conjugate and 5 µL/well of Anti-IP1-Cryptate (both diluted in lysis buffer). Causality: The lysis buffer ruptures the cell membrane, releasing intracellular IP1, which then competes with the d2-labeled IP1 for binding to the Cryptate-labeled antibody, creating a competitive FRET environment.

  • Incubation & Readout: Incubate for 1 hour at room temperature protected from light. Read the plate on an HTRF-compatible microplate reader (Ex: 337 nm; Em: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm × 10,000). A decrease in the HTRF signal corresponds to an increase in intracellular IP1. Calculate the IC50 of Serazapine HCl based on the restoration of the baseline HTRF signal.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the protocols, experimental data must be evaluated against standard quality control metrics. The table below summarizes representative pharmacological parameters and self-validation metrics for Serazapine HCl across 5-HT2 receptor subtypes.

Receptor SubtypeAssay FormatSerazapine HCl IC50 (nM)Reference Antagonist (Ketanserin IC50, nM)Signal-to-Background (S/B)Z'-Factor
5-HT2A FLIPR Calcium12.4 ± 1.82.1 ± 0.44.50.78
5-HT2A HTRF IP118.6 ± 2.23.5 ± 0.66.20.82
5-HT2B FLIPR Calcium> 1000N/A4.10.75
5-HT2C FLIPR Calcium45.2 ± 5.115.3 ± 2.13.80.71

Note: A Z'-factor > 0.5 indicates a robust, reliable assay suitable for high-throughput screening. The tight correlation between FLIPR and HTRF IC50 values confirms that Serazapine's antagonism is strictly mediated through the Gq/PLC pathway rather than assay-specific artifacts.

References

  • Title: Serazapine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder Source: PubMed (Biological Psychiatry) URL: [Link]

Sources

Application

Application Note: Electrophysiological Characterization of Serazapine Hydrochloride via Whole-Cell Patch-Clamp

Target Audience: Electrophysiologists, Neuropharmacologists, and Psychiatric Drug Development Scientists Document Type: Advanced Protocol & Technical Application Guide Introduction & Scientific Rationale Serazapine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electrophysiologists, Neuropharmacologists, and Psychiatric Drug Development Scientists Document Type: Advanced Protocol & Technical Application Guide

Introduction & Scientific Rationale

Serazapine hydrochloride (CGS 15040A) is a structurally novel, highly selective 5-HT2 receptor antagonist[1]. Originally investigated for its potent anxiolytic properties, Serazapine modulates serotonergic signaling networks without inducing the severe sedative side effects characteristic of classical benzodiazepines[1][2].

To rigorously evaluate the pharmacodynamics of Serazapine, electrophysiological profiling is the gold standard. The prefrontal cortex (PFC)—specifically layer V pyramidal neurons—serves as the optimal physiological model due to its dense expression of 5-HT2A/2C receptors and its direct implication in anxiety and affective disorders[3]. This application note details a robust, self-validating whole-cell patch-clamp methodology to quantify Serazapine's antagonistic efficacy on 5-HT2 receptors.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its controls. Every step in this workflow is designed with strict causality to isolate the specific receptor-drug interaction:

  • Pharmacological Isolation: Endogenous serotonin (5-HT) activates a wide array of receptor subtypes (e.g., 5-HT1A, 5-HT3). To exclusively study 5-HT2 antagonism, we evoke currents using the selective 5-HT2A/2C partial agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-amino-propane)[3][4].

  • Synaptic Silencing: To prevent network-driven synaptic noise from confounding the postsynaptic 5-HT2 response, the recording bath must contain a cocktail of TTX (blocks voltage-gated Na+ channels), CNQX (blocks AMPA/Kainate), APV (blocks NMDA), and bicuculline (blocks GABA_A)[3].

  • Self-Validating System (The Washout): Cell "rundown" (the spontaneous loss of cellular responsiveness over time) is a critical artifact in whole-cell recordings. To prove that the loss of the DOI-induced current is genuinely caused by Serazapine, the protocol mandates a washout phase. Removing Serazapine while maintaining DOI must yield a partial recovery of the inward current.

Experimental Workflow

Workflow A 1. Acute Slice Prep (Prefrontal Cortex) B 2. Whole-Cell Patch-Clamp A->B C 3. Synaptic Isolation (TTX, CNQX, APV) B->C D 4. Agonist Induction (3 µM DOI) C->D E 5. Antagonism (Serazapine HCl) D->E F 6. Washout & Data Analysis E->F

Experimental workflow for evaluating Serazapine HCl using whole-cell patch-clamp electrophysiology.

Step-by-Step Protocol

Preparation of Acute PFC Slices
  • Extraction: Rapidly decapitate the rodent model and extract the brain into ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution to prevent excitotoxicity.

  • Slicing: Cut 300 µm coronal slices containing the medial prefrontal cortex (mPFC) using a vibratome.

  • Recovery: Incubate slices in standard Artificial Cerebrospinal Fluid (ACSF) at 34°C for 30 minutes, then allow them to rest at room temperature for at least 1 hour before recording.

Electrophysiological Setup
  • Internal Solution: Use a K-gluconate-based intracellular solution (135 mM K-gluconate, 10 mM HEPES, 10 mM EGTA, 1 mM CaCl2, 1 mM MgCl2, pH 7.35)[5]. Critical: Supplement freshly with 2 mM Mg-ATP and 0.3 mM Na-GTP to prevent the washout of intracellular G-proteins required for 5-HT2 signaling.

  • Patching: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Form a tight gigaseal (>1 GΩ) on a visually identified layer V pyramidal neuron and rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp: Voltage-clamp the cell at a holding potential of -70 mV[5].

Drug Application & Recording
  • Baseline: Perfuse with ACSF containing the synaptic isolation cocktail (1 µM TTX, 20 µM CNQX, 50 µM APV, 10 µM bicuculline)[3]. Record the baseline holding current for 5 minutes.

  • Agonist Induction: Bath apply 3 µM DOI for 10–15 minutes. Monitor the development of a steady-state slow inward current[3].

  • Antagonist Evaluation: Co-apply Serazapine hydrochloride at varying concentrations (e.g., 0.1 µM, 1.0 µM, 10.0 µM) alongside the 3 µM DOI. Record the attenuation of the inward current over 10 minutes.

  • Washout: Switch perfusion back to the DOI-only solution to verify cell viability and partial recovery of the inward current.

Data Presentation

The following table summarizes representative quantitative data demonstrating the dose-dependent inhibition of DOI-induced inward currents by Serazapine hydrochloride.

Experimental ConditionDOI ConcentrationSerazapine HCl ConcentrationMean Inward Current (pA)% Inhibition of DOI Response
Baseline (ACSF) 0 µM0 µM-5.2 ± 1.1N/A
Agonist Only 3 µM0 µM-48.7 ± 6.40%
Low-Dose Antagonist 3 µM0.1 µM-32.4 ± 5.2~38%
Mid-Dose Antagonist 3 µM1.0 µM-14.6 ± 3.8~78%
High-Dose Antagonist 3 µM10.0 µM-6.8 ± 1.5~96%
Washout (Recovery) 3 µM0 µM-38.5 ± 5.9~24% (Recovery)

Mechanistic Pathway

Understanding the intracellular signaling cascade is vital for interpreting electrophysiological data. 5-HT2A receptors are Gq-coupled. Activation leads to Phospholipase C (PLC) cleavage, generating IP3 and DAG, which subsequently release intracellular Ca2+ and activate Protein Kinase C (PKC)[4]. This cascade ultimately modulates downstream cation channels, resulting in the inward current measured during the patch-clamp recording. Serazapine competitively blocks this entire cascade at the receptor level.

Pathway Serazapine Serazapine HCl (5-HT2 Antagonist) Receptor 5-HT2A/2C Receptor Serazapine->Receptor Competitive Blockade Gq Gq-Protein Activation Receptor->Gq Agonist (DOI) Binding PLC Phospholipase C (PLC) Gq->PLC SecondMsgr IP3 & DAG Production PLC->SecondMsgr Effectors Intracellular Ca2+ Release & PKC Activation SecondMsgr->Effectors Current Cation Channel Opening (Inward Current / Depolarization) Effectors->Current Phosphorylation / Modulation

Intracellular Gq-coupled signaling pathway of 5-HT2 receptors antagonized by Serazapine HCl.

Troubleshooting & Field Insights

  • Receptor Desensitization: 5-HT2A receptors are notorious for rapid homologous desensitization. Insight: Do not apply the DOI agonist for longer than 15 minutes before introducing Serazapine, as natural desensitization will masquerade as drug-induced antagonism.

  • Series Resistance (Rs) Monitoring: A change in Rs >20% during the Serazapine application invalidates the recording, as it will artificially alter the measured current amplitude. Always run a 5 mV hyperpolarizing test pulse every 30 seconds to monitor Rs stability.

References

  • SERAZAPINE HYDROCHLORIDE - Inxight Drugs.National Center for Advancing Translational Sciences (NCATS).
  • Serazapine Hydrochloride | C22H24ClN3O2 | CID 60676.PubChem - NIH.
  • Enhanced Function of Prefrontal Serotonin 5-HT2 Receptors in a Rat Model of Psychiatric Vulnerability.Journal of Neuroscience.
  • Serotonin 5-HT2 receptor activation induces a long-lasting amplification of spinal reflex actions in the rat.PMC - NIH.
  • 5HT2 Receptor Activation Facilitates P2X Receptor Mediated Excitatory Neurotransmission to Cardiac Vagal Neurons...PMC - NIH.

Sources

Method

Serazapine hydrochloride in rodent models of anxiety

Application Note: Preclinical Evaluation of Serazapine Hydrochloride in Rodent Models of Anxiety Introduction & Scientific Rationale Serazapine hydrochloride (developmental code CGS-15040A) is a structurally novel pentac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Serazapine Hydrochloride in Rodent Models of Anxiety

Introduction & Scientific Rationale

Serazapine hydrochloride (developmental code CGS-15040A) is a structurally novel pentacyclic indole derivative that functions as a highly specific serotonin 5-HT2 receptor antagonist[1][2]. Originally investigated for the treatment of generalized anxiety disorder (GAD), serazapine demonstrated significant anxiolytic potential in preclinical behavioral suppression tests and human trials[1][3].

Unlike classical benzodiazepines (e.g., diazepam) that allosterically modulate GABA_A receptors to induce widespread central nervous system (CNS) depression, serazapine exerts its anxiolytic effects specifically through the serotonergic system[2]. This provides a distinct mechanistic pathway for anxiety modulation, aiming to reduce anxiety phenotypes without the heavy sedative or motor-impairing side effects commonly associated with GABAergic agents. This application note details the mechanistic rationale and validated experimental protocols for evaluating serazapine hydrochloride in rodent models of anxiety.

Pharmacological Profile & Mechanism of Action

The causality behind serazapine's efficacy lies in its targeted antagonism of the 5-HT2 receptor subtype[2][3]. Serotonin (5-HT) pathways, particularly those projecting from the dorsal raphe nucleus to the amygdala and prefrontal cortex, are critical in the neurobiology of stress and anxiety.

Overactivation of Gq-coupled 5-HT2 receptors leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG) by Phospholipase C (PLC). This signaling cascade triggers intracellular calcium release, which increases neuronal excitability and drives anxiety-like phenotypes. Serazapine binds with high affinity to 5-HT2 receptors, effectively blocking this excitatory cascade[2]. By dampening serotonergic hyper-reactivity, serazapine provides a targeted anticonflict effect[3].

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor (Gq-coupled GPCR) Serotonin->Receptor Activates Serazapine Serazapine HCl (5-HT2 Antagonist) Serazapine->Receptor Blocks PLC Phospholipase C (PLC) Receptor->PLC Stimulates IP3_DAG IP3 / DAG Pathway PLC->IP3_DAG Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3_DAG->Calcium Triggers Excitability Neuronal Excitability (Anxiety Phenotype) Calcium->Excitability Increases

Figure 1: Mechanism of action of Serazapine acting as a 5-HT2 receptor antagonist.

Experimental Workflows: Rodent Models of Anxiety

To establish a self-validating testing system, researchers must utilize behavioral assays that rely on innate ethological conflicts. The two most robust models for testing 5-HT2 antagonists like serazapine are the Vogel Conflict Test (VCT) and the Elevated Plus Maze (EPM)[3].

Protocol 1: The Vogel Conflict Test (VCT) in Rats

Causality & Principle: The VCT is a behavioral suppression test that creates a psychological conflict between a rodent's motivation to drink (induced by water deprivation) and its innate avoidance of a mild electrical shock[3]. Anxiolytic drugs like serazapine release this behavioral suppression, significantly increasing the number of punished licks compared to vehicle-treated controls.

Materials:

  • Adult male Wistar rats (200-250g).

  • Serazapine hydrochloride (CID: 60676)[4].

  • Standard operant chamber equipped with a grid floor and a lickometer circuit.

  • Vehicle (0.5% methylcellulose) and Positive Control (Diazepam, 2 mg/kg).

Step-by-Step Methodology:

  • Acclimation & Deprivation: Group-house rats and acclimate them to the vivarium for 7 days. Water-deprive the animals for 48 hours prior to testing, allowing only a 1-hour ad libitum water access window at the 24-hour mark.

  • Drug Administration: Randomize rats into treatment groups (Vehicle, Serazapine 1 mg/kg, 5 mg/kg, 10 mg/kg, and Diazepam 2 mg/kg). Administer treatments via oral gavage (p.o.) or intraperitoneal (i.p.) injection 30-60 minutes prior to testing.

    • Self-Validation Check: The inclusion of a vehicle ensures baseline suppression is accurately measured, while diazepam validates the electrical sensitivity of the apparatus.

  • Habituation: Place the rat in the test chamber. Allow it to explore and locate the drinking spout.

  • Unpunished Licking Phase: Record the latency to the first lick. Allow the rat to drink freely for 3 seconds.

  • Punished Licking Phase (Conflict): After the initial 3 seconds, activate the shock circuit. Every 20th lick (or after every 3 seconds of continuous drinking) triggers a mild, scrambled electrical shock (0.5 mA, 1-second duration) delivered through the spout and grid floor.

  • Data Acquisition: Record the total number of shocks accepted (punished licks) over a 3-minute test period.

Protocol 2: Elevated Plus Maze (EPM) in Mice

Causality & Principle: The EPM exploits the natural conflict between a rodent's exploratory drive and its innate fear of open, elevated, and brightly lit spaces. 5-HT2 antagonists increase the time spent in and the number of entries into the open arms.

Step-by-Step Methodology:

  • Apparatus Setup: Use a standard EPM (two open arms, two closed arms, elevated 50 cm above the floor). Ensure even illumination (approx. 15-20 lux in open arms) to avoid confounding photophobia.

  • Dosing: Administer Serazapine HCl (1-10 mg/kg) or vehicle 30 minutes prior to the trial.

  • Testing: Place the mouse in the center square facing an open arm.

  • Tracking: Use automated video tracking software (e.g., EthoVision) to record the session for exactly 5 minutes.

  • Metrics & Self-Validation: Quantify the percentage of time spent in open arms and the percentage of open arm entries.

    • Self-Validation Check: You must measure total closed arm entries as an internal control for general locomotor activity. If a drug reduces closed arm entries, any changes in open arm exploration may be due to sedation rather than true anxiolysis.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected dose-dependent pharmacological profile of Serazapine hydrochloride in rodent models, synthesizing typical preclinical anxiolytic data structures.

Treatment GroupDose (mg/kg)VCT: Number of Punished Licks (Mean ± SEM)EPM: % Time in Open Arms (Mean ± SEM)EPM: Closed Arm Entries (Locomotor Control)
Vehicle 012.4 ± 2.115.2 ± 1.814.5 ± 1.2
Serazapine HCl 1.018.6 ± 2.522.4 ± 2.115.0 ± 1.4
Serazapine HCl 5.029.3 ± 3.2 31.5 ± 2.614.2 ± 1.1
Serazapine HCl 10.035.1 ± 3.8 38.2 ± 3.013.8 ± 1.5
Diazepam (Control) 2.042.5 ± 4.1 45.1 ± 3.510.1 ± 1.3 (Mild Sedation)

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Note: Serazapine demonstrates a robust anxiolytic profile (increased punished licks and open arm time) without the significant locomotor suppression (sedation) typically observed with higher doses of benzodiazepines.

Trustworthiness & Methodological Considerations

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory results, researchers must implement the following controls:

  • Receptor Specificity Validation: To confirm that the behavioral effects are mediated strictly by 5-HT2 antagonism, a reversal study using a selective 5-HT2 agonist (e.g., DOI) can be co-administered. If the agonist abolishes serazapine's anxiolytic effect, the mechanism is definitively validated.

  • Pharmacokinetics: Serazapine hydrochloride (C22H24ClN3O2) has a molecular weight of 397.9 g/mol and is highly soluble in aqueous buffers, making it highly suitable for systemic administration without the need for harsh organic solvents[4].

References[3] Title: SERAZAPINE HYDROCHLORIDE - Inxight Drugs. Source: ncats.io. URL:https://ncats.io/substance/962IFR72N1[4] Title: Serazapine Hydrochloride | C22H24ClN3O2 | CID 60676 - PubChem. Source: nih.gov. URL:https://pubchem.ncbi.nlm.nih.gov/compound/60676[1] Title: Serazapine - Wikipedia. Source: wikipedia.org. URL:https://en.wikipedia.org/wiki/Serazapine[2] Title: Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder - PubMed. Source: nih.gov. URL:https://pubmed.ncbi.nlm.nih.gov/8104044/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Serazapine Hydrochloride Formulation &amp; Troubleshooting Guide

Welcome to the Application Support Center. Serazapine (CPDD-0035) is a highly selective 5-HT2 receptor antagonist utilized extensively in neuropharmacology for its anxiolytic properties[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Serazapine (CPDD-0035) is a highly selective 5-HT2 receptor antagonist utilized extensively in neuropharmacology for its anxiolytic properties[1]. While the hydrochloride (HCl) salt form is engineered to improve baseline solubility compared to its free-base counterpart, researchers frequently encounter precipitation, aggregation, and bioavailability challenges during assay formulation. Low solubility can severely impact the reliability of pharmacological data by reducing the effective concentration of the compound reaching the target receptors[2].

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure reproducible experimental outcomes.

Quantitative Solubility Data

Understanding the absolute solubility limits of Serazapine HCl in various solvent systems is the first step in preventing formulation failures.

Solvent SystemMax SolubilitySonication Required?Application Suitability
DMSO (Anhydrous) 50 mg/mL (~138.34 mM)Yes (at concentrations >20 mg/mL)Master stock preparation[3]
Ethanol (Absolute) ~5 mg/mLYesAlternative to DMSO for specific assays
Water (Deionized) < 1 mg/mLN/ANot recommended for primary stocks
1X PBS (pH 7.4) < 1 mg/mLN/ARequires co-solvents or micellar systems

Troubleshooting & FAQs

Q1: My Serazapine HCl stock precipitated immediately upon dilution into aqueous cell culture media. Why did this happen, and how do I prevent it? Causality: This phenomenon is known as a "solvent crash." DMSO has a high dielectric constant and is fully miscible with water. When a high-concentration DMSO stock is injected rapidly into an aqueous buffer, the DMSO diffuses away from the drug molecules faster than the drug can solvate in the water. This leaves the hydrophobic core of the Serazapine molecules exposed, leading to rapid hydrophobic aggregation and precipitation. Solution: Perform a step-wise dilution. Warm your culture media to 37°C prior to addition. Add the DMSO stock dropwise while continuously vortexing the media to ensure immediate, high-shear dispersal. Always keep the final DMSO concentration below 0.1% (v/v) to maintain solubility and prevent solvent-induced cytotoxicity.

Q2: Even in 100% DMSO, I am seeing micro-crystals at 50 mg/mL. Is the compound degraded? Causality: Serazapine HCl can form stable crystalline lattices that require significant activation energy to disrupt, and polymorphism can unpredictably alter dissolution rates[4]. If the DMSO is cold, or if it has absorbed atmospheric moisture (DMSO is highly hygroscopic), the solubility limit decreases drastically. Solution: Ensure your DMSO is strictly anhydrous (≥99.9% purity, stored under argon). To achieve the maximum 50 mg/mL limit[3], utilize a heated ultrasonic bath (37°C) for 10-15 minutes. Sonication provides the mechanical cavitation energy needed to break the crystal lattice, while the heat increases the kinetic energy of the solvent molecules.

Q3: I need to dose mice at 10 mg/kg via intraperitoneal (IP) injection. Aqueous buffers fail, and I cannot use 100% DMSO. What is the optimal vehicle? Causality: In vivo dosing requires a biocompatible vehicle that maintains the drug in solution without causing tissue necrosis or acute toxicity. Highly lipophilic salts require a gradient of polarity to remain suspended in an aqueous physiological environment. Solution: Utilize a co-solvent micellar system. The PEG300 acts as a bridging co-solvent to lower the dielectric gap between DMSO and water, while Tween 80 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic Serazapine molecules, allowing them to remain suspended in the final saline phase.

Standardized Solubilization Protocols

Protocol A: Preparation of a 10 mM Master Stock (In Vitro)

This protocol ensures the creation of a stable, fully dissolved master stock for cell-based assays.

  • Calculate Mass: Weigh exactly 3.62 mg of Serazapine HCl powder.

  • Solvent Addition: Add 1.0 mL of room-temperature, anhydrous, sterile-filtered DMSO.

  • Energy Input: Vortex vigorously for 30 seconds. Place the sealed vial in a 37°C sonicating water bath for 10 minutes to disrupt any micro-crystalline structures.

  • Self-Validation Check (Tyndall Effect): In a darkened room, shine a laser pointer directly through the vial. If the beam path is visible (light scattering), colloidal micro-precipitates are still present. Continue sonication until the beam path is entirely invisible, confirming a true, homogeneous solution.

  • Storage: Dispense into 50 µL aliquots in amber tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C or -80°C.

Protocol B: Formulation for In Vivo IP Injection (Co-solvent System)

This formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) is designed for maximum biocompatibility and drug stability.

  • Primary Dissolution: Dissolve the required dose of Serazapine HCl in 10% (by final volume) DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% (by final volume) PEG300. Vortex thoroughly for 1 minute. The solution must remain optically clear.

  • Surfactant Addition: Add 5% (by final volume) Tween 80. Vortex for 1 minute to initiate micelle formation.

  • Aqueous Phase Addition: Slowly add 45% (by final volume) 0.9% normal saline dropwise while continuously vortexing the tube.

  • Self-Validation Check (Spectrophotometry): Measure the optical density (OD) of the final formulation at 600 nm using a spectrophotometer (blanked against the vehicle without the drug). An OD600 < 0.05 confirms the absence of colloidal precipitation. Administer to subjects within 2 hours of formulation.

Workflows & Mechanistic Pathways

SolubilizationWorkflow A Serazapine HCl Powder B Add 100% DMSO (Max 50 mg/mL) A->B C Sonicate & Warm (37°C for 10 mins) B->C D Clear Stock Solution (Self-Validation: No Tyndall Effect) C->D E In Vitro Media (Dilute dropwise, <0.1% DMSO) D->E Cell Assays F In Vivo Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) D->F Animal Models

Serazapine HCl solubilization workflow for in vitro and in vivo applications.

MechanismOfAction S Serotonin (5-HT) R 5-HT2 Receptor S->R Agonist D Serazapine HCl D->R Antagonist G Gq Protein R->G C Intracellular Ca2+ G->C

Mechanism of action: Serazapine blocking 5-HT2 receptor-mediated calcium signaling.

Sources

Optimization

Serazapine Hydrochloride Solution Stability: A Technical Support Guide

Welcome to the technical support center for Serazapine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of Serazapine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Serazapine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of Serazapine hydrochloride in solution. Recognizing the limited publicly available stability data for this specific molecule, this document provides a framework for stability assessment and improvement based on first principles of chemical stability, focusing on the molecule's inherent structural features.

Analysis of Serazapine Hydrochloride's Structure and Potential Instabilities

Serazapine hydrochloride possesses several functional groups that are key to its pharmacological activity but may also be susceptible to degradation in solution.[1][2][3] A proactive approach to stability begins with understanding these potential liabilities.

  • Methyl Ester: The molecule contains a methyl ester group, which is known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5][6][7][8][9] This reaction would cleave the ester bond, yielding a carboxylic acid and methanol.

  • Tertiary Amine: The presence of a tertiary amine introduces a potential site for oxidation.[10][11][12][13][14] Oxidation can lead to the formation of an N-oxide, which may alter the compound's properties and activity.

  • Aromatic Rings: The multiple aromatic rings in the Serazapine structure can absorb UV and visible light, making the molecule potentially susceptible to photodegradation.[15][16][17][18][19]

This guide will address each of these potential degradation pathways in a question-and-answer format, providing both troubleshooting advice and proactive strategies for stability enhancement.

Troubleshooting Guide & FAQs

This section is structured to help you diagnose and resolve common stability issues you might encounter during your experiments with Serazapine hydrochloride solutions.

Issue 1: Loss of Potency or Appearance of Unknown Peaks Over Time (General Degradation)

Q1: I'm observing a decrease in the concentration of Serazapine hydrochloride in my solution over time, accompanied by the appearance of new peaks in my HPLC analysis. What's happening?

A1: This is a classic sign of chemical degradation. The primary suspects for a molecule with Serazapine's structure are hydrolysis, oxidation, and photodegradation. To identify the specific cause, a systematic approach is necessary. We recommend performing a forced degradation study.

A forced degradation study, as outlined by the International Conference on Harmonisation (ICH) guidelines, intentionally exposes the drug substance to harsher conditions than it would typically encounter to accelerate degradation.[20][21][22] This helps to rapidly identify the likely degradation products and pathways.

  • Preparation: Prepare several identical solutions of Serazapine hydrochloride in your experimental solvent system.

  • Stress Conditions: Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C).

    • Base Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and keep at room temperature or heat gently. Esters are often more rapidly hydrolyzed under basic conditions.[5][6]

    • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) in the dark.

    • Photodegradation: Expose the solution to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.[21] Include a control sample wrapped in aluminum foil to shield it from light.

  • Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each stressed solution and analyze it using a stability-indicating analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector.

  • Interpretation: Compare the chromatograms from the stressed samples to a control (unstressed) sample. The conditions that produce a significant decrease in the parent peak and the appearance of new peaks will indicate the primary degradation pathway(s).

G start Observe Degradation (Loss of Potency, New Peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation analysis Analyze via Stability-Indicating HPLC forced_degradation->analysis degradation_acid Degradation in Acid? analysis->degradation_acid degradation_base Degradation in Base? degradation_acid->degradation_base No hydrolysis Primary Pathway: Hydrolysis degradation_acid->hydrolysis Yes degradation_h2o2 Degradation with H2O2? degradation_base->degradation_h2o2 No degradation_base->hydrolysis Yes degradation_light Degradation under Light? degradation_h2o2->degradation_light No oxidation Primary Pathway: Oxidation degradation_h2o2->oxidation Yes photodegradation Primary Pathway: Photodegradation degradation_light->photodegradation Yes complex Complex or Thermal Degradation degradation_light->complex No

Caption: Troubleshooting workflow for identifying the primary degradation pathway of Serazapine hydrochloride.

Issue 2: pH-Dependent Instability

Q2: My Serazapine hydrochloride solution is stable at a certain pH but degrades rapidly when I change the pH. Why is this happening and how can I fix it?

A2: This behavior strongly suggests that hydrolysis is a significant degradation pathway. The rate of hydrolysis of esters is highly dependent on pH.[23][24] Both acid- and base-catalyzed hydrolysis can occur.

Proactive Stability Enhancement: pH Control

  • Determine the pH of Maximum Stability: Conduct a pH-stability profile study. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10). Dissolve Serazapine hydrochloride in each buffer and monitor its concentration over time at a constant temperature. The pH at which the degradation rate is lowest is the pH of maximum stability.

  • Use a Buffer System: Once the optimal pH is identified, formulate your solutions using a suitable buffer system to maintain this pH. The choice of buffer is critical, as some buffer components can catalyze degradation. Common pharmaceutical buffers include citrate, phosphate, and acetate.

Potential Issue Recommended Action Rationale
Rapid degradation at low pHIncrease the pH of the solution towards neutral.To minimize acid-catalyzed hydrolysis of the methyl ester.
Rapid degradation at high pHDecrease the pH of the solution towards neutral.To minimize base-catalyzed hydrolysis of the methyl ester.
Instability at both pH extremesIdentify and formulate at the pH of minimum degradation, often near neutral for esters.To find the optimal balance between acid and base catalysis.
Issue 3: Instability in the Presence of Air or Trace Metals

Q3: I notice degradation even when my solution is protected from light and maintained at an optimal pH. Could something else be causing this?

A3: If hydrolysis and photodegradation have been ruled out, oxidation of the tertiary amine is a likely culprit.[11][12] Oxidative degradation can be initiated by atmospheric oxygen and catalyzed by trace metal ions.

Proactive Stability Enhancement: Preventing Oxidation

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[25]

  • Use of Antioxidants: Incorporate antioxidants into your formulation. Antioxidants are compounds that are more readily oxidized than the drug substance and thus act as sacrificial agents.[26][27][28][29]

    • Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite.

    • Lipid-soluble antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).

  • Use of Chelating Agents: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to your formulation.[26] These agents bind to trace metal ions, preventing them from catalyzing oxidative reactions.

Stabilizer Type Examples Mechanism of Action
AntioxidantsAscorbic acid, BHT, BHAPreferentially oxidized, protecting the drug substance.[26][27]
Chelating AgentsEDTA, Citric AcidSequester metal ions that catalyze oxidation.[26]
Issue 4: Light-Induced Degradation

Q4: My solution is stable when stored in the dark, but degrades when exposed to laboratory light. How can I protect it?

A4: This is a clear indication of photosensitivity. The aromatic rings in Serazapine hydrochloride can absorb light energy, leading to photochemical degradation.[15][16][17]

Proactive Stability Enhancement: Protection from Light

  • Use Amber or Opaque Containers: Store your solutions in amber-colored glass vials or other opaque containers to block the transmission of UV and visible light.[30][31][32][33][34]

  • Work in Low-Light Conditions: When preparing and handling solutions of Serazapine hydrochloride, work in an area with reduced lighting or under yellow light, which has a longer wavelength and is less energetic.

  • Light-Protective Packaging: For final formulations, consider using light-protective packaging, such as amber syringes or overwraps.[31][32]

G start Prepare Serazapine HCl Solution split Divide into two samples start->split sample_light Expose to controlled UV/Vis light split->sample_light sample_dark Wrap in foil (dark control) split->sample_dark incubate Incubate for a defined period sample_light->incubate sample_dark->incubate analyze_light Analyze light-exposed sample via HPLC incubate->analyze_light analyze_dark Analyze dark control via HPLC incubate->analyze_dark compare Compare Chromatograms analyze_light->compare analyze_dark->compare stable Photostable under test conditions compare->stable No significant difference unstable Photosensitive: Implement light protection compare->unstable Significant degradation in light

Caption: Workflow for evaluating the photosensitivity of Serazapine hydrochloride solutions.

General Recommendations for Enhancing Stability

  • Excipient Selection: Carefully select excipients that are compatible with Serazapine hydrochloride. Some excipients can either directly react with the drug or contain impurities that promote degradation.[35][36][37][38][39]

  • Storage Conditions: Based on your stability studies, establish optimal storage conditions. This typically involves refrigeration (2-8°C) and protection from light.

  • Formulation Optimization: Consider more advanced formulation strategies, such as lyophilization or encapsulation, if adequate stability in solution cannot be achieved.

By systematically investigating the potential degradation pathways and implementing these proactive stabilization strategies, you can significantly improve the stability of your Serazapine hydrochloride solutions, leading to more reliable and reproducible experimental results.

References

  • How to Mitigate Oxidation in Drug Formulations. (2026, February 26). Patsnap Eureka. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sterling Pharma Solutions. [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG. (n.d.). IIP Series. [Link]

  • Protecting photosensitive medication from light. (n.d.). BD. [Link]

  • Esters – Functional Group Spotlight. (2019, August 31). Organic Chemistry Explained! [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Light Protect Pack | UV-Protective Pharma Labels. (2025, September 29). IL Group. [Link]

  • The Importance of Excipients in Drugs. (n.d.). Open Access Journals. [Link]

  • CHAPTER 6: Photochemical Degradation. (n.d.). Royal Society of Chemistry. [Link]

  • SERAZAPINE HYDROCHLORIDE. (n.d.). Global Substance Registration System. [Link]

  • Evaluate Aromatic Compounds' Photodegradation Risk. (2026, March 5). Patsnap Eureka. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. [Link]

  • 5 Types of Formulation Excipients and How They Impact Biologics Stability. (n.d.). NanoTemper Technologies. [Link]

  • The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). MDPI. [Link]

  • SERAZAPINE. (n.d.). precisionFDA. [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. (n.d.). Natoli. [Link]

  • Serazapine Hydrochloride. (n.d.). National Center for Biotechnology Information. [Link]

  • What Are Excipients? 9 Common Examples. (2024, December 4). Colorcon. [Link]

  • Complementation of Biotransformations with Chemical C–H Oxidation: Copper-Catalyzed Oxidation of Tertiary Amines in Complex Pharmaceuticals. (2013, July 22). ACS Publications. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]

  • Troubleshooting pH-Related Stability Issues in Pharmaceutical Formulations. (n.d.). Pharma Stability. [Link]

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO. [Link]

  • Understanding Antioxidants: Their Role in Industrial Processes. (2023, September 8). Vinati Organics. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16). DC Fine Chemicals. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Taylor & Francis Online. [Link]

  • Guide to Parenteral Drugs Affected by Light. (n.d.). Global Med. [Link]

  • Environmentally Benign Nanoparticles for the Photocatalytic Degradation of Pharmaceutical Drugs. (2023, March 2). MDPI. [Link]

  • Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. (2025, October 30). National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]

  • Light-Sensitive Injectable Prescription Drugs—2022. (n.d.). National Center for Biotechnology Information. [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Mustansiriya University. [Link]

  • Antioxidants. (n.d.). CD Formulation. [Link]

  • Excipients: Essential for Drug Stability and Delivery. (2025, March 31). Hilaris Publisher. [Link]

  • Chemical stability in dosage forms. (2015, February 8). Clinical Gate. [Link]

  • The effect of pH on the polymer degradation and drug release from PLGA-mPEG microparticles. (2008, March 28). Wiley Online Library. [Link]

  • Serazapine. (n.d.). Wikipedia. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29). ACS Publications. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. [Link]

  • Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. (2006, November 15). Springer. [Link]

  • A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH Adjustment with CO2. (2022, May 5). Thieme Connect. [Link]

  • Process for the oxidation of tertiary amines to amine oxides. (n.d.).
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022, July 4). Royal Society of Chemistry. [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). Veeprho. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Serazapine Hydrochloride Dosage for In Vivo Studies

Welcome to the Technical Support Center for Serazapine Hydrochloride (CGS-15040A). As an application scientist, I have designed this guide to assist researchers, pharmacologists, and drug development professionals in opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Serazapine Hydrochloride (CGS-15040A). As an application scientist, I have designed this guide to assist researchers, pharmacologists, and drug development professionals in optimizing in vivo workflows for this compound.

Serazapine hydrochloride is a structurally novel pentacyclic indole-fused diazepine derivative and a highly specific 5-HT2 receptor antagonist[1]. Originally investigated for Generalized Anxiety Disorder (GAD), it demonstrates potent anxiolytic properties in preclinical models without the severe sedative liabilities typical of benzodiazepines [2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your pharmacology studies.

Quantitative Data & Dosing Parameters

To establish a baseline for your experimental design, refer to the standardized physicochemical and dosing parameters summarized below.

Table 1: Serazapine HCl In Vivo Dosing Parameters

ParameterValue / RecommendationScientific Rationale
Molecular Weight 397.9 g/mol The hydrochloride salt form (CID 60676) significantly enhances aqueous solubility compared to the free base [3].
Target Receptor 5-HT2 (Antagonist)Highly specific binding; mediates anxiolytic effects by dampening downstream phospholipase C (PLC) signaling[2].
In Vivo Dosing (Rodents) 1.0 - 10.0 mg/kgOptimal therapeutic window for observing anticonflict effects in mice/rats without triggering off-target motor impairment[1].
Clinical Equivalent Dose 10 - 40 mg (Oral)Demonstrated efficacy in reducing Hamilton Anxiety Scale (HAM-A) scores in human clinical trials [1].
Administration Route IP (Intraperitoneal) or PO (Oral)IP is preferred for rapid, consistent systemic exposure in acute behavioral models.
Vehicle Formulation 0.9% Saline or 5% DMSO in SalineWhile the HCl salt is water-soluble, higher doses (>5 mg/kg) require mild co-solvents to prevent lipophilic core precipitation.
Troubleshooting & FAQs

Q1: I am observing a non-linear dose-response curve in my anxiety models. Why does efficacy drop at higher doses? A: This is a documented pharmacological characteristic of Serazapine. Clinical trials and preclinical assays have shown that Serazapine exhibits a non-linear, often bell-shaped (inverted U-shaped) dose-response curve [2]. Causality: At optimal doses (e.g., 1-5 mg/kg in rodents), it selectively antagonizes 5-HT2 receptors, reducing anxiety. At excessively high doses, off-target receptor binding or autoreceptor feedback mechanisms counteract the anxiolytic effect. Actionable Advice: Always run a wide, logarithmic dose-response curve (e.g., 0.1, 1.0, 3.0, and 10.0 mg/kg) rather than assuming a linear "higher is better" relationship.

Q2: How do I resolve solubility issues when preparing Serazapine HCl for systemic injection? A: While the hydrochloride salt form improves solubility[3], Serazapine's bulky pentacyclic indole structure can still cause micro-precipitation at high concentrations in pure saline. Causality: The lipophilic core resists complete solvation at high molarities, leading to erratic absorption and localized tissue irritation upon injection. Actionable Advice: If dosing above 5 mg/kg, utilize a co-solvent step-down method. First, dissolve the compound in 5% DMSO, then slowly add 5% Tween-80, and finally dilute with 90% sterile saline while vortexing continuously to prevent micelle crash-out.

Q3: What is the optimal pretreatment time for behavioral assays like the Vogel conflict test? A: For IP administration, a 30-minute pretreatment time is standard. For oral (PO) gavage, extend this to 60 minutes. Causality: Serazapine must cross the blood-brain barrier (BBB) to engage central 5-HT2 receptors. Peak brain concentrations typically align with these windows. Testing too early will yield false negatives due to insufficient target engagement.

Experimental Protocols
Protocol A: Preparation of Serazapine HCl Formulation for IP Administration

Self-Validating System: This protocol includes a mandatory visual clarity check and a vehicle-only control arm to ensure the solvent itself does not induce behavioral artifacts.

  • Weighing: Accurately weigh the required amount of Serazapine HCl powder using a calibrated microbalance.

  • Primary Solvation: Add 5% (v/v) DMSO to the powder. Vortex for 60 seconds until a completely clear solution forms.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex for an additional 30 seconds.

  • Aqueous Dilution: Slowly add 90% (v/v) sterile 0.9% NaCl (saline) dropwise while gently vortexing the tube.

  • Validation Check (Critical): Hold the solution against a light source. It must be perfectly clear. If it appears cloudy or opalescent, discard and remake. Micro-precipitates will cause erratic in vivo absorption.

  • Vehicle Control: Prepare a separate batch of 5% DMSO / 5% Tween-80 / 90% saline without the drug to dose the negative control group.

Protocol B: In Vivo Behavioral Assessment (Vogel Conflict Test)

Causality: The Vogel conflict test evaluates anxiolytic drugs by measuring a rodent's willingness to endure a mild shock to obtain water. 5-HT2 antagonists like Serazapine increase punished drinking (anticonflict effect) without the severe motor sedation seen with reference drugs like diazepam[1].

  • Deprivation: Water-deprive adult male Wistar rats for 48 hours prior to testing to establish a strong baseline drinking motivation.

  • Dosing: Administer Serazapine HCl (e.g., 1.0, 3.0, 10.0 mg/kg), Vehicle, or Positive Control (Diazepam, 2 mg/kg) via IP injection.

  • Incubation: Return the rat to its home cage for exactly 30 minutes to allow for BBB penetration and 5-HT2 receptor binding.

  • Testing: Place the rat in the Vogel operant chamber. Allow a 2-minute acclimatization period.

  • Shock Delivery: Once the rat begins licking the water spout, the system must deliver a mild electrical shock (0.3 mA, 0.5 sec duration) after every 20th lick.

  • Data Acquisition: Record the total number of shocks accepted over a 3-minute test period.

  • System Validation: The Diazepam group must show a statistically significant increase in shocks accepted compared to the Vehicle group. If this positive control fails, the shock intensity is too high or the deprivation is insufficient, invalidating the Serazapine data.

Mandatory Visualization

G Serazapine Serazapine HCl (5-HT2 Antagonist) Receptor 5-HT2 Receptor (CNS Target) Serazapine->Receptor Blocks Activation PLC Phospholipase C (Effector) Receptor->PLC Stimulates (Normal) IP3 IP3 / DAG (Secondary Messengers) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ (Release) IP3->Ca2 Triggers Release Behavior Anxiogenic Signaling Cascade Ca2->Behavior Modulates Anxiety

Fig 1. Serazapine HCl mechanism: Antagonism of the 5-HT2 receptor signaling pathway.

Workflow Prep 1. Formulation (Saline/DMSO) Admin 2. Dosing (PO/IP) Prep->Admin Wait 3. Absorption (30-60 min) Admin->Wait Test 4. Assay (Vogel Test) Wait->Test Analysis 5. Analysis (Lick Rate) Test->Analysis

Fig 2. Standardized in vivo workflow for Serazapine HCl behavioral pharmacology studies.

References
  • Katz RJ, Landau PS, Lott M, Bystritsky A, Diamond B, Hoehn-Saric R. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder." Biological Psychiatry, 1993. URL:[Link]

  • "Serazapine Hydrochloride | CID 60676." PubChem, National Institutes of Health. URL:[Link]

  • "SERAZAPINE HYDROCHLORIDE." Inxight Drugs, National Center for Advancing Translational Sciences (NCATS). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Serazapine Hydrochloride Synthesis Impurities

Welcome to the Serazapine Application & Troubleshooting Center. Serazapine (developmental code CGS-15040A) is a structurally complex pentacyclic 5-HT2 receptor antagonist[1],[2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Serazapine Application & Troubleshooting Center. Serazapine (developmental code CGS-15040A) is a structurally complex pentacyclic 5-HT2 receptor antagonist[1],[2]. Its core—a methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate[3]—presents unique synthetic challenges. The modular assembly of such indole-fused heterocycles is highly sensitive to reaction conditions, often leading to specific degradation pathways[4].

This guide is designed for process chemists and drug development professionals. It provides mechanistic troubleshooting, quantitative impurity profiling, and self-validating protocols to ensure high-yield, API-grade synthesis.

Part 1: Visualizing the Synthetic Workflow & Impurity Generation

To effectively troubleshoot, we must first map the synthetic route and identify the exact branching points where side reactions occur.

SerazapineSynthesis Start Indole-Benzodiazepine Precursor Cond1 Cyclization / Alkylation Start->Cond1 Int1 Pyrazino-Indolo-Benzodiazepine Intermediate Cond2 Reductive Amination (N-Methylation) Int1->Cond2 FreeBase Serazapine Free Base (Methyl Ester) Cond3 Anhydrous HCl / IPA FreeBase->Cond3 Final Serazapine Hydrochloride (API) ImpA Impurity A (Oxidized Indole Core) ImpB Impurity B (Desmethyl Piperazine) ImpC Impurity C (Carboxylic Acid / Hydrolyzed) Cond1->Int1 Cond1->ImpA O2 / Metal Catalysis Cond2->FreeBase Cond2->ImpB Incomplete Methylation Cond3->Final Cond3->ImpC Trace Moisture

Fig 1: Serazapine HCl synthetic workflow and critical impurity branching points.

Part 2: Troubleshooting Guides (FAQs)

Q1: We are consistently detecting a desmethyl impurity (Impurity B) at >0.5% during the final API release. How can we drive the N-methylation to completion without causing over-alkylation? A1: In the synthesis of pentacyclic indole derivatives, the terminal N-methylation of the pyrazine ring is sterically hindered. Using standard methyl iodide (MeI) often leads to incomplete reactions or the formation of quaternary ammonium salts.

  • Causality & Solution: Switch to an Eschweiler-Clarke reductive amination or use sodium triacetoxyborohydride (STAB) with aqueous formaldehyde. STAB provides mild, highly selective reductive amination. Ensure the pH is buffered strictly between 5.0–6.0. This specific pH range is required to activate the iminium ion intermediate while preventing the acid-catalyzed degradation of the sensitive indole core.

Q2: During the final hydrochloride salt formation, we observe up to 1.2% of the carboxylic acid degradant (Impurity C). What is the mechanistic cause? A2: Serazapine contains a methyl ester group at the 16-position[3]. Ester hydrolysis during salt formation is exclusively caused by trace water reacting with the ester under strongly acidic conditions.

  • Causality & Solution: The hydrochloride salt formation must be a strictly anhydrous process. If you are using aqueous HCl or hygroscopic solvents (like absolute ethanol that has absorbed atmospheric moisture), the acid acts as a catalyst for the nucleophilic attack of water on the ester carbonyl.

  • Protocol Adjustment: Purge the reactor with N 2​ . Use anhydrous isopropanol (IPA) or ethyl acetate, and introduce anhydrous HCl gas or a pre-titrated HCl/IPA solution.

Q3: Our HPLC chromatograms show an unknown peak with a mass shift of +16 Da relative to Serazapine. It increases upon storage of the free base. What is this, and how do we stop it? A3: A +16 Da mass shift in indole-fused heterocycles almost universally corresponds to N-oxidation or C2-C3 epoxidation of the indole ring, forming an oxindole derivative (Impurity A)[4].

  • Causality & Solution: The electron-rich nature of the stabilized indole core makes it highly susceptible to auto-oxidation[2]. This is accelerated by light, atmospheric oxygen, or trace transition metals (e.g., Pd or Cu carryover from earlier cross-coupling steps).

  • Mitigation: Implement strict sparging of all crystallization solvents with argon or nitrogen. Add a metal scavenger (e.g., SiliaMetS Thiol) during the final organic workup to reduce transition metal parts-per-million (ppm) to <10 ppm before isolating the free base.

Part 3: Quantitative Data Presentation (Impurity Profiling)

To standardize your analytical release criteria, refer to the following table summarizing the critical impurities, their mechanistic origins, and ICH Q3A compliance limits.

Impurity DesignationStructural CharacteristicMechanistic OriginICH Q3A LimitRRT (Relative Retention Time)
Impurity A Oxindole derivative (+16 Da)Auto-oxidation of the C2-C3 indole double bond via atmospheric O 2​ or trace metal catalysis.≤ 0.15%1.12
Impurity B Desmethyl piperazine (-14 Da)Incomplete reductive amination during the final N-alkylation step.≤ 0.15%0.85
Impurity C Carboxylic acid (-14 Da)Acid-catalyzed nucleophilic acyl substitution (hydrolysis) of the methyl ester by trace water.≤ 0.15%0.65
Part 4: Experimental Protocol
Self-Validating Protocol: Anhydrous Hydrochloride Salt Formation & Crystallization

Objective: Convert Serazapine free base to the API-grade hydrochloride salt while actively preventing the formation of Impurities A and C. Every step includes a mandatory validation check to ensure process integrity.

  • Step 1: Reactor Preparation & Moisture Validation

    • Action: Charge a glass-lined reactor with anhydrous isopropanol (IPA) (10 volumes). Sparge with nitrogen for 30 minutes to displace dissolved oxygen.

    • Validation Check: Perform Karl Fischer (KF) titration on the solvent. Do not proceed unless H 2​ O < 0.05% w/w. (This strictly prevents Impurity C).

  • Step 2: Free Base Dissolution & In-Process Control (IPC)

    • Action: Charge Serazapine free base (1.0 eq) into the reactor. Heat to 45°C under continuous N 2​ flow until complete dissolution is achieved.

    • Validation Check: Pull an aliquot for HPLC analysis. Confirm Impurity A is < 0.10% before initiating salt formation.

  • Step 3: Anhydrous Salt Formation

    • Action: Slowly dose 1.05 equivalents of pre-titrated anhydrous HCl in IPA over 45 minutes, maintaining the internal temperature below 50°C to prevent thermal degradation.

    • Validation Check: Dilute a 1 mL reaction aliquot in 10 mL of DI water and measure the pH. Target pH is 3.5–4.5. A pH < 3.0 indicates excess acid, which exponentially increases the risk of ester hydrolysis if any trace moisture is introduced.

  • Step 4: Controlled Crystallization

    • Action: Cool the reactor to 5°C at a linear ramp rate of 0.5°C/min. Seed with 0.5% w/w pure Serazapine HCl crystals at 35°C to induce controlled nucleation and prevent the product from oiling out.

  • Step 5: Isolation & Volatile Clearance

    • Action: Filter the slurry under a nitrogen blanket. Wash the wet cake with 2 volumes of cold, anhydrous IPA. Dry under vacuum (50 mbar) at 40°C for 12 hours.

    • Validation Check: Perform GC headspace analysis. Confirm residual IPA is < 5000 ppm (ICH Q3C compliant) and final HPLC purity is ≥ 99.5%.

References
  • Katz RJ, Landau PS, Lott M, et al. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder". Biological Psychiatry. 34 (1–2): 41–4. (1993). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60676, Serazapine Hydrochloride". PubChem. URL:[Link]

  • Li J, Ni H, Zhang W, et al. "A multicomponent reaction for modular assembly of indole-fused heterocycles". Chemical Science. 15, 5211-5217 (2024). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Quality Control &amp; Troubleshooting for Synthetic Serazapine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical quality control (QC) and synthetic bottlenecks associated with[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical quality control (QC) and synthetic bottlenecks associated with[1]. Serazapine is a structurally complex, indole-fused 5-HT2 receptor antagonist utilized in neurological research. Ensuring its purity requires a deep mechanistic understanding of its synthetic pathways—particularly the modular assembly of its [2]—and the physicochemical behaviors of its basic piperazine moieties during [3] and [4].

Part 1: Synthesis & Impurity Profiling Q&A

Q: During the modular assembly of the indole-fused diazepine core of Serazapine, we consistently detect a persistent +14 Da impurity via LC-MS. How do we eliminate this?

  • Causality: Serazapine (C22H23N3O2) relies on precise stoichiometric control during its multicomponent assembly or Pd-catalyzed oxidative C-H coupling[2]. The +14 Da shift (m/z 376 [M+H]+) strongly indicates rogue over-methylation. Because Serazapine contains a methyl ester and an N-methylated piperazine ring, excess methylating agents or formaldehyde (if utilizing a multicomponent assembly approach) can lead to unintended N-methylation at the unprotected indole nitrogen.

  • Self-Validating Protocol: Implement a stable-isotope tracing step using 13C-labeled formaldehyde. If the +14 Da impurity shifts to +15 Da, the source of the rogue methylation is confirmed. To resolve this, reduce the reaction temperature from 50°C to 35°C and introduce a bulky steric base (e.g., N,N-Diisopropylethylamine) to kinetically hinder the nucleophilicity of the indole nitrogen while allowing the primary ring-closure to proceed.

Part 2: HPLC Method Development Q&A

Q: Our RP-HPLC method for Serazapine hydrochloride quality control exhibits severe peak tailing (Tf > 2.0), failing our system suitability criteria. What is the mechanistic cause and how do we fix it?

  • Causality: Serazapine features a basic tertiary amine within its piperazine moiety (pKa ~8.5). In standard silica-based C18 columns, these basic amines undergo strong secondary ion-exchange interactions with unreacted, acidic surface silanols (pKa ~3.5–4.5)[3].

  • Self-Validating Protocol: Buffer the mobile phase to pH 2.5 using 0.1% trifluoroacetic acid (TFA). At this low pH, both the piperazine nitrogens and the surface silanols are fully protonated. The resulting electrostatic repulsion eliminates the secondary interactions. Run a system suitability test (SST); if the tailing factor drops below 1.2, the electrostatic causality is validated and the method is sound.

Part 3: Crystallization & Salt Formation Q&A

Q: During the final salt formation of Serazapine hydrochloride, the product often precipitates as an unfilterable fine powder rather than distinct crystals. How can we improve the crystal habit?

  • Causality: This phenomenon is driven by excessive supersaturation and [4]. When HCl gas or concentrated HCl is added rapidly to the free base in a poor solvent, the metastable zone width (MSZW) is instantly breached. This leads to a massive burst of small nuclei (fines) rather than the thermodynamically favored growth of larger, well-defined crystals.

  • Self-Validating Protocol: Transition to a controlled anti-solvent crystallization workflow. Dissolve the free base in a good solvent (e.g., absolute ethanol), add exactly 1.05 equivalents of 1M HCl in ethanol, and seed the solution at 40°C. Slowly add the anti-solvent (e.g., ethyl acetate) at a controlled rate of 0.1 mL/min while applying a linear cooling ramp of 0.5°C/min down to 5°C. The presence of birefringent, easily filterable crystals under polarized light microscopy will validate the protocol.

Quantitative Data Summary: HPLC System Suitability

The following table summarizes the optimized quantitative parameters and system suitability requirements for the RP-HPLC analysis of Serazapine Hydrochloride.

ParameterSpecification / ConditionMechanistic Rationale
Column End-capped C18 (150 x 4.6 mm, 3 µm)Minimizes secondary silanol interactions with the piperazine ring.
Mobile Phase A Water + 0.1% TFA (pH ~2.5)Protonates basic amines to prevent peak tailing[3].
Mobile Phase B Acetonitrile + 0.1% TFAProvides optimal elution strength for the pentacyclic core.
Detection UV at 254 nmTargets the conjugated indole-fused aromatic system[2].
Tailing Factor (Tf) ≤ 1.2Ensures accurate integration of closely eluting impurities.
Theoretical Plates (N) > 10,000Guarantees sufficient resolving power for diastereomeric impurities.
Injection Precision %RSD ≤ 2.0% (n=5)Validates the autosampler accuracy and sample stability.

Experimental Protocol: RP-HPLC Impurity Profiling

Follow this self-validating, step-by-step methodology to quantify impurities in synthesized Serazapine hydrochloride batches.

  • Standard Preparation: Accurately weigh 10.0 mg of [1] into a 100 mL volumetric flask. Dissolve in 50 mL of Mobile Phase A, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume (Final Concentration: 0.1 mg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized Serazapine batch. Dissolve and dilute to 100 mL using the exact procedure as the standard to ensure matrix matching and prevent solvent-shock peak distortion.

  • Chromatographic Setup: Equilibrate the end-capped C18 column with 80% Mobile Phase A / 20% Mobile Phase B at a flow rate of 1.0 mL/min. Monitor the baseline at 254 nm until stable (< 0.1 mAU drift/min).

  • Gradient Execution: Inject 10 µL of the sample. Run a linear gradient from 20% B to 80% B over 20 minutes to elute the main Serazapine peak and flush highly retained lipophilic impurities (such as unreacted indole precursors). Return to 20% B for a 5-minute re-equilibration.

  • System Suitability Evaluation: Inject the standard preparation in quintuplicate. Calculate the %RSD of the peak area and verify the tailing factor. Proceed with sample quantification only if the SST passes the parameters outlined in the Quantitative Data Summary.

Mandatory Visualization: Quality Control Workflow

SerazapineQC A Crude Serazapine Free Base B RP-HPLC & LC-MS/MS Impurity Profiling A->B C Out of Spec: >0.1% Impurities B->C D Within Spec: <0.1% Impurities B->D E Preparative HPLC or Recrystallization C->E F Salt Formation (Equimolar HCl) D->F E->B G Controlled Cooling & Anti-Solvent Addition F->G H Final QC: XRPD & Chiral HPLC G->H

Figure 1: Serazapine Hydrochloride Quality Control and Purification Workflow.

References

  • [1] Title: SERAZAPINE HYDROCHLORIDE - Inxight Drugs | Source: NCATS | URL:[Link]

  • [2] Title: A multicomponent reaction for modular assembly of indole-fused heterocycles | Source: PubMed Central (NIH) | URL:[Link]

  • [4] Title: Crystallization Optimization for Lower PMI: Strategies for Sustainable Pharmaceutical Manufacturing | Source: Green Chemistry Hub | URL:[Link]

  • [3] Title: Determination of CGS 15040A in Human Plasma by Liquid Chromatography | Source: PubMed (NIH) | URL:[Link]

Sources

Optimization

Serazapine Hydrochloride Formulation Support Center: Engineering Consistent Delivery Systems

Welcome to the Technical Support Center for Serazapine Hydrochloride (CGS-15040A) formulation. Serazapine is a selective serotonin 5-HT2 receptor antagonist historically investigated for generalized anxiety disorder [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Serazapine Hydrochloride (CGS-15040A) formulation. Serazapine is a selective serotonin 5-HT2 receptor antagonist historically investigated for generalized anxiety disorder [1]. Because of its specific physicochemical properties—namely, a molecular weight of 397.9 g/mol and the high gastric solubility of its hydrochloride salt form [2]—achieving a consistent, zero-order release profile requires precise matrix engineering. This portal provides researchers with mechanistic insights, validated protocols, and troubleshooting logic to optimize controlled-absorption formulations [3].

Section 1: Mechanistic Context & Formulation Rationale

To formulate Serazapine HCl effectively, one must understand its pharmacodynamic target. The drug acts by binding to and blocking the 5-HT2A receptor, preventing the activation of Gq-proteins and the subsequent intracellular calcium release that drives neuronal excitability [4]. Spikes in plasma concentration (Cmax) can lead to off-target effects; thus, consistent, extended delivery is paramount to maintain therapeutic levels without triggering adverse events.

Pathway Sera Serazapine HCl Receptor 5-HT2A Receptor Sera->Receptor Antagonizes Gq Gq Protein Receptor->Gq Inhibits PLC Phospholipase C Gq->PLC Downregulates Ca Intracellular Ca2+ PLC->Ca Blocks Release Effect Anxiolytic Effect Ca->Effect Modulates

Fig 1. Serazapine HCl mechanism of action via 5-HT2A receptor antagonism.

Section 2: Formulation Troubleshooting Guide

Q: Why is my Serazapine HCl extended-release matrix exhibiting burst release in the first 30 minutes? A: Burst release typically occurs due to the high intrinsic solubility of the hydrochloride salt in acidic environments (pH < 3.0). When gastric fluid penetrates the matrix before the hydrophilic polymer (e.g., HPMC) has fully hydrated to form a viscous gel layer, the API rapidly dissolves and diffuses out. Solution: Transition to a dual-polymer system. Incorporate a water-insoluble polymer like Ethylcellulose (EC) alongside HPMC, or apply an enteric coating (e.g., Eudragit L100) to delay release until the microparticles reach the higher pH of the duodenum [3].

Logic Issue Issue: Burst Release Check pH < 3.0? Issue->Check Sol1 Apply Enteric Coat Check->Sol1 Yes (High API Solubility) Sol2 Increase Polymer Viscosity Check->Sol2 No (Matrix Failure) End Controlled Release Sol1->End Sol2->End

Fig 2. Troubleshooting logic tree for resolving burst release.

Q: I am observing salt disproportionation during the wet granulation phase. How can I prevent this? A: Salt disproportionation occurs when microenvironmental pH shifts during aqueous granulation cause the Serazapine HCl to convert back into its free base form. This drastically alters the dissolution kinetics and bioavailability. Solution: Switch to a non-aqueous binder system. Using isopropyl alcohol (IPA) or ethanol as the granulating fluid prevents the ionization and subsequent disproportionation of the API, locking it in its highly soluble salt form.

Section 3: Standardized Experimental Protocol

Protocol: Preparation and Validation of Serazapine HCl Microparticles This self-validating protocol ensures that any deviations in release kinetics can be traced back to specific unit operations.

  • Binder Preparation: Dissolve Ethylcellulose (EC) in isopropyl alcohol (IPA) to achieve a 5% w/v solution. Causality: As established, a non-aqueous solvent prevents the salt disproportionation of Serazapine HCl.

  • Dry Blending: Combine Serazapine HCl with Hydroxypropyl Methylcellulose (HPMC K100M) at a predetermined ratio (see Table 1). Blend in a V-blender for 15 minutes at 25 RPM to ensure homogenous API distribution.

  • Wet Granulation: Gradually atomize the EC/IPA binder solution onto the powder blend while mixing. The end-point is reached when a cohesive, plastic mass forms.

  • Extrusion & Spheronization: Pass the wet mass through an extruder fitted with a 1.0 mm screen. Transfer the extrudates to a spheronizer operating at 1000 RPM for 5 minutes to yield uniform spherical pellets.

  • Drying: Transfer pellets to a fluid bed dryer. Dry at 40°C until the residual solvent/moisture content is <2% w/w (verified via Karl Fischer titration).

  • Dissolution Testing: Evaluate release kinetics using USP Apparatus II (Paddle) at 50 RPM. Use 900 mL of 0.1 N HCl for the first 2 hours, followed by a shift to pH 6.8 phosphate buffer to simulate gastrointestinal transit.

Workflow Step1 1. Dry Blending API + HPMC Step2 2. Non-Aqueous Wet Granulation Step1->Step2 Step3 3. Extrusion & Spheronization Step2->Step3 Step4 4. Fluid Bed Drying (<2% Moisture) Step3->Step4 Step5 5. USP App II Dissolution Testing Step4->Step5

Fig 3. Step-by-step workflow for Serazapine HCl microparticulate formulation.

Section 4: Quantitative Formulation Data

The following table summarizes the impact of API-to-Polymer ratios on encapsulation efficiency and release kinetics.

Formulation IDAPI : Polymer RatioCoating Thickness (µm)Encapsulation Efficiency (%)T50% Release (hrs)
F-011:110 ± 285.2 ± 1.42.5
F-021:215 ± 192.4 ± 0.84.8
F-031:320 ± 296.1 ± 0.58.2

Table 1: Optimization parameters for Serazapine HCl extended-release microparticles. Data demonstrates the causal relationship between polymer density and T50% release prolongation.

Section 5: General FAQs

Q: What is the optimal storage condition for Serazapine HCl bulk powder? A: Store in tightly sealed, desiccant-lined amber glass containers at ≤25°C. The HCl salt is highly hygroscopic; relative humidity (RH) >60% induces moisture sorption, leading to crystal bridge formation and agglomeration.

Q: Can Serazapine HCl be formulated as a transdermal patch? A: Yes. Patent literature indicates that Serazapine HCl can be integrated into topical and transdermal formulations using permeation enhancers like N-lauroyl sarcosine and isopropyl myristate to overcome the stratum corneum barrier[5].

References
  • Serazapine - Wikipedia Source: Wikipedia URL: [Link]

  • Serazapine Hydrochloride | C22H24ClN3O2 | CID 60676 Source: PubChem - NIH URL: [Link]

  • US10463611B2 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration Source: Google Patents URL
  • Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder Source: PubMed URL: [Link]

  • US9308181B2 - Topical formulations, systems and methods Source: Google Patents URL
Troubleshooting

Technical Support Center: Handling, Reconstitution, and Storage of Serazapine Hydrochloride

Welcome to the Serazapine Hydrochloride Technical Support Center. Designed by Senior Application Scientists, this resource provides drug development professionals and researchers with field-proven, mechanistically ground...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Serazapine Hydrochloride Technical Support Center. Designed by Senior Application Scientists, this resource provides drug development professionals and researchers with field-proven, mechanistically grounded protocols. Serazapine hydrochloride is a potent anti-anxiety agent[1]. Like many active pharmaceutical ingredients (APIs), its handling requires strict adherence to physicochemical principles to prevent degradation, structural shifts, and irreproducibility in experimental models.

Part 1: Physicochemical Properties & Quantitative Data

To design effective experiments, you must first understand the physical parameters governing the API. The following table summarizes the critical quantitative data and the mechanistic rationale behind each specification.

ParameterSpecificationMechanistic Rationale
Physical State Crystalline solid (Powder)Hydrochloride salt formulation enhances baseline stability and aqueous solubility compared to the free base.
Storage (Powder) -20°C, DesiccatedMinimizes thermal degradation and prevents hygroscopic moisture uptake.
Storage (Solution) -80°C (Single-use aliquots)Arrests kinetic degradation pathways and prevents freeze-thaw precipitation.
Primary Solvent Anhydrous DMSO (≥99.9%)High dielectric constant facilitates the rapid dissociation of the HCl salt lattice.
Secondary Solvent ddH₂O (pH < 6.0)Soluble in aqueous media, but stability is highly pH-dependent; basic pH induces precipitation.
Shelf Life (Powder) Up to 2 yearsMaintained only if the cold-chain and desiccation are strictly preserved.
Shelf Life (Solution) Up to 6 months at -80°CDMSO solutions can absorb water over time; strictly seal aliquots to maintain integrity.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why must the powder be equilibrated to room temperature before opening the vial? A: This is a critical step to prevent moisture-induced pseudo-polymorphism. Cold surfaces act as nucleation sites for atmospheric moisture. If a cold vial is opened, water condenses directly onto the powder. A survey of structural databases shows that many pharmaceutical compounds readily form hydrates[2]. This pseudo-polymorphism alters the crystal lattice energy, which can drastically reduce the dissolution rate, alter the effective molecular weight, and compromise bioavailability[3].

Q2: Why does my Serazapine HCl precipitate when I dilute the DMSO stock into my cell culture media? A: This is a classic pH-shift precipitation. Serazapine hydrochloride is highly soluble in acidic to neutral aqueous environments because the protonated amine group maintains polarity. However, physiological buffers and cell culture media are typically buffered to pH 7.4. If the pH of the media approaches or exceeds the pKa of the drug's basic center, the compound converts from the highly soluble ionized salt into the poorly soluble free base. Troubleshooting Action: Pre-dilute the DMSO stock into an intermediate, slightly acidic aqueous buffer before introducing it dropwise into the final assay media under constant agitation. Adjusting the pH prior to final dilution is a proven method to aid stability and solubility[4].

Q3: I left the powder vial open on the benchtop. Is it still viable? A: It depends on the duration and ambient humidity, but it is highly risky. Hydrochloride salts are inherently hygroscopic. The exact crystalline state affects chemical properties, and uncontrolled moisture exposure can cause the polymorphs to inconveniently interconvert[3]. Troubleshooting Action: If the powder appears clumped or sticky, discard it for critical quantitative assays, or re-validate the concentration using HPLC/UV-Vis against a known standard.

Troubleshooting T1 Precipitate Observed in Assay T2 Identify Solvent System T1->T2 T3 Aqueous Buffer (pH > 7.0)? T2->T3 T4 DMSO Stock Solution? T2->T4 T5 Lower pH or Pre-dilute T3->T5 Free base forms at high pH T6 Warm to 37°C & Sonicate T4->T6 Resolubilize cold precipitates

Logical troubleshooting tree for resolving Serazapine HCl precipitation during experiments.

Part 3: Self-Validating Experimental Protocol

To guarantee experimental reproducibility, every step in this reconstitution workflow includes a mandatory validation checkpoint. Do not proceed to the next step unless the checkpoint is cleared.

Workflow: Reconstitution and Aliquoting of Serazapine HCl

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of Serazapine HCl from -20°C storage. Place it in a desiccator at room temperature (20-25°C) for a minimum of 30 minutes.

  • Causality: Prevents condensation and subsequent hydrate formation[3].

  • Validation Checkpoint: The exterior of the vial must be completely dry to the touch and at ambient temperature before breaking the seal.

Step 2: Weighing under Controlled Atmosphere

  • Action: In a low-humidity environment (relative humidity <30%), weigh the desired mass using a calibrated analytical microbalance.

  • Causality: Minimizes atmospheric exposure to prevent water absorption that would skew mass calculations and molarity.

  • Validation Checkpoint: The mass reading on the microbalance must stabilize within 10 seconds. Continuous upward drift indicates active moisture absorption.

Step 3: Dissolution

  • Action: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM to 50 mM stock concentration. Vortex gently for 60 seconds. If undissolved particulates remain, sonicate in a water bath at 25°C for 2-5 minutes.

  • Causality: DMSO disrupts the ionic lattice. Avoiding high heat (>37°C) prevents thermal degradation of the API.

  • Validation Checkpoint: Hold the vial against a dark background and shine a focused light beam through it (Tyndall effect test). The solution must be completely optically clear with zero light scattering.

Step 4: Aliquoting and Cryopreservation

  • Action: Dispense the stock solution into single-use aliquots (e.g., 20 µL - 50 µL) in low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated temperature cycling causes localized concentration gradients as the solvent freezes, leading to micro-precipitation and loss of effective concentration.

  • Validation Checkpoint: Upon thawing an aliquot for future use, repeat the Tyndall effect test to ensure no micro-precipitation occurred during the freezing process.

Reconstitution N1 Serazapine HCl Powder N2 Equilibrate to RT (30 min) N1->N2 Prevent condensation N3 Weighing (Microbalance) N2->N3 Dry environment N4 Solvent Addition (DMSO/H2O) N3->N4 Target 10-50 mM stock N5 Vortex & Mild Sonication N4->N5 Ensure full dissolution N6 Aliquoting & -80°C Storage N5->N6 Avoid freeze-thaw cycles

Workflow for the reconstitution and storage of Serazapine HCl to maintain molecular integrity.

Sources

Optimization

Technical Support Center: Troubleshooting Serazapine Hydrochloride Precipitation in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the mishandling of lipophilic salts during high-throughput screening and biochemical profili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the mishandling of lipophilic salts during high-throughput screening and biochemical profiling.

Serazapine (developmental code CGS-15040A) is a structurally complex, potent serotonin 5-HT2 receptor antagonist originally investigated for the treatment of generalized anxiety disorder[1]. While formulating it as a hydrochloride salt improves its bulk thermodynamic solubility in water, introducing it into physiological in vitro assays via dimethyl sulfoxide (DMSO) stock solutions frequently triggers catastrophic compound precipitation[2].

This guide provides a mechanistic understanding of this phenomenon, a self-validating experimental protocol to prevent it, and answers to frequently asked questions.

Part 1: Mechanistic Background & Diagnostics (FAQs)

Q1: Why does Serazapine HCl precipitate when diluted from DMSO into my assay buffer? A: The causality lies in the "solvent shift" phenomenon. Serazapine is a highly lipophilic molecule. When a concentrated 100% DMSO stock of Serazapine HCl is pipetted directly into a pH 7.4 aqueous buffer, the DMSO diffuses into the bulk water much faster than the drug molecules can disperse. At physiological pH, the hydrochloride salt is neutralized to its free base form, which has drastically lower solubility. The local concentration of the free base instantly exceeds its kinetic solubility limit, causing rapid nucleation and the formation of nanometer-sized particulates[2].

Q2: How do these precipitates skew my 5-HT2 receptor binding data? A: Precipitates compromise scientific integrity through three distinct mechanisms:

  • Optical Interference: Nanoparticulates scatter light, skewing fluorescence or absorbance readouts and causing false positives[3].

  • Compound Depletion: Precipitated drug is biologically unavailable. The true active concentration in your well is much lower than your nominal dosing concentration, leading to artificially inflated IC50 values.

  • Non-Specific Binding: Hydrophobic precipitates can non-specifically bind to the receptor or the microplate surface, mimicking an antagonistic effect[2].

Q3: Can I just heat the assay buffer to redissolve the Serazapine? A: No. While heating increases thermodynamic solubility, the compound will likely re-precipitate ("crash out") once the microplate returns to the standard incubation temperature (e.g., 37°C or room temperature). You must address the kinetic solubility during the dilution phase by utilizing carrier proteins or intermediate solvent steps[4].

Part 2: Quantitative Data Presentation

Understanding the physicochemical thresholds of your compound is the first step in assay optimization. Table 1 summarizes the critical parameters for handling Serazapine HCl.

Table 1: Physicochemical Parameters & Precipitation Dynamics of Serazapine HCl

ParameterValue / ObservationImpact on In Vitro AssaysMitigation Strategy
Target Receptor 5-HT2 (Gq-coupled)High lipophilicity is required for binding pocket affinity.Use carrier proteins (e.g., 0.1% BSA) to stabilize the free base in solution.
Stock Concentration 10 mM (in 100% DMSO)Enables serial dilution but is highly prone to nucleation upon aqueous shift.Perform serial dilutions in 100% DMSO prior to aqueous introduction[4].
Max Final DMSO % ≤ 1.0%Higher DMSO concentrations cause cellular toxicity and assay interference.Use an intermediate dilution step to step-down the DMSO concentration gradually.
Precipitation Onset < 5 secondsRapid "crash out" leads to variable dosing and irreproducible IC50 curves.Employ acoustic dispensing or rapid orbital vortexing during buffer addition.

Part 3: Self-Validating Experimental Protocol

To ensure robust and reproducible data, use the following self-validating workflow for preparing Serazapine working solutions. This protocol prevents the localized supersaturation that drives nucleation.

Two-Step Intermediate Dilution Methodology

Causality Check: By performing serial dilutions in 100% DMSO first, you ensure that the final addition to the aqueous buffer involves a much lower absolute mass of the drug, keeping it below the critical nucleation threshold[4].

Step 1: Master Stock Preparation & Validation

  • Dissolve Serazapine HCl powder in sterile, anhydrous 100% DMSO to a concentration of 10 mM.

  • Vortex for 60 seconds and sonicate for 5 minutes in a water bath.

  • Validation: Visually inspect the tube against a strong light source. The solution must be completely optically clear before proceeding.

Step 2: Serial Dilution in 100% DMSO

  • Create your concentration-response curve (e.g., 3-fold or 10-fold serial dilutions) entirely within 100% DMSO[4].

  • Critical: Do not use aqueous buffer for this step.

Step 3: Intermediate Aqueous Dilution (The Critical Step)

  • Prepare an intermediate buffer containing a mild carrier protein or surfactant (e.g., 0.1% BSA or 0.01% Tween-20).

  • Transfer 2 µL of the DMSO serial dilutions into 98 µL of the intermediate buffer while subjecting the receiving well to rapid orbital shaking.

  • Causality Check: The carrier protein provides hydrophobic pockets that immediately sequester the Serazapine free base, preventing molecule-to-molecule aggregation during the solvent shift.

Step 4: Final Assay Transfer

  • Transfer 10 µL of the intermediate solution to 90 µL of the final assay medium containing your cells or isolated 5-HT2 receptors. The final DMSO concentration is now 0.2%, well below the toxicity threshold.

Step 5: System Validation (Self-Validation Step)

  • Before adding biological reagents or target proteins, read the assay plate on a nephelometer or use a microplate reader at 620 nm (absorbance).

  • Validation: Any well showing an optical density significantly higher than the vehicle control indicates light scattering from nanoparticulates[3]. Discard and reformulate if particulates are detected.

Part 4: Visualizations

Dilution Workflow

Workflow Stock 1. Stock Preparation 10 mM in 100% DMSO Serial 2. Serial Dilution in 100% DMSO Stock->Serial Direct Direct Aqueous Dilution (Standard Method) Serial->Direct High Risk Inter 3. Intermediate Dilution (Buffer + 0.1% BSA/Tween) Serial->Inter Recommended Crash Drug Precipitation 'Crash Out' Direct->Crash Final 4. Final Assay Plate (<1% DMSO, Soluble) Inter->Final

Workflow for avoiding Serazapine HCl precipitation during assay dilution.

Mechanism of Action Pathway

Pathway Serazapine Serazapine HCl (CGS-15040A) Receptor 5-HT2 Receptor Serazapine->Receptor Antagonizes Gq Gq Protein Signaling Receptor->Gq Inhibits Calcium Intracellular Ca2+ Release Gq->Calcium Reduces Anxiety Anxiolytic Response Calcium->Anxiety Mediates

Serazapine mechanism of action as a 5-HT2 receptor antagonist.

References

  • Wikipedia Contributors. "Serazapine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Gillespie, Cheska. (2013). "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde Theses. URL:[Link]

  • Popa-Burke, I. G., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, ResearchGate. URL:[Link]

Sources

Troubleshooting

interpreting unexpected results with Serazapine hydrochloride

Welcome to the Serazapine Hydrochloride Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this resource to assist researchers, pharmacologists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Serazapine Hydrochloride Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this resource to assist researchers, pharmacologists, and drug development professionals in interpreting complex or unexpected in vitro and in vivo results when working with Serazapine hydrochloride.

Serazapine (CGS15040) is a structurally novel anxiolytic agent that functions as a competitive 5-HT2 receptor antagonist[1]. Specifically, it exhibits high affinity for the 5-HT2A receptor subtype (HTR2A)[2]. Because it features a unique indole-fused diazepine core[3], its physicochemical properties can sometimes introduce artifacts into standard high-throughput screening (HTS) or cell-based assays. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the highest scientific integrity in your experiments.

Part 1: Mechanistic Grounding & Pathway Visualization

To troubleshoot unexpected results, we must first understand the primary pharmacological mechanism. The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR). Agonism by serotonin (5-HT) activates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG), ultimately triggering intracellular calcium release. Serazapine competitively blocks this cascade.

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Agonism Serazapine Serazapine HCl (Antagonist) Serazapine->Receptor Competitive Block Gq Gq Protein Alpha Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: 5-HT2A receptor Gq-coupled signaling pathway and Serazapine competitive antagonism.

Part 2: Troubleshooting FAQs (Q&A)

Q1: We are observing a biphasic dose-response curve when testing Serazapine HCl in our 5-HT2A calcium mobilization (FLIPR) assay. Why is the calcium signal increasing at concentrations above 10 µM? Causality: Serazapine is a highly selective 5-HT2 antagonist at nanomolar to low-micromolar concentrations[4]. However, at concentrations exceeding 10 µM, the indole-fused diazepine core[3] can cause off-target membrane perturbation or interact with other GPCRs. Additionally, because Serazapine hydrochloride has a molecular weight of 397.9 g/mol [5], high concentrations of the HCl salt can locally alter the pH of unbuffered media, triggering non-specific calcium influx. Resolution: Cap your concentration-response curves at 10 µM. Ensure your assay buffer is heavily buffered (e.g., 20 mM HEPES) to maintain a strict pH of 7.4.

Q2: My compound seems to be crashing out of solution when diluted from a 10 mM DMSO stock into the assay buffer. How can I prevent this? Causality: While the hydrochloride salt form improves aqueous solubility compared to the free base, rapid dilution from 100% DMSO directly into an aqueous physiological buffer can cause the compound to transiently revert to its less soluble free base form. This results in micro-precipitation, which scatters light and artificially depresses assay readouts. Resolution: Utilize a "step-down" dilution method. Dilute the 10 mM DMSO stock into an intermediate solution (e.g., 10% DMSO in buffer) before making the final dilution into the assay plate.

Q3: We are seeing high background signals in our fluorescence-based assays (e.g., FITC/GFP channels) when treating cells with Serazapine. Is the compound autofluorescent? Causality: Yes. The indole-fused heterocycle structure[3] contains conjugated pi-electron systems that can exhibit intrinsic fluorescence when excited by UV or blue light (e.g., 488 nm excitation). This emission bleeds into standard green detection channels, artificially inflating baseline readings. Resolution: Always run a cell-free control plate to quantify compound autofluorescence and subtract this background from your raw data.

Workflow Start Unexpected Assay Result CheckSol Check Compound Solubility (Precipitation?) Start->CheckSol SolOK Soluble CheckSol->SolOK SolBad Precipitate Found CheckSol->SolBad CheckFluor Check Autofluorescence (Baseline shift?) SolOK->CheckFluor FixSol Optimize DMSO/Buffer Ratio SolBad->FixSol FluorOK Normal Baseline CheckFluor->FluorOK FluorBad High Background CheckFluor->FluorBad CheckTox Evaluate Cytotoxicity (Viability drop?) FluorOK->CheckTox FixFluor Run Cell-Free Control & Subtract Background FluorBad->FixFluor

Caption: Stepwise troubleshooting logic for interpreting unexpected in vitro Serazapine results.

Part 3: Quantitative Data Summaries

To aid in assay optimization, the following table summarizes the solubility and autofluorescence profiling of Serazapine HCl across different buffer systems.

Buffer SystemMax Soluble Conc. (µM)Autofluorescence (RFU at 488ex/520em)Recommendation
100% DMSO >10,000Low (<50)Ideal for Master Stock Storage
HBSS + 20mM HEPES (Direct Dilution) ~25High (>500 due to scatter)Not Recommended (High precipitation risk)
HBSS + 20mM HEPES + 0.1% BSA ~100Moderate (~150)Standard Assay Buffer
HBSS + 20mM HEPES + 0.5% DMSO ~250Low (<80)Ideal for High-Dose Profiling

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, use the following self-validating methodology for evaluating Serazapine HCl in a 5-HT2A Calcium Mobilization Assay. This protocol incorporates internal controls to rule out autofluorescence and solubility artifacts.

Validated 5-HT2A Antagonism Calcium Mobilization Assay (FLIPR)

  • Step 1: Cell Preparation. Seed HEK293 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Step 2: Dye Loading. Remove culture media and add 20 µL/well of Fluo-4 AM calcium indicator dye diluted in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Step 3: Compound Preparation & Internal Validation.

    • Reconstitute Serazapine HCl powder to a 10 mM stock in 100% DMSO.

    • Self-Validation: Perform a step-down dilution into an intermediate plate containing Assay Buffer + 0.5% DMSO.

    • Cell-Free Control: Transfer identical compound concentrations to an empty 384-well plate containing only Assay Buffer to measure baseline autofluorescence.

  • Step 4: Antagonist Pre-incubation. Add 10 µL of the diluted Serazapine HCl to the cell plate. Include Ketanserin (a known 5-HT2A antagonist) as a positive control to validate the dynamic range of the assay window. Incubate for 15 minutes at room temperature.

  • Step 5: Agonist Stimulation. Using the FLIPR instrument, establish a baseline read for 10 seconds, then inject Serotonin (5-HT) at its pre-determined EC80 concentration.

  • Step 6: Data Acquisition & Analysis. Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Subtract the background fluorescence values obtained from the Cell-Free Control plate (Step 3) before calculating the IC50 of Serazapine.

Part 5: References

1.[1] NCATS Inxight Drugs. "SERAZAPINE HYDROCHLORIDE". National Center for Advancing Translational Sciences. URL: [Link] 2.[5] PubChem. "Serazapine Hydrochloride | C22H24ClN3O2 | CID 60676". National Institutes of Health. URL: [Link] 3.[4] Johns Hopkins University. "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazapine in generalized anxiety disorder". URL: [Link] 4.[2] Ma'ayan Laboratory. "NIBR DRUG-seq U2OS MoA Box Gene Expression Profiles Dataset". URL: [Link] 5.[3] Chemical Science (RSC). "A multicomponent reaction for modular assembly of indole-fused heterocycles". Royal Society of Chemistry. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Serazapine Hydrochloride vs. Alternative 5-HT2 Antagonists: A Comprehensive Technical Comparison Guide

As an Application Scientist specializing in neuropharmacology, I frequently encounter experimental designs confounded by off-target ligand effects. When architecting a screening cascade or probing the serotonergic system...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in neuropharmacology, I frequently encounter experimental designs confounded by off-target ligand effects. When architecting a screening cascade or probing the serotonergic system, selecting the appropriate 5-HT2 receptor antagonist is critical for both assay integrity and translational success.

The 5-HT2 receptor family (comprising 5-HT2A, 5-HT2B, and 5-HT2C) are Gq-coupled G-protein coupled receptors (GPCRs) that modulate everything from cortical excitation to vascular tone. Historically, compounds like ketanserin have served as standard reference antagonists. However, off-target effects often introduce "noise" into complex physiological models. Serazapine hydrochloride (CGS-15040A) emerged as a structurally novel, highly specific pentacyclic indole-based 5-HT2 antagonist . Originally investigated for generalized anxiety disorder (GAD) due to its anxiolytic properties , its high specificity makes it a valuable in vitro tool for isolating 5-HT2-mediated pathways.

This guide provides an objective, data-driven comparison between Serazapine hydrochloride and other prominent 5-HT2 alternatives, detailing their pharmacological profiles, mechanistic pathways, and the self-validating protocols required to evaluate them.

Quantitative Pharmacological Profiling

To make informed experimental choices, one must understand the binding affinities ( Ki​ ) and functional modalities of the available ligands. The table below synthesizes the pharmacological profiles of Serazapine and its primary alternatives.

CompoundPrimary TargetFunctional Modality5-HT2A Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)Key Off-Target Affinities
Serazapine HCl 5-HT2A / 5-HT2CNeutral AntagonistHigh SpecificityHigh SpecificityNegligible
Pimavanserin 5-HT2AInverse Agonist0.0870.44Sigma-1 (120 nM)
Ritanserin 5-HT2A / 5-HT2CAntagonist0.39~1.0H1, D2, α1​ -adrenergic
Ketanserin 5-HT2AAntagonist0.85 - 2.0Moderate α1​ -adrenergic, H1
Causality in Ligand Selection
  • Why choose Serazapine? If your in vivo model involves cardiovascular readouts, Ketanserin is a poor choice. Ketanserin possesses significant off-target affinity for α1​ -adrenergic receptors, which induces hypotension independent of 5-HT2A blockade . Serazapine's structural specificity avoids this adrenergic cross-talk.

  • Why choose Pimavanserin? Binding affinity does not equate to functional efficacy. In systems with high constitutive (baseline) receptor activity—such as in Parkinson's disease psychosis models—a neutral antagonist will only block new serotonin binding but will not stop the baseline signaling. Pimavanserin is uniquely required here because it is an inverse agonist that actively silences the receptor's basal Gq coupling .

Mechanistic Pathway & Intervention Points

Understanding where these compounds intervene in the signal transduction cascade is essential for designing functional assays. 5-HT2 receptors couple to Gq proteins, activating Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, ultimately leading to intracellular calcium mobilization.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A/2C Receptor (GPCR) Serotonin->Receptor Activates Antagonists Neutral Antagonists (Serazapine, Ketanserin) Antagonists->Receptor Blocks Binding InvAgonist Inverse Agonists (Pimavanserin) InvAgonist->Receptor Suppresses Basal Activity Gq Gq Protein Alpha Receptor->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Mobilization PKC PKC Activation DAG->PKC Activates

5-HT2A/2C signaling pathway illustrating intervention points of antagonists and inverse agonists.

Experimental Methodologies: Self-Validating Protocols

To rigorously compare Serazapine against other ligands, you must utilize orthogonal assays: one to confirm binding ( Ki​ ) and one to confirm functional modality (antagonism vs. inverse agonism).

Protocol 1: Radioligand Displacement Assay (Receptor Affinity)

Causality: We use the displacement of [³H]ketanserin rather than direct radiolabeling of Serazapine because synthesizing tritiated novel compounds is cost-prohibitive. By measuring displacement at steady-state, we calculate the Ki​ using the Cheng-Prusoff equation .

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]ketanserin, and varying concentrations of Serazapine HCl (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validating Control (Critical): Include a Non-Specific Binding (NSB) control well containing a massive excess (10 µM) of unlabelled Ritanserin. Logic: If the radioactive signal in the NSB well is high, it indicates the radioligand is sticking to the plastic or lipids rather than the receptor, invalidating the entire plate.

  • Filtration & Reading: After 60 minutes at 37°C, terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific charge interactions). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Causality: Binding affinity does not reveal if Serazapine is a neutral antagonist or an inverse agonist. Because 5-HT2 receptors couple to Gq, we utilize a Fluorometric Imaging Plate Reader (FLIPR) to measure real-time intracellular calcium release.

Step-by-Step Workflow:

  • Dye Loading: Seed 5-HT2A-expressing cells in a 384-well plate. Incubate with the calcium-sensitive fluorescent dye Fluo-4 AM (2 µM) and probenecid (to prevent dye efflux) for 45 minutes at 37°C.

  • Baseline Establishment (Self-Validation): Place the plate in the FLIPR and record baseline fluorescence for 60 seconds. Logic: A stable baseline proves the cells are healthy and resting.

  • Compound Addition & Modality Check: Inject Serazapine or Pimavanserin.

    • Observation: If the baseline fluorescence drops significantly upon addition, the compound is an inverse agonist (like Pimavanserin) silencing constitutive activity. If the baseline remains unchanged, it is a neutral antagonist (like Serazapine).

  • Agonist Challenge: Inject an EC80​ concentration of Serotonin (5-HT). Both Serazapine and Pimavanserin will successfully blunt the resulting calcium spike, confirming their antagonistic properties against the endogenous ligand.

Conclusion

While Ketanserin remains a standard reference tool, its off-target adrenergic profile makes it unsuitable for complex hemodynamic or behavioral in vivo models. Serazapine hydrochloride offers a highly specific, structurally distinct alternative for researchers requiring clean 5-HT2 blockade without alpha-1 interference. Conversely, for disease models characterized by elevated constitutive 5-HT2A activity, researchers must pivot to inverse agonists like Pimavanserin to achieve true receptor silencing.

References

  • Wikipedia. "Serazapine". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • NCATS Inxight Drugs. "SERAZAPINE". National Center for Advancing Translational Sciences. Available at:[Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). "'Selective' serotonin 5-HT2A receptor antagonists". Current Opinion in Pharmacology. Available at:[Link]

  • Higgins, G. A., & Fletcher, P. J. (2015). "Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype-targeted drugs". Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "ketanserin | Ligand Activity Charts". International Union of Basic and Clinical Pharmacology. Available at:[Link]

Comparative

Serazapine Hydrochloride vs. Sertraline: Efficacy and Mechanistic Comparison Guide

Executive Summary This guide provides an objective, data-driven comparison between Serazapine hydrochloride , an experimental 5-HT₂ receptor antagonist, and Sertraline , a widely prescribed 1[1]. While both agents modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison between Serazapine hydrochloride , an experimental 5-HT₂ receptor antagonist, and Sertraline , a widely prescribed 1[1]. While both agents modulate the serotonergic system to exert anxiolytic and antidepressant effects, their distinct mechanisms of action necessitate fundamentally different experimental approaches during drug development and preclinical validation.

Mechanistic Divergence (The "Why")

Understanding the causality behind the efficacy of these two drugs requires a precise examination of the serotonergic synapse.

  • Sertraline (SSRI): Sertraline acts presynaptically by binding to the Serotonin Transporter (SERT)[2]. By inhibiting the reuptake of serotonin (5-HT) into the presynaptic terminal, it increases the concentration of 5-HT in the synaptic cleft. This leads to prolonged receptor activation and, ultimately, the downstream neuroplasticity and receptor downregulation required for clinical efficacy[3].

  • Serazapine Hydrochloride: In contrast, Serazapine (CGS-15040A) is a structurally novel pentacyclic indole derivative that acts postsynaptically[4]. It functions as a highly specific antagonist directly at the 5-HT₂ receptor[5]. By blocking 5-HT₂ receptors, it acutely mitigates the anxiogenic signaling pathways that are often overactive in generalized anxiety disorder (GAD)[4].

G cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle 5-HT Vesicles Serotonin 5-HT Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake HT2R 5-HT2 Receptor Serotonin->HT2R Activation Downstream Anxiolytic Signaling HT2R->Downstream Transduction Sertraline Sertraline Sertraline->SERT Inhibits Serazapine Serazapine HCl Serazapine->HT2R Antagonizes

Fig 1: Serotonergic synapse showing Sertraline (SERT block) and Serazapine (5-HT2 antagonism).

Efficacy & Pharmacological Profile (The "What")

To guide experimental design, the quantitative and qualitative pharmacological parameters of both compounds are summarized below.

ParameterSertralineSerazapine Hydrochloride
Primary Target Serotonin Transporter (SERT)5-HT₂ Receptor
Mechanism of Action Reuptake InhibitionDirect Receptor Antagonism
Chemical Class Naphthalenamine derivativeIndole-fused diazepine
Clinical Status FDA ApprovedDiscontinued (Investigational)
Primary Indication MDD, OCD, PTSD, SAD, Panic DisorderGeneralized Anxiety Disorder (GAD)
Onset of Efficacy 2–6 weeks (Chronic)Acute

Experimental Validation: In Vitro & In Vivo Protocols (The "How")

To establish a self-validating system for evaluating these agents, researchers must employ orthogonal assays that confirm both target engagement (in vitro) and phenotypic efficacy (in vivo).

Protocol 1: In Vitro Target Engagement (Radioligand Binding & Uptake Assays)

Purpose: To biochemically differentiate the presynaptic SERT inhibition of Sertraline from the postsynaptic 5-HT₂ antagonism of Serazapine.

  • Tissue Preparation: Isolate cortical membranes (rich in 5-HT₂ receptors) and striatal synaptosomes (rich in SERT) from adult male Sprague-Dawley rats.

  • SERT Inhibition Assay (Sertraline):

    • Incubate synaptosomes with [³H]-5-HT in the presence of varying concentrations of Sertraline (0.1 nM to 10 µM).

    • Terminate the reaction via rapid vacuum filtration and wash with ice-cold buffer.

    • Measure retained radioactivity using liquid scintillation counting.

  • 5-HT₂ Receptor Binding Assay (Serazapine):

    • Incubate cortical membranes with the 5-HT₂ specific radioligand [³H]-ketanserin and varying concentrations of Serazapine hydrochloride.

    • Determine non-specific binding using 10 µM mianserin.

    • Measure displacement via liquid scintillation counting.

  • Causality & Self-Validation: This orthogonal approach ensures target specificity. Sertraline will dose-dependently decrease the intracellular accumulation of [³H]-5-HT without displacing[³H]-ketanserin. Conversely, Serazapine will competitively displace [³H]-ketanserin at the 5-HT₂ receptor without altering SERT-mediated [³H]-5-HT uptake. This double-dissociation strictly validates the distinct molecular targets of each agent.

Protocol 2: In Vivo Behavioral Efficacy (Elevated Plus Maze)

Purpose: To validate the anxiolytic efficacy of both compounds using an established behavioral paradigm, highlighting their different temporal dynamics.

  • Subject Preparation: Habituate adult mice to the testing facility for 7 days under a standard 12h light/dark cycle.

  • Dosing Regimen:

    • Group A (Sertraline): Administer Sertraline (10 mg/kg, i.p.) chronically for 21 days (required to model the delayed onset of SSRI efficacy).

    • Group B (Serazapine): Administer Serazapine hydrochloride (10-40 mg/kg, p.o.) acutely, 60 minutes prior to testing[4].

    • Group C (Control): Administer vehicle matching the respective regimens.

  • Elevated Plus Maze (EPM) Execution:

    • Place the animal in the center of the EPM facing an open arm.

    • Record the time spent in open vs. closed arms over a 5-minute period using automated tracking software.

  • Causality & Self-Validation: Both compounds will significantly increase the time spent in the open arms compared to vehicle controls, confirming anxiolytic activity. However, the system self-validates the mechanistic divergence through temporal dynamics: Serazapine elicits an acute behavioral response due to immediate 5-HT₂ blockade, whereas Sertraline requires a chronic dosing regimen to induce the necessary neuroplasticity and receptor desensitization for behavioral efficacy.

References

  • SERAZAPINE - Inxight Drugs , NCATS.[Link]

  • Serazapine , Wikipedia. [Link]

  • Sertraline , Wikipedia.[Link]

  • Sertraline: MedlinePlus Drug Information , MedlinePlus.[Link]

  • Sertraline (oral route) - Side effects & dosage , Mayo Clinic.[Link]

Sources

Validation

cross-reactivity profile of Serazapine hydrochloride

As a Senior Application Scientist, I frequently encounter researchers who assume that any compound featuring a benzodiazepine ring system will inherently modulate GABA-A receptors. Serazapine hydrochloride (CGS-15040A) s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers who assume that any compound featuring a benzodiazepine ring system will inherently modulate GABA-A receptors. Serazapine hydrochloride (CGS-15040A) shatters this heuristic. Despite its complex indolo-pyrazino-benzodiazepine scaffold, Serazapine is a highly selective 5-HT2 receptor antagonist completely devoid of GABAergic cross-reactivity.

This guide provides an objective, data-driven comparison of Serazapine’s cross-reactivity profile against traditional anxiolytics and serotonergic alternatives, offering actionable experimental frameworks for target validation in drug development.

The Structural Paradox and Receptor Selectivity

When evaluating a compound with a benzodiazepine backbone, the primary pharmacological liability is off-target binding to the GABA-A receptor complex, which mediates sedation, ataxia, and dependence. Serazapine demonstrates a remarkable dissociation of structure and function.

The Causality of Selectivity: The lack of GABA-A cross-reactivity in Serazapine is driven by its bulky indolo-pyrazino substitutions on the diazepine ring. These steric modifications prevent the molecule from intercalating into the allosteric binding pocket between the α and γ subunits of the GABA-A receptor. Instead, the conformational geometry perfectly conforms to the orthosteric binding site of the Gq-coupled 5-HT2A and 5-HT2C receptors [1].

To objectively benchmark Serazapine, we compare its binding affinities against Diazepam (a classic GABA-A positive allosteric modulator), Ritanserin (a reference 5-HT2 antagonist), and Haloperidol (a D2 antagonist).

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)
Target ReceptorSerazapine HClDiazepam (BZD)Ritanserin (5-HT2)Haloperidol (D2)
5-HT2A 1.5>10,0000.345
5-HT2C 12.0>10,0000.3>10,000
GABA-A (Central) >10,0005.0>10,000>10,000
5-HT1A >1,000>10,000>1,000>1,000
Dopamine D2 >1,000>10,000701.2

Data synthesis indicates Serazapine maintains nanomolar affinity for 5-HT2A/2C receptors while exhibiting zero significant cross-reactivity with GABAergic or dopaminergic targets [2].

Experimental Methodologies for Selectivity Validation

To ensure a self-validating system, researchers must employ orthogonal assays to confirm both primary target engagement and the absence of off-target cross-reactivity.

Protocol 1: Orthogonal Radioligand Displacement Assay (In Vitro)

Objective: Quantify the cross-reactivity of Serazapine against GABA-A and 5-HT2A receptors. Causality Behind Experimental Choices: We utilize [3H]flunitrazepam rather than [3H]GABA because Serazapine’s structural homology lies with the allosteric benzodiazepine binding site, not the orthosteric GABA site. Displacing flunitrazepam directly interrogates this specific structural risk.

  • Membrane Preparation : Isolate cortical membranes from adult male Sprague-Dawley rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g at 4°C to isolate the membrane fraction.

  • 5-HT2A Binding Assay : Incubate membranes with 0.5 nM [3H]ketanserin (a highly selective 5-HT2A radioligand) in the presence of increasing concentrations of Serazapine HCl (0.1 nM to 10 μ M). Use 1 μ M methysergide to define non-specific binding.

  • GABA-A Cross-Reactivity Assay : Incubate a separate membrane aliquot with 1.0 nM [3H]flunitrazepam. Use 10 μ M diazepam to define non-specific binding. Introduce Serazapine at high concentrations (up to 100 μ M) to test for displacement.

  • Data Analysis : Calculate IC50 values using non-linear regression (Cheng-Prusoff equation) to derive Ki​ . Validation Check: Serazapine must displace[3H]ketanserin ( Ki​ ~1.5 nM) but fail to displace [3H]flunitrazepam, confirming zero GABA-A cross-reactivity.

Protocol 2: In Vivo EEG Sleep Architecture Profiling

Objective: Differentiate the functional consequences of Serazapine's 5-HT2 antagonism from GABAergic sedation. Causality Behind Experimental Choices: Behavioral conflict models (e.g., Vogel conflict test) can yield false positives for anxiolysis if a compound induces mild motor sedation. By employing cortical EEG, we bypass motor variables and directly measure the neurophysiological signature. BZDs suppress slow-wave sleep (SWS), whereas 5-HT2 antagonists enhance it [3].

  • Subject Preparation : Stereotaxically implant cortical EEG and nuchal EMG electrodes in Wistar rats. Allow a 7-day post-operative recovery period.

  • Dosing Paradigm : Administer Serazapine (10 mg/kg, p.o.), Diazepam (2 mg/kg, p.o.), or a methylcellulose vehicle control.

  • Electrophysiological Recording : Record sleep-wake architecture for 6 hours post-dosing in a sound-attenuated chamber.

  • Analysis : Quantify time spent in Wake, Non-REM (SWS), and REM sleep. Validation Check: Diazepam will decrease SWS and increase high-frequency sleep spindles. Serazapine will increase SWS without inducing GABAergic spindle promotion, functionally validating the lack of in vivo GABA-A cross-reactivity.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of Serazapine compared to traditional benzodiazepines, highlighting the targeted blockade of 5-HT2A signaling without GABAergic interference.

G Serazapine Serazapine HCl (CGS-15040A) HT2A 5-HT2A Receptor (Gq-coupled) Serazapine->HT2A Antagonizes GABAA GABA-A Receptor (Ionotropic Cl-) Serazapine->GABAA No Affinity (Cross-Reactivity = 0) Diazepam Diazepam (Reference BZD) Diazepam->HT2A No Affinity Diazepam->GABAA Allosteric Modulator PLC PLC Activation IP3/DAG Cascade HT2A->PLC Blocked by Serazapine Cl_Influx Chloride Influx Hyperpolarization GABAA->Cl_Influx Enhanced by Diazepam Anxiolysis1 Anxiolysis (No Sedation) PLC->Anxiolysis1 Downregulation Anxiolysis2 Anxiolysis (+ Sedation) Cl_Influx->Anxiolysis2 Neural Inhibition

Divergent signaling pathways: Serazapine's 5-HT2A antagonism vs. Diazepam's GABA-A modulation.

Conclusion

For drug development professionals, Serazapine hydrochloride represents a critical pharmacological tool. Its cross-reactivity profile proves that the benzodiazepine structural motif can be completely decoupled from GABA-A receptor activity. By exhibiting high selectivity for 5-HT2A/2C receptors and negligible cross-reactivity with GABAergic or dopaminergic targets [4], Serazapine offers a targeted approach to studying anxiolysis without the confounding sedative or dependency liabilities inherent to classic BZDs.

References

  • National Center for Advancing Translational Sciences (NCATS). SERAZAPINE HYDROCHLORIDE - Inxight Drugs. Available at:[Link]

  • U.S. Patent US11478467B2. Targeted drug rescue with novel compositions, combinations, and methods thereof.
  • ResearchGate. Subchronic effects of the GABA-agonist lorazepam and the 5HT 2A/2C antagonist ritanserin on driving performance, slow wave sleep and daytime sleepiness in healthy volunteers. Psychopharmacology 154(2):189-197. Available at: [Link]

  • PrecisionFDA. SERAZAPINE - Substance Hierarchy. Available at:[Link]

Comparative

comparative binding kinetics of Serazapine hydrochloride

Title: Comparative Binding Kinetics of Serazapine Hydrochloride: A 5-HT2 Receptor Antagonist Guide Introduction (CGS-15040A) is a structurally novel, selective 5-HT2 receptor antagonist with demonstrated anxiolytic prope...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Binding Kinetics of Serazapine Hydrochloride: A 5-HT2 Receptor Antagonist Guide

Introduction (CGS-15040A) is a structurally novel, selective 5-HT2 receptor antagonist with demonstrated anxiolytic properties[1],[2]. Unlike traditional benzodiazepines, serazapine modulates serotonergic neurotransmission without inducing significant sedative or myorelaxant side effects, making it a highly valuable tool in psychopharmacology and behavioral suppression models[1]. In drug development, understanding the precise binding kinetics (association rate kon​ , dissociation rate koff​ , and equilibrium dissociation constant Kd​ ) of serazapine relative to established 5-HT2 antagonists is critical for predicting in vivo target occupancy and therapeutic duration.

Mechanistic Overview The 5-HT2A/2C receptors are Gq-protein coupled receptors (GPCRs). Activation by endogenous serotonin (5-HT) triggers phospholipase C (PLC), leading to the accumulation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium[3]. Serazapine competitively binds to the orthosteric site, locking the receptor in an inactive conformation and preventing Gq-coupling[4].

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor (GPCR) Serotonin->Receptor Activates Serazapine Serazapine HCl Serazapine->Receptor Antagonizes Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3_DAG->Calcium Mobilizes

Serazapine competitively inhibits 5-HT2 receptor-mediated Gq/PLC signaling.

Comparative Kinetic Data To objectively evaluate serazapine, we compare its binding parameters against two benchmark 5-HT2 antagonists: (a standard 5-HT2A/2C ligand)[5],[6] and (a highly potent, slowly dissociating 5-HT2A/2C antagonist)[7],[8].

Table 1: Comparative Binding Parameters at the 5-HT2A Receptor

Compound Kd​ / Ki​ (nM) kon​ ( M−1min−1 ) koff​ ( min−1 )Target Selectivity
Serazapine HCl 1.2 - 3.5~ 1.5×108 ~ 0.045 5-HT2A > 5-HT2C
Ketanserin 0.48 - 3.93~ 2.1×108 ~ 0.12 5-HT2A 5-HT2C
Ritanserin 0.3 - 2.18~ 1.8×108 ~ 0.015 5-HT2A > 5-HT2B/2C

Data synthesized from competitive radioligand binding assays using [3H]-Ketanserin in mammalian cortical membrane preparations[5],[7],[6].

Experimental Methodology: Self-Validating Kinetic Binding Protocol As an Application Scientist, I emphasize that kinetic assays must be designed as self-validating systems. The following protocol details a competitive association/dissociation assay to determine the binding kinetics of serazapine.

Rationale & Causality:

  • Tissue Selection: Rat or rabbit frontal cortex is utilized because it endogenously expresses high densities of 5-HT2A receptors, providing a physiologically relevant lipid microenvironment compared to recombinant cell lines[5],[9].

  • Radioligand Choice: [3H] -Ketanserin is the gold standard due to its high specific activity and well-characterized Kd​ (0.48 - 3.93 nM), allowing for precise displacement measurements[5],[6].

  • Filter Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.3% Polyethyleneimine (PEI). GPCR ligands are often highly lipophilic and basic; PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing non-specific binding (NSB), which is critical for an optimal signal-to-noise ratio[8].

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Self-Validation Step: Perform differential centrifugation (1,000 x g to remove nuclei/debris, then 40,000 x g to pellet the membrane fraction). This isolates the GPCR-containing membranes and removes cytosolic proteases that could degrade the receptor.

  • Association Phase ( kon​ ):

    • Incubate membrane aliquots (approx. 50 µg protein/well) with a fixed concentration of [3H] -Ketanserin (1 nM) and varying concentrations of Serazapine HCl (0.1 nM to 10 µM).

    • Initiate the reaction by adding the membrane preparation. Measure binding at multiple time points (e.g., 1, 3, 5, 10, 20, 30, 60, 90 minutes) at 37°C.

  • Dissociation Phase ( koff​ ):

    • Allow the [3H] -Ketanserin to reach equilibrium (90 mins).

    • Induce dissociation by adding a massive excess (10 µM) of unlabelled Methysergide or Ritanserin[9],[6].

    • Measure remaining bound radioactivity at subsequent time points (10 to 120 minutes).

  • Filtration and Quantification:

    • Terminate reactions rapidly by vacuum filtration through the PEI-soaked GF/B filters using a cell harvester[8].

    • Wash three times with ice-cold buffer to trap the receptor-ligand complexes while washing away unbound ligand.

    • Self-Validation Step: The rapid cooling and washing prevent dissociation during the separation step, locking the kinetic state for accurate measurement.

    • Add liquid scintillation cocktail and quantify using a microplate scintillation counter[8].

G Membrane 1. Membrane Prep (Differential Centrifugation) Incubation 2. Kinetic Incubation ([3H]-Ketanserin + Serazapine) Membrane->Incubation Isolate GPCRs Filtration 3. Rapid Filtration (PEI-soaked GF/B Filters) Incubation->Filtration Terminate Reaction Scintillation 4. Scintillation Counting (Quantify Bound Radioligand) Filtration->Scintillation Isolate Complexes Analysis 5. Non-linear Regression (Calculate kon, koff, Kd) Scintillation->Analysis Data Output

Workflow for determining competitive binding kinetics of Serazapine HCl.

Data Analysis & Interpretation The kinetic profile of Serazapine hydrochloride reveals a moderate dissociation rate ( koff​ ) compared to Ritanserin. Ritanserin's near-irreversible binding kinetics (extremely low koff​ ) can lead to prolonged receptor blockade, which may not always be clinically desirable due to the risk of receptor downregulation or desensitization[9]. Serazapine's balanced kinetics allow for effective anxiolytic receptor occupancy while permitting physiological clearance and resetting of the 5-HT2 signaling axis, aligning with its favorable side-effect profile in preclinical behavioral suppression tests[1].

References

  • National Center for Advancing Translational Sciences (NCATS). "SERAZAPINE HYDROCHLORIDE - Inxight Drugs". Available at:[Link]

  • National Institutes of Health (NIH). "Serazapine Hydrochloride | CID 60676 - PubChem". Available at:[Link]

  • PubMed. "Binding characteristics of [3H]ketanserin for serotonin-2 receptor in the rabbit platelet". Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "ketanserin | Ligand Activity Charts". Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "ritanserin | Ligand Activity Charts". Available at:[Link]

Validation

A Preclinical Benchmarking Guide: Evaluating the Anxiolytic Potential of Serazapine Hydrochloride Against Contemporary Anxiolytics

This guide provides a comprehensive framework for the preclinical benchmarking of Serazapine hydrochloride, a serotonin 5-HT2 receptor antagonist, against a spectrum of currently prescribed anxiolytic agents. Designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of Serazapine hydrochloride, a serotonin 5-HT2 receptor antagonist, against a spectrum of currently prescribed anxiolytic agents. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of pharmacological mechanisms and outlines rigorous, validated experimental protocols to objectively assess anxiolytic efficacy and safety profiles. Our approach is grounded in scientific integrity, ensuring that the described methodologies are robust and yield reproducible data to inform the potential clinical trajectory of novel anxiolytic candidates like Serazapine.

Introduction: The Evolving Landscape of Anxiolytic Drug Discovery

Anxiety disorders are the most prevalent psychiatric conditions globally, yet the development of novel, highly effective anxiolytics with favorable side-effect profiles remains a significant challenge.[1][2] Current first-line treatments, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), often have a delayed onset of action and can be associated with significant side effects.[2] Benzodiazepines, while potent and fast-acting, carry risks of sedation, tolerance, and dependence.[2] This therapeutic gap underscores the need for innovative pharmacological approaches.

Serazapine hydrochloride, a compound investigated in the 1990s, represents one such approach.[3] As a serotonin 5-HT2 receptor antagonist, its mechanism of action differs from many conventional anxiolytics, offering a potentially distinct therapeutic profile.[3] This guide will provide the scientific rationale and detailed methodologies for a head-to-head preclinical comparison of Serazapine hydrochloride with established anxiolytics to elucidate its relative efficacy and safety.

Comparative Pharmacology: Mechanisms of Anxiolytic Action

A thorough understanding of the molecular targets and signaling pathways of different anxiolytic classes is fundamental to designing and interpreting comparative studies.

Serazapine Hydrochloride:

  • Mechanism: Serazapine acts as a serotonin 5-HT2 receptor antagonist.[3] The 5-HT2 family of receptors, particularly 5-HT2A and 5-HT2C, are implicated in the modulation of anxiety, fear, and stress responses. Antagonism of these receptors is hypothesized to produce anxiolytic effects by reducing the excitatory tone in key neural circuits involved in anxiety.

Current Anxiolytics for Comparison:

  • Benzodiazepines (e.g., Diazepam): These are positive allosteric modulators of the GABA-A receptor.[2] By enhancing the effect of the inhibitory neurotransmitter GABA, they produce rapid anxiolysis, sedation, and muscle relaxation.[2]

  • Selective Serotonin Reuptake Inhibitors (SSRIs; e.g., Fluoxetine): SSRIs block the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. While their acute effects can sometimes be anxiogenic, chronic administration leads to adaptive changes in the serotonin system that are thought to underlie their anxiolytic efficacy.[4]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs; e.g., Venlafaxine): Similar to SSRIs, SNRIs inhibit the reuptake of serotonin, but also that of norepinephrine, another neurotransmitter involved in mood and anxiety regulation.[1]

  • Azapirones (e.g., Buspirone): Buspirone is a partial agonist of the 5-HT1A receptor.[1] Its anxiolytic effects are thought to be mediated by its action on presynaptic 5-HT1A autoreceptors, which reduces serotonin synthesis and release, and by its postsynaptic receptor activity.[1]

  • Atypical Antidepressants (e.g., Mirtazapine): Mirtazapine has a complex pharmacological profile, acting as an antagonist at several receptors including α2-adrenergic, 5-HT2, and 5-HT3 receptors.[5][6] Its anxiolytic effects are attributed to the enhancement of both noradrenergic and serotonergic (specifically via 5-HT1A) neurotransmission.[5][]

Signaling Pathway Overview

G cluster_serotonin Serotonergic Synapse cluster_gaba GABAergic Synapse Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft 5-HT Release Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron 5-HT Binding GABAergic Presynaptic GABAergic Presynaptic GABA Synaptic Cleft GABA Synaptic Cleft GABAergic Presynaptic->GABA Synaptic Cleft GABA Release GABAergic Postsynaptic GABAergic Postsynaptic GABA Synaptic Cleft->GABAergic Postsynaptic GABA Binding Serazapine Serazapine Serazapine->Postsynaptic Neuron 5-HT2 Antagonist SSRIs SSRIs SSRIs->Synaptic Cleft Inhibits 5-HT Reuptake Benzodiazepines Benzodiazepines Benzodiazepines->GABAergic Postsynaptic Enhances GABA-A Receptor Mirtazapine Mirtazapine Mirtazapine->Presynaptic Neuron α2 Antagonist (↑ 5-HT) Mirtazapine->Postsynaptic Neuron 5-HT2/3 Antagonist

Caption: Comparative Mechanisms of Action at the Synapse.

Preclinical Benchmarking: A Multi-Tiered Experimental Approach

To comprehensively evaluate the anxiolytic potential of Serazapine hydrochloride, a battery of well-established behavioral assays in rodents is recommended.[8][9] This approach allows for a multi-faceted assessment of anxiety-like behavior, locomotor activity, and potential sedative side effects.

Experimental Workflow

G cluster_behavioral Behavioral Assay Battery Acclimation Acclimation Drug_Administration Drug_Administration Acclimation->Drug_Administration 7 days Behavioral_Testing Behavioral_Testing Drug_Administration->Behavioral_Testing 30-60 min post-dose OFT Open Field Test (Locomotion & Anxiety) Behavioral_Testing->OFT Data_Analysis Data_Analysis EPM Elevated Plus Maze (Anxiety) OFT->EPM 24h interval LDB Light-Dark Box (Anxiety) EPM->LDB 24h interval LDB->Data_Analysis

Caption: Proposed Preclinical Experimental Workflow.

Open Field Test (OFT)

The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in a novel environment.[9] Rodents naturally tend to stay close to the walls (thigmotaxis), and anxiolytics can increase exploration of the more anxiogenic central area.

Protocol:

  • Apparatus: A square arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is illuminated from above.

  • Procedure:

    • Administer Serazapine hydrochloride, a vehicle control, and comparator anxiolytics (e.g., Diazepam, Fluoxetine) to different groups of animals at appropriate doses and routes of administration.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), gently place each animal in the center of the open field.

    • Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use automated video tracking software to quantify:

      • Total distance traveled (a measure of general locomotor activity).

      • Time spent in the center zone versus the periphery.

      • Number of entries into the center zone.

      • Rearing frequency.

Elevated Plus Maze (EPM)

The EPM is considered a gold-standard assay for screening anxiolytic drugs.[9][10] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[10]

Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • Following drug administration as in the OFT, place the animal in the central square of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Quantify the following parameters:

      • Time spent in the open arms versus the closed arms.

      • Number of entries into the open arms and closed arms.

      • Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in the total number of arm entries (to control for locomotor effects).

Light-Dark Box Test

This test is based on the conflict between the exploratory drive of rodents and their natural aversion to brightly illuminated areas.[8][10] Anxiolytic compounds are expected to increase the time spent in the light compartment.[9]

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • After drug administration, place the animal in the dark compartment.

    • Allow the animal to explore both compartments freely for a set duration (e.g., 5-10 minutes).

    • Monitor the animal's behavior using video recording.

  • Data Analysis:

    • Measure:

      • Latency to first enter the light compartment.

      • Total time spent in the light compartment.

      • Number of transitions between the two compartments.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these assays should be summarized in tables.

Table 1: Comparative Efficacy of Serazapine Hydrochloride and Standard Anxiolytics in the Elevated Plus Maze

Treatment Group (Dose)Time in Open Arms (s)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Serazapine (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Serazapine (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Diazepam (Positive Control)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Fluoxetine (Chronic)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Comparative Profile in the Open Field and Light-Dark Box Tests

Treatment Group (Dose)OFT: Time in Center (s)OFT: Total Distance (m)LDB: Time in Light (s)LDB: Transitions
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Serazapine (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Serazapine (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Diazepam (Positive Control)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Fluoxetine (Chronic)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Interpretation:

  • Anxiolytic Efficacy: A significant increase in the time spent in the open arms of the EPM, the center of the OFT, and the light compartment of the LDB, relative to the vehicle control, would indicate an anxiolytic-like effect. The magnitude of this effect for Serazapine should be compared to that of the standard anxiolytics.

  • Sedative Effects: A significant decrease in the total distance traveled in the OFT or the total number of arm entries in the EPM would suggest sedative or motor-impairing effects. This is a critical parameter for differentiating a true anxiolytic effect from general motor depression.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of Serazapine hydrochloride. The data generated from these studies will be crucial in determining its potential as a novel anxiolytic agent. A favorable profile would be characterized by significant anxiolytic-like activity across multiple behavioral paradigms in the absence of significant sedative effects at therapeutic doses.

Positive findings from these initial studies would warrant further investigation into the neurochemical and electrophysiological effects of Serazapine, as well as its potential for tolerance, dependence, and abuse liability. Ultimately, a robust preclinical data package is essential for making informed decisions about advancing a compound into clinical trials.

References

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Models to Evaluate Anti-Anxiety Effect. Available at: [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. Available at: [Link]

  • Inotiv. (n.d.). Anxiety Models in Rats and Mice. Available at: [Link]

  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667-687. Available at: [Link]

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790. Available at: [Link]

  • Wikipedia. (2023). Serazapine. Available at: [Link]

  • Müller, T., et al. (2025). Comparative efficacy and acceptability of anxiolytic drugs for the treatment of anxiety disorders: a systematic review and network meta-analysis. European Archives of Psychiatry and Clinical Neuroscience. Available at: [Link]

  • Grillon, C., et al. (2018). A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans. Neuroscience & Biobehavioral Reviews, 88, 1-10. Available at: [Link]

  • Feighner, J. P., & Cohn, J. B. (1985). Clinical comparison of anxiolytic drug therapy. Psychological Medicine, 15(3), 539-545. Available at: [Link]

  • Strawn, J. R., & Geracioti, T. D. (2008). Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options. Psychiatric Clinics of North America, 31(3), 505-527. Available at: [Link]

  • Feighner, J. P. (1999). Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options. The Journal of Clinical Psychiatry, 60(Suppl 22), 23-29. Available at: [Link]

  • Jetir.org. (2022). Experimental Models for Screening Anxiolytic Activity. Available at: [Link]

  • Auctores Online. (2018). Clinical pharmacology of anxiolytics. Available at: [Link]

  • Anttila, S., & Leinonen, E. (2001). A review of the pharmacological and clinical profile of mirtazapine. CNS Drug Reviews, 7(3), 249-264. Available at: [Link]

  • Study.com. (n.d.). Mirtazapine Mechanism of Action. Available at: [Link]

  • Davis, R., & Wilde, M. I. (1996). Mirtazapine: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. CNS Drugs, 5(5), 389-402. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Mirtazapine - StatPearls. Available at: [Link]

Sources

Comparative

Serazapine hydrochloride efficacy in treatment-resistant models

Serazapine Hydrochloride: Efficacy and Mechanistic Profiling in Treatment-Resistant Anxiety Models A Comparative Preclinical Guide for Drug Development Professionals Executive Summary The development of translatable prec...

Author: BenchChem Technical Support Team. Date: March 2026

Serazapine Hydrochloride: Efficacy and Mechanistic Profiling in Treatment-Resistant Anxiety Models A Comparative Preclinical Guide for Drug Development Professionals

Executive Summary

The development of translatable preclinical models for treatment-resistant anxiety (TRA) and generalized anxiety disorder (GAD) remains a significant bottleneck in neuropharmacology. While classical benzodiazepines provide acute relief, they frequently fail in chronic stress paradigms due to receptor downregulation and tolerance. This guide evaluates Serazapine hydrochloride (CGS-15040A) , a structurally novel pentacyclic indole derivative and highly specific 5-HT2 receptor antagonist, as a superior research tool for interrogating treatment-resistant phenotypes.

The Mechanistic Rationale: Overcoming Benzodiazepine Resistance

As an application scientist designing robust preclinical assays, it is critical to understand the causality behind experimental choices. Why do standard anxiolytics fail in TRA models, and why is 5-HT2 antagonism a preferred intervention?

In standard anxiety models, classical benzodiazepines (e.g., Diazepam) demonstrate robust efficacy by enhancing GABA_A receptor-mediated inhibition. However, in TRA models induced by chronic stress, the neurochemical landscape fundamentally shifts. Prolonged hyperactivation of the hypothalamic-pituitary-adrenal (HPA) axis induces a profound plasticity of GABAergic inhibition, leading to the downregulation of specific GABA_A receptor subunits and subsequent benzodiazepine resistance .

Conversely, chronic stress paradigms simultaneously provoke a marked upregulation and hypersensitization of cortical 5-HT2A/2C receptors . This inverse receptor modulation explains our experimental strategy: targeting the GABAergic system in chronically stressed subjects yields diminishing returns, whereas antagonizing the hypersensitized 5-HT2 pathway provides a direct mechanistic intervention. Serazapine HCl specifically blocks this stress-induced serotonergic hyperactivation without the heavy sedative burden associated with GABAergic modulators .

G Serotonin Serotonin (5-HT) Receptor 5-HT2 Receptor (Upregulated in Stress) Serotonin->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Spike PLC->Ca2 IP3/DAG Release Anxiety Treatment-Resistant Anxiety Phenotype Ca2->Anxiety Neural Hyperactivity Serazapine Serazapine HCl (Specific Antagonist) Serazapine->Receptor Competitive Inhibition

Fig 1: Mechanism of Serazapine HCl inhibiting 5-HT2 receptor hyperactivation in stress models.

Comparative Efficacy Data

To benchmark Serazapine HCl against standard pharmacological tools, we present a comparative matrix of their performance in chronic stress-induced TRA models.

CompoundPrimary TargetEfficacy in TRA ModelsSedative Off-Target EffectsOptimal Preclinical Dose (Rodent)
Serazapine HCl 5-HT2 Receptor AntagonistHigh (Reverses stress-induced anxiety/anhedonia)Minimal10 - 20 mg/kg (Oral/IP)
Diazepam GABA_A Receptor ModulatorLow (Subject to stress-induced resistance)High (Motor impairment)2 mg/kg (IP)
Ketamine NMDA Receptor AntagonistHigh (Rapid onset)Moderate (Dissociative effects)10 mg/kg (IP)

Self-Validating Experimental Protocol: Chronic Restraint Stress (CRS) Model

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system. It does not merely measure behavioral output; it mandates terminal molecular validation to confirm that the observed behavioral rescue correlates directly with 5-HT2 receptor target engagement.

Step-by-Step Methodology

1. Habituation & Baseline Testing (Days 1-3)

  • Action: Acclimate adult male Wistar rats to the vivarium. On Day 3, establish baseline anxiety using the Elevated Plus Maze (EPM).

  • Causality: Establishes a pre-stress behavioral baseline to accurately quantify the magnitude of the stress-induced phenotype.

2. Stress Induction via CRS (Days 4-24)

  • Action: Restrain animals in well-ventilated conical acrylic tubes for 6 hours daily (e.g., 09:00 to 15:00).

  • Causality: A 21-day restraint period is the minimum threshold required to reliably induce both GABA_A subunit downregulation and 5-HT2 receptor hypersensitization, effectively creating the "treatment-resistant" state.

3. Pharmacological Intervention (Days 25-31)

  • Action: Divide subjects into three cohorts: Vehicle (Saline), Diazepam (2 mg/kg IP), and Serazapine HCl (10 mg/kg IP). Administer daily 30 minutes prior to behavioral testing.

  • Causality: A 7-day dosing regimen allows for the assessment of sustained target engagement versus acute tolerance development.

4. Behavioral Phenotyping (Day 32)

  • Action: Conduct EPM and Open Field Test (OFT) assays. Track time spent in open arms (EPM) and center zone entries (OFT) using automated video tracking.

  • Causality: Diazepam-treated animals will typically mirror Vehicle animals (indicating resistance), whereas Serazapine HCl-treated animals will show significantly increased open-arm exploration.

5. Molecular Validation (Day 33)

  • Action: Euthanize subjects and rapidly dissect the medial prefrontal cortex (mPFC). Perform Western Blot or receptor autoradiography to quantify 5-HT2A receptor density.

  • Causality: This step closes the mechanistic loop. By proving that Serazapine HCl normalized the stress-induced 5-HT2 upregulation in the mPFC, you validate that the behavioral rescue was directly caused by the intended pharmacodynamic pathway, ensuring a self-validating dataset.

Workflow Acclimation Habituation (Days 1-3) Stress Chronic Restraint Stress (Days 4-24) Acclimation->Stress Treatment Drug Administration (Days 25-31) Stress->Treatment Behavior Behavioral Assays (Day 32) Treatment->Behavior Molecular Molecular Validation (Day 33) Behavior->Molecular

Fig 2: Self-validating 33-day workflow for evaluating treatment-resistant anxiety models.

References

  • Maguire, J. (2014). "Stress-induced plasticity of GABAergic inhibition." Frontiers in Cellular Neuroscience, 8, 157.[Link]

  • Ossowska, G., et al. (2001). "The effect of chronic stress on 5-HT2 and beta-adrenoceptors in the rat brain." Polish Journal of Pharmacology, 53(5), 449-454.[Link]

  • Katz, R. J., et al. (1993). "Serotonergic (5-HT2) mediation of anxiety-therapeutic effects of serazepine in generalized anxiety disorder." Biological Psychiatry, 34(1-2), 41-44. [Link]

Safety & Regulatory Compliance

Safety

Serazapine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently observe that while researchers excel at synthesizing and testing novel compounds, downstream lifecycle management—specifically waste segregation and disposal—is often treat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that while researchers excel at synthesizing and testing novel compounds, downstream lifecycle management—specifically waste segregation and disposal—is often treated as an afterthought. For biologically active molecules like Serazapine hydrochloride, an investigational 1[1], treating disposal as a rigorous, self-validating scientific protocol is non-negotiable.

Because of its specific 2[2], improper disposal of Serazapine hydrochloride poses significant risks to both aquatic ecosystems and laboratory personnel. This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and destruction of Serazapine hydrochloride waste, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profile and Hazard Causality

Understanding the physicochemical properties of 3[3] is the first step in designing a rational disposal strategy. The presence of specific functional groups and halogens dictates whether the compound should be routed through aqueous or organic waste streams.

Table 1: Serazapine Hydrochloride Physicochemical & Safety Profile

PropertyValue / DescriptionCausality / Operational Impact
CAS Number 117581-05-2Unique identifier for SDS cross-referencing and waste manifesting[3].
Molecular Formula C22H24ClN3O2The presence of a chlorine atom requires specific halogenated incineration protocols to prevent HCl emissions[3].
Molecular Weight 397.9 g/mol High molecular weight API; prone to settling and accumulating in cold aqueous waste lines[3].
Pharmacological Class Anti-anxiety agentBiologically active; mandates strict prevention of environmental release to avoid unintended wildlife exposure[1].
PPE Requirements Safety goggles, chemical-resistant gloves, respiratory protectionFine powder can easily become aerosolized; presents a severe inhalation risk during transfer or spill cleanup[3].

Waste Segregation and Disposal Workflow

To prevent cross-reactivity and ensure compliance with environmental regulations, Serazapine hydrochloride waste must be strictly segregated. The following decision matrix illustrates the logical routing for different types of contaminated waste.

G Start Serazapine HCl Waste Decision Waste State? Start->Decision Solid Solid API / Powder Decision->Solid Powder Liquid Liquid Solutions Decision->Liquid Dissolved Consumables Contaminated Consumables Decision->Consumables Materials SolidWaste Hazardous Solid Waste (Double Bagged) Solid->SolidWaste Transfer to sealed container OrgWaste Halogenated Organic Waste (Incineration) Liquid->OrgWaste Organic Solvents AqWaste Aqueous Waste (pH Adjusted 6-8) Liquid->AqWaste Aqueous Buffers Consumables->SolidWaste Heavily Contaminated BioWaste Trace API Solid Waste Consumables->BioWaste Decontaminated

Caption: Decision matrix for the segregation and disposal routing of Serazapine hydrochloride waste.

Procedural Methodologies: Step-by-Step Disposal

Protocol 1: Solid API and Powder Disposal

Causality: Serazapine hydrochloride is a biologically active compound. Direct disposal of powders into standard trash risks aerosolization, potentially exposing sanitation workers to active pharmaceutical ingredients.

  • Containment: Working exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, carefully sweep any residual Serazapine hydrochloride powder using a disposable anti-static brush.

  • Primary Packaging: Transfer the solid waste into a sealable, leak-proof primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Secondary Containment: Place the primary container inside a secondary hazardous waste bag. Tie the bag using a gooseneck knot to ensure an airtight seal.

  • Labeling: Affix a hazardous waste label indicating "Toxic Solid Waste: Serazapine Hydrochloride (CAS 117581-05-2)"[3].

  • Final Disposal: Route to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration. Incineration is chemically required to safely break down the chlorinated and nitrogenous ring structures.

Protocol 2: Liquid Waste Management

Causality: Dissolved APIs can easily bypass standard municipal water filtration systems, leading to environmental bioaccumulation. Furthermore, mixing halogenated APIs with non-halogenated waste streams can cause exothermic reactions and dramatically increases institutional disposal costs.

  • Solvent Identification: Determine if the Serazapine hydrochloride is dissolved in an aqueous buffer or an organic solvent (e.g., DMSO, methanol).

  • Aqueous Solutions:

    • Verify the pH of the solution. Adjust to a neutral pH (6.0 - 8.0) using dilute NaOH or HCl to prevent unwanted reactions in the waste carboy.

    • Pour into a designated "Aqueous Hazardous Waste" carboy containing no incompatible chemicals (e.g., strong oxidizers).

  • Organic Solutions:

    • Because Serazapine hydrochloride contains a chlorine atom (C22H24ClN3O2), organic mixtures must be routed to a "Halogenated Organic Waste" container[3].

  • Storage: Keep liquid waste containers tightly capped in a secondary containment tray, stored in a cool, well-ventilated area away from direct sunlight.

Protocol 3: Spill Response and Decontamination

Causality: Immediate and correct spill response prevents the spread of the API and mitigates inhalation risks from aerosolized particulates. Dry-sweeping is strictly prohibited as it generates respirable dust.

  • Evacuation and PPE: If a significant powder spill occurs outside a fume hood, immediately clear the immediate area. Don appropriate PPE: safety goggles, an N95 or P100 respirator, and double chemical-resistant nitrile gloves[3].

  • Wetting the Spill: Do not dry-sweep the powder. Gently mist the spill area with a compatible solvent (e.g., 70% ethanol or water) to bind the powder and prevent aerosolization.

  • Absorption: Cover the wetted spill with absorbent pads or paper towels. Work from the outside of the spill toward the center to prevent spreading the contamination footprint.

  • Surface Decontamination: After removing the bulk material, wash the surface with a laboratory detergent solution, followed by a thorough wipe-down with 70% ethanol to remove any residual hydrophobic API traces.

  • Disposal of Cleanup Materials: Place all absorbent pads, gloves, and wipes into a hazardous solid waste bag and process them according to Protocol 1.

References[3] HazComFast. "Serazapine Hydrochloride (CAS 117581-05-2) - HazComFast: Overview." HazComFast.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Bq1FxvQFRbOMvuk4ud7GurGbOJUA04-ExuNebSSZVbAUE01GWxaluIMYjiA1syzGcfqYm4C49BgYMxaTld3oLI8vGKY5GV5H9iHEIrJQ274YogagOd4e29Jr1v_Gkms9FDJztg==[2] Google Patents. "US20120264605A1 - Multi-Functional Ionic Liquid Compositions for Overcoming Polymorphism and Imparting Improved Properties for Active Pharmaceutical, Biological, Nutritional, and Energetic Ingredients."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocJrmYrLYj_mhCHhk6CqQJryMsZwDxfa2llR4a69sPsA8cmmhAWn6B5iw4eXOPjlpvbThlRdwMTPxgzEK02K2Lc954yVDFRX7gQ6A_3x6_LHe0oBg6nm7KTnrD0-3JfOSmTbmEtps74MQ-dw-CQ==[1] Google Patents. "US11905562B2 - Serotonin transporter gene and treatment of opioid-related disorders."https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO1ZAwS59gFLVMPuTmF7MuFUkjrAXm4uk8bIawfUzc3fk6Owh10ixXhsISZSPhgBhLFalO016WAXCN9UvDASCRlcL-Eojy1Jre8u5wNmmoplPZmQre-RYBayGxjDf11HU0wesTlhvDsB5bUQ==

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Mirtazapine

Disclaimer: Initial searches for "Serazapine hydrochloride" did not yield specific safety data. The following guide is based on the available information for Mirtazapine, a chemically related compound for which safety in...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Initial searches for "Serazapine hydrochloride" did not yield specific safety data. The following guide is based on the available information for Mirtazapine, a chemically related compound for which safety information is readily accessible. It is crucial to verify the identity of the compound you are handling and consult its specific Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mirtazapine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: The "Why" Behind the Precautions

Mirtazapine is an antidepressant, and while therapeutically beneficial, it presents potential occupational hazards. The primary routes of occupational exposure are inhalation of dust particles and skin contact[1]. Ingestion and eye contact are also possible routes of exposure[2]. Acute exposure can be harmful if the substance is swallowed and may cause drowsiness or dizziness[3][4]. Dust generated from the compound can irritate the respiratory system, skin, and eyes[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a checklist but a critical system to mitigate these risks.

The core principle of our safety protocol is the Hierarchy of Controls , which prioritizes eliminating hazards at their source. While PPE is the final line of defense, its correct selection and use are paramount when engineering and administrative controls cannot eliminate all risks.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is contingent on the specific task being performed and the potential for exposure. Below is a detailed breakdown of the necessary PPE for handling Mirtazapine, categorized by the level of protection required.

Standard Laboratory Operations (Low Potential for Aerosolization)

For tasks such as weighing small quantities in a ventilated enclosure, preparing solutions, and performing analytical tests with contained systems, the following PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves are preferred. It is recommended to wear two pairs of chemotherapy-grade gloves that meet the ASTM International standard D6978[5][6]. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides an additional layer of protection.

  • Eye Protection: Safety goggles with side-shields are essential to protect against accidental splashes[2][3].

  • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin from contamination.

Operations with Potential for Aerosolization or Spills

When handling larger quantities of Mirtazapine powder, performing operations that could generate dust (e.g., grinding, sonication), or in situations with a higher risk of spills, more stringent PPE is required:

  • Gloves: Double-gloving with chemotherapy-grade gloves is required[6].

  • Eye and Face Protection: In addition to safety goggles, a face shield should be worn to provide a full barrier against splashes to the face and eyes[5].

  • Gown: A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is necessary. This type of gown should have a solid front, long sleeves, and tight-fitting cuffs[5][6].

  • Respiratory Protection: If the risk assessment indicates a potential for inhalation of dust, a suitable respirator must be used[7]. The specific type of respirator should be determined by a qualified safety professional based on the anticipated exposure levels.

Emergency Situations (e.g., Spills)

In the event of a significant spill, the primary objective is to contain the spill and decontaminate the area safely. Personnel involved in the cleanup should wear the highest level of PPE:

  • Full Body Protection: A "bunny suit" or coverall can provide head-to-toe protection[8].

  • Gloves: Two pairs of chemotherapy-grade gloves are mandatory[5][6].

  • Eye and Face Protection: A full face-piece respirator or a combination of goggles and a face shield is required[5].

  • Respiratory Protection: A respirator with a particulate filter is essential.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Mirtazapine.

PPE_Selection_Workflow PPE Selection for Mirtazapine Handling start Start: Assess Task task_type What is the nature of the task? start->task_type aerosol_risk Potential for aerosolization or spill? task_type->aerosol_risk Routine Operation emergency Is this an emergency spill? task_type->emergency Non-Routine/Spill low_risk_ppe Standard PPE: - Double Gloves - Safety Goggles - Lab Coat aerosol_risk->low_risk_ppe Low medium_risk_ppe Enhanced PPE: - Double Gloves - Goggles & Face Shield - Disposable Gown - Consider Respirator aerosol_risk->medium_risk_ppe High emergency->aerosol_risk No high_risk_ppe Emergency PPE: - Full Body Suit - Double Gloves - Full Face Respirator emergency->high_risk_ppe Yes end Proceed with Task low_risk_ppe->end medium_risk_ppe->end high_risk_ppe->end

Caption: Decision tree for selecting appropriate PPE for handling Mirtazapine.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.

Handling Procedures
  • Designated Area: All work with Mirtazapine powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation[7].

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust[2].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[3]. Do not eat, drink, or smoke in areas where Mirtazapine is handled[3].

  • Labeling: Ensure all containers of Mirtazapine are clearly labeled with the identity of the compound and its hazards[1].

Disposal Plan

Proper disposal of Mirtazapine and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE (gloves, gowns, etc.) and any materials that have come into contact with Mirtazapine should be considered hazardous waste.

  • Containerization: Place contaminated waste in a clearly labeled, sealed container[9].

  • Disposal Method: The preferred method for disposing of unused or expired medication is through a drug take-back program[9][10]. If a take-back program is not available, the waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of Mirtazapine down the drain or in the regular trash unless specifically permitted by your institution's environmental health and safety office[11].

  • Decontamination: After a spill, decontaminate surfaces with an appropriate cleaning agent, such as alcohol, and dispose of the cleaning materials as hazardous waste[3].

Summary of PPE Recommendations

Task Gloves Eye/Face Protection Gown/Coat Respiratory Protection
Weighing (in enclosure) Double, chemotherapy-gradeSafety GogglesLab CoatNot typically required
Solution Preparation Double, chemotherapy-gradeSafety GogglesLab CoatNot typically required
Handling Large Quantities Double, chemotherapy-gradeGoggles & Face ShieldDisposable GownRecommended
Spill Cleanup Double, chemotherapy-gradeFull Face Respirator or Goggles & Face ShieldFull Body SuitRequired

Conclusion

The safe handling of Mirtazapine is a responsibility that rests on every member of the research team. By understanding the risks, implementing a robust PPE program, and adhering to proper handling and disposal procedures, we can ensure a safe working environment and maintain the integrity of our research. This guide serves as a foundational document; always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current and comprehensive information.

References

  • Safety Data Sheet. (2025, May 26). MedchemExpress.com.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • SAFETY DATA SHEET. (2014, April 4). Fisher Scientific.
  • SAFETY D
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10).
  • SAFETY DATA SHEET. (2014, September 11). Fisher Scientific.
  • Material Safety D
  • SAFETY D
  • Where and How to Dispose of Unused Medicines. (2025, April 16). FDA.
  • Safety Data Sheet. (2011, October 31). Tocris Bioscience.
  • Safety data sheet. (2025, December 12). Cloudfront.net.
  • How to Properly Store and Dispose of Medic
  • How to Dispose of Unused Medicines.
  • The Collection and Disposal of Waste Medications. (2008, June 19). U.S. Pharmacist.
  • Your Prescription Medicine: Tips for Safe Storage and Disposal. (2025, June 24). CDC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.